Product packaging for N10-(Trifluoroacetyl)pteroic acid(Cat. No.:CAS No. 37793-53-6)

N10-(Trifluoroacetyl)pteroic acid

Cat. No.: B048348
CAS No.: 37793-53-6
M. Wt: 408.29 g/mol
InChI Key: IJGIHDXKYQLIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N10-(Trifluoroacetyl)pteroic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H11F3N6O4 and its molecular weight is 408.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11F3N6O4 B048348 N10-(Trifluoroacetyl)pteroic acid CAS No. 37793-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGIHDXKYQLIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403885
Record name N10-(Trifluoroacetyl)pteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37793-53-6
Record name N10-(Trifluoroacetyl)pteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-10-(trifluoroacetyl)pteroic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"chemical properties of N10-(Trifluoroacetyl)pteroic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of N10-(Trifluoroacetyl)pteroic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal synthetic intermediate derived from pteroic acid, the core scaffold of folic acid. The introduction of the trifluoroacetyl protecting group at the N10 position is a critical strategic maneuver in medicinal chemistry, enabling precise modifications at other molecular sites. This guide provides a comprehensive overview of the chemical properties, synthesis, stability, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this compound in the synthesis of complex folate analogs, targeted drug delivery systems, and antifolate therapeutics such as methotrexate derivatives.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by a pteridine ring system linked via a methylene bridge to a p-aminobenzoic acid (PABA) moiety, where the secondary amine (N10) is acylated with a trifluoroacetyl group. This chemical modification significantly alters the reactivity of the parent pteroic acid molecule, rendering the N10 nitrogen non-nucleophilic and allowing for selective chemistry, primarily at the terminal carboxylic acid.

Structural and Chemical Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory documentation.

IdentifierValueSource(s)
CAS Number 37793-53-6[1][2]
Molecular Formula C₁₆H₁₁F₃N₆O₄[1][3][4]
Molecular Weight 408.29 g/mol [1][4]
IUPAC Name 4-[--INVALID-LINK--amino]benzoic acid[1][]
SMILES C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F[1]
InChIKey IJGIHDXKYQLIMA-UHFFFAOYSA-N[1]
Physicochemical Data

The physical properties of the compound are summarized below. The trifluoroacetyl group imparts increased thermal stability and altered solubility compared to its parent compound, pteroic acid.

PropertyValueSource(s)
Appearance Yellow to dark brown solid[4][6][7]
Melting Point 270 °C (with decomposition)[3][4][]
Solubility Slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[3][][7]
Storage Temperature 2-8 °C, in a dry, dark place under an inert atmosphere[3][4][]
Stability Hygroscopic; the trifluoroacetyl group is labile to basic conditions[2][4][7]
Predicted pKa 4.11 ± 0.10[3][7]

Chemical Structure Diagram

Caption: Figure 1: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound is an N-acylation reaction.[8] The choice of acylating agent and reaction conditions are critical for achieving high yield and purity. The primary challenge in synthesis is the purity of the starting material, pteroic acid, as contaminants like folic acid are difficult to remove from the final product.[2]

General Synthesis Workflow

The process involves the activation of the N10-amine of pteroic acid for acylation, followed by reaction with a trifluoroacetyl source and subsequent purification.

Caption: Figure 2: General Synthesis & Purification Workflow.

Experimental Protocol 1: Synthesis using Trifluoroacetic Anhydride (TFAA)

This method utilizes the highly reactive TFAA as the acylating agent.

Materials:

  • Pteroic Acid (1.0 g)

  • Trifluoroacetic Anhydride (TFAA) (3.0 mL)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

Procedure:

  • Cool a round-bottom flask containing pteroic acid (1.0 g) in an ice-water bath.[2]

  • Slowly add cold TFAA (3.0 mL) to the flask with stirring.

  • Continue stirring in the ice bath for 30 minutes, then remove the flask from the bath and stir for an additional 4 hours at room temperature. The reaction may be left overnight.[2]

  • Evaporate the excess TFAA under reduced pressure.

  • Dry the resulting crude solid in a vacuum desiccator over NaOH pellets.[2]

  • For purification, dissolve the crude material in a minimal amount of DMSO (approx. 6 mL).

  • Perform fractional precipitation: Slowly add water (12 mL) with stirring while maintaining the temperature around 20°C. An initial, more impure precipitate may form. Filter this off.[2]

  • To the filtrate, add more water (another 13 mL) to precipitate a second fraction.

  • Add a final portion of water (13 mL) to the new filtrate to obtain the purest fraction of the product.[2]

  • Filter the final precipitate, wash with a small amount of cold water, and dry thoroughly in a vacuum desiccator over NaOH.[2]

Experimental Protocol 2: Synthesis using Trifluoroacetyl Chloride

This alternative method uses trifluoroacetyl chloride, which may offer better cost-efficiency in larger-scale syntheses.[9]

Materials:

  • Pteroic Acid (1.0 g)

  • Trifluoroacetyl Chloride

  • Anhydrous organic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Alcohol (e.g., Methanol or Ethanol) for precipitation

Procedure:

  • Dissolve pteroic acid in the chosen anhydrous organic solvent in a flask equipped with a dropping funnel.

  • Cool the solution to between -18°C and -12°C using a suitable cooling bath.[9]

  • Slowly add trifluoroacetyl chloride (a molar excess of approximately 10-12.5%) dropwise to the cooled solution while maintaining the low temperature.[9]

  • After the addition is complete, maintain the temperature and continue stirring for a prescribed period to ensure the reaction goes to completion.

  • Purify the product directly from the reaction mixture via alcohol precipitation. This avoids a traditional aqueous workup and recrystallization.[9]

  • The precipitated product is filtered, washed with a small amount of cold alcohol, and dried under vacuum.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the trifluoroacetyl group, which serves two primary functions: protecting the N10 amine and activating the molecule for specific downstream reactions.

Role as a Protected Intermediate

The electron-withdrawing nature of the trifluoroacetyl group deactivates the N10 nitrogen, preventing it from participating in nucleophilic reactions. This is essential for synthetic strategies that require modification of the C-terminal carboxylic acid. For example, coupling reactions with amino acids or other moieties can be performed selectively at the carboxyl group without interference from the N10 position.[10] This is a standard technique in the synthesis of methotrexate and its analogs.[11]

Deprotection of the Trifluoroacetyl Group

The trifluoroacetyl group is a labile protecting group that can be readily removed under mild basic conditions. This chemical property is crucial for the final step in synthesizing folic acid or methotrexate analogs, unmasking the N10 amine to yield the final active compound.

Deprotection Protocol:

  • The protected compound is dissolved in an alcohol, such as ethanol.

  • A stoichiometric equivalent of an alkali metal hydroxide (e.g., potassium hydroxide) in aqueous ethanol is added slowly.[12]

  • The reaction is typically maintained at or below room temperature, and the pH is carefully controlled to remain below 9 to avoid side reactions.[12][13]

  • The deprotected pteroic acid derivative can then be isolated.

Stability and Storage

The compound is hygroscopic and should be stored in a dry, inert atmosphere.[4][7] In aqueous buffer solutions at neutral pH, the trifluoroacetyl group can undergo slow hydrolysis.[2] Therefore, for long-term storage, the solid material should be kept at refrigerated temperatures (2-8°C) and protected from moisture and light.[3][]

Spectroscopic Characterization (Expected)

While public spectral databases have limited specific data for this compound, its structure allows for the confident prediction of key spectroscopic features.

  • ¹H NMR: The spectrum would be complex. Key signals would include multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pteridine and PABA rings. A characteristic singlet or AB quartet for the C⁹ methylene protons (CH₂) would likely appear around 4.5-5.0 ppm.

  • ¹³C NMR: The spectrum would show a number of signals in the aromatic region (110-160 ppm). The carbonyl carbons of the carboxylic acid and the trifluoroacetyl amide would be downfield (165-175 ppm). The CF₃ carbon would appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A strong singlet would be observed, characteristic of the three equivalent fluorine atoms of the CF₃ group. This signal provides a clear and unambiguous marker for the presence of the trifluoroacetyl moiety.

  • Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound would show a strong ion corresponding to its molecular weight. In negative ion mode, the [M-H]⁻ ion would be observed at m/z ≈ 407.3. In positive ion mode, the [M+H]⁺ ion would be at m/z ≈ 409.3.

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound is as a building block for complex folate-based molecules.

Synthesis of Antifolates

It is a key precursor in the synthesis of methotrexate and its derivatives.[11] The protected pteroic acid core allows for the coupling of various amino acid esters (like diethyl L-glutamate) to the carboxylic acid, followed by deprotection to yield the final drug substance.[10][12]

Folate-Targeted Drug Delivery

Many cancer cells overexpress folate receptors on their surface. This biological feature is exploited to create targeted therapies. This compound is used to construct conjugates where the pteroic acid moiety acts as a targeting ligand. A cytotoxic drug or imaging agent is attached to the carboxylic acid terminus. After administration, the conjugate binds to folate receptors, facilitating the selective uptake of the payload into cancer cells, thereby increasing efficacy and reducing systemic toxicity.[3][4][]

Figure 3: Application in Folate-Targeted Drug Conjugates cluster_synthesis Synthesis cluster_delivery Targeted Delivery TFA_Pteroic N¹⁰-(TFA)pteroic acid Coupling Carbodiimide Coupling (e.g., EDC, NHS) TFA_Pteroic->Coupling Drug Cytotoxic Drug (-NH₂ or -OH) Drug->Coupling Protected_Conj Protected Conjugate Coupling->Protected_Conj Deprotection Deprotection (Base) Protected_Conj->Deprotection Final_Conj Final Drug Conjugate (Pteroic Acid-Linker-Drug) Deprotection->Final_Conj Cell Cancer Cell (Overexpressing Folate Receptor) Final_Conj->Cell Binds to Folate Receptor Internalization Internalization Cell->Internalization Receptor-Mediated Endocytosis Drug_Release Drug Release Internalization->Drug_Release Payload Release

Caption: Figure 3: Application in Folate-Targeted Drug Conjugates.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation and may cause respiratory irritation. Furthermore, it is suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, must be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

References

A Senior Scientist's Guide to N¹⁰-(Trifluoroacetyl)pteroic Acid: A Key Intermediate for Folate Receptor-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative to enhance the therapeutic index of potent cytotoxic agents has driven the development of targeted drug delivery systems. Among the most promising strategies is the exploitation of the folate receptor (FR), a cell-surface protein significantly overexpressed in a wide array of human cancers compared to its limited expression in healthy tissues.[1][2][3][4] This differential expression provides a unique molecular gateway for the selective delivery of therapeutic payloads. Folic acid and its structural analogs, such as pteroic acid, serve as high-affinity ligands for orchestrating this targeted approach.[1][5]

This technical guide provides an in-depth exploration of N¹⁰-(Trifluoroacetyl)pteroic acid, a critical chemical intermediate that facilitates the synthesis of precisely engineered pteroate-conjugated therapeutics. We will dissect the underlying biological rationale, provide detailed, field-tested protocols for synthesis and conjugation, and outline a comprehensive validation workflow for the resulting drug delivery systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the folate receptor pathway for next-generation cancer therapies.

The Biological Rationale: Folate Receptor-Mediated Endocytosis

The efficacy of folate-targeted therapy hinges on a fundamental biological process: receptor-mediated endocytosis. Cancer cells, with their accelerated proliferation rates, have a heightened demand for folic acid to support nucleotide biosynthesis and DNA synthesis.[6][7] This metabolic requirement leads to the significant upregulation of Folate Receptor Alpha (FRα) on the cell surface.

The targeting mechanism proceeds as follows:

  • Binding: A folate-conjugated drug or nanoparticle binds with high affinity to the FRα on the cancer cell surface.[5]

  • Internalization: The cell membrane invaginates around the receptor-ligand complex, forming an endocytic vesicle known as an endosome.[8][9][10] This process effectively shuttles the therapeutic payload from the extracellular environment into the cell's interior.[5][11]

  • Acidification & Release: The endosome matures and its internal pH drops to approximately 5. This acidic environment can trigger the release of the drug from its carrier, often by cleaving an acid-labile linker.[8]

  • Cytoplasmic Delivery: The released drug can then escape the endosome and enter the cytoplasm to exert its therapeutic effect on its intracellular target.

This "Trojan Horse" strategy ensures that the cytotoxic agent is concentrated within malignant cells, thereby minimizing collateral damage to healthy tissues and reducing systemic side effects.[5]

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Drug_Carrier Pteroate-Conjugated Drug Carrier FR Folate Receptor (FRα) Drug_Carrier->FR 1. High-Affinity Binding Endosome Early Endosome (pH ~6.5) FR->Endosome 2. Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome 3. Maturation & Acidification Drug_Release Released Therapeutic Agent Late_Endosome->Drug_Release 4. Payload Release Target Intracellular Target (e.g., DNA, Microtubules) Drug_Release->Target 5. Therapeutic Action Workflow_Diagram cluster_synthesis Part A: Intermediate Synthesis cluster_conjugation Part B: Conjugation & Formulation cluster_characterization Part C: Physicochemical Characterization Pteroic_Acid Pteroic Acid TFA_Pte N¹⁰-(TFA)pteroic acid Pteroic_Acid->TFA_Pte TFAA Trifluoroacetic Anhydride (TFAA) TFAA->TFA_Pte Deprotection 1. Deprotection (e.g., mild base) Removes TFA group TFA_Pte->Deprotection TFA_Pte->Deprotection Activation 2. Carboxyl Activation (e.g., EDC/NHS chemistry) Deprotection->Activation Deprotection->Activation Final_NP Targeted Nanoparticle (Pteroate-NP-Drug) Activation->Final_NP Activation->Final_NP NP Drug-Loaded Nanoparticle (with surface amines, e.g., PLGA-PEG-NH₂) NP->Final_NP DLS Size & PDI (DLS) Final_NP->DLS Zeta Surface Charge (Zeta Potential) Final_NP->Zeta TEM Morphology (TEM) Final_NP->TEM HPLC_UV Drug Load & EE (HPLC / UV-Vis) Final_NP->HPLC_UV

References

"N10-(Trifluoroacetyl)pteroic acid CAS number 37793-53-6 properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N10-(Trifluoroacetyl)pteroic Acid (CAS 37793-53-6): Properties, Synthesis, and Applications

Introduction

This compound is a critical synthetic intermediate derived from pteroic acid, a core structural component of folic acid.[1] Its significance in the fields of medicinal chemistry and drug development stems from its role as a protected precursor for the synthesis of complex folic acid conjugates.[2][3][] The trifluoroacetyl group serves as a robust protecting group for the N10 amine, enabling selective chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and its pivotal applications in the development of targeted therapeutics and diagnostic agents.

Physicochemical Properties

This compound is typically a brown to dark brown solid.[2] Its key properties are summarized in the table below. Proper handling and storage are crucial; the compound is hygroscopic and should be stored in a dark, dry place under an inert atmosphere, with long-term storage recommended at 2-8°C.[2][3][][5]

PropertyValueReferences
CAS Number 37793-53-6[2][6][7]
Molecular Formula C₁₆H₁₁F₃N₆O₄[2][5][7]
Molecular Weight 408.29 g/mol [5][7][8]
Melting Point 270 °C (with decomposition)[2][9]
Appearance Brown to Dark Brown Solid[2]
Solubility Slightly soluble in DMF and DMSO[2][]
Storage Temperature 2-8°C, Keep in dark place, Inert atmosphere[2][3][5]
Stability Hygroscopic[2]

Synthesis and Purification

The synthesis of this compound involves the acylation of the N10-amine of pteroic acid. The trifluoroacetyl group is introduced using a powerful acylating agent, most commonly trifluoroacetic anhydride (TFAA). The choice of this protecting group is strategic; it is stable enough to withstand subsequent reaction conditions yet can be removed under specific, controlled hydrolysis.

Synthetic Pathway: Acylation with Trifluoroacetic Anhydride (TFAA)

A prevalent method involves the direct reaction of pteroic acid with TFAA.[6][10] An alternative approach utilizes trifluoroacetyl chloride, which is reported to be a higher-yield and more cost-effective method suitable for larger-scale production.[11]

The following workflow diagram illustrates the key steps of the synthesis and purification process using TFAA.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification PteroicAcid Pteroic Acid Reaction Acylation Reaction (e.g., Reflux or Cooled) PteroicAcid->Reaction TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction Evaporation Evaporation of Excess TFAA Reaction->Evaporation Trituration Trituration & Washing with Water Evaporation->Trituration CrudeProduct Crude Yellow Solid Trituration->CrudeProduct Dissolution Dissolve in DMSO CrudeProduct->Dissolution Precipitation Staged Precipitation with Water Dissolution->Precipitation Removes insoluble impurities FinalProduct Pure N10-(TFA)pteroic Acid Precipitation->FinalProduct Isolates purest fraction

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (TFAA Method)

This protocol is a synthesis of established laboratory procedures.[6][10] A critical prerequisite is that the starting pteroic acid must be free from folic acid contamination, as the resulting N10-(Trifluoroacetyl)folic acid is difficult to separate from the desired product.[10]

Materials:

  • Pteroic Acid (10 g)

  • Trifluoroacetic Anhydride (TFAA), cold (30 mL)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • 1 L Round Bottom Flask with magnetic stir bar

  • Ice water bath

  • Rotary evaporator

  • Vacuum desiccator with NaOH pellets

Procedure:

  • Reaction Setup: Place 10 g of pteroic acid into a 1 L round bottom flask equipped with a magnetic stir bar. Cool the flask in an ice water bath.

  • Acylation: Slowly add 30 mL of cold TFAA to the flask while stirring. Continue stirring in the ice water bath for 30 minutes to control the initial exothermic reaction.

  • Reaction Completion: Remove the flask from the ice bath and continue stirring at room temperature for 4 hours, then leave it to stand overnight. Causality Note: Allowing the reaction to proceed at room temperature after the initial controlled phase ensures complete acylation without excessive side reactions. Caution: Overpressure may develop in the flask.

  • Work-up: Evaporate the reaction mixture to dryness using a rotary evaporator. The resulting crème-colored suspension should be further dried in a vacuum desiccator over NaOH.

  • Purification via Staged Precipitation: a. Dissolve the dried crude product in 60 mL of DMSO. This step is crucial as most impurities are sparingly soluble and will precipitate first.[10] b. Precipitate 1 (Impure): Slowly add 120 mL of water to the DMSO solution while stirring and maintaining a temperature of approximately 20°C. After 1 hour, filter the precipitate and wash it with a small amount of water. This fraction contains the most impurities.[10] c. Precipitate 2 (Intermediate Purity): To the filtrate from the previous step, slowly add another 130 mL of water. After 1 hour, filter the resulting precipitate and wash it with water. d. Precipitate 3 (Purest Fraction): To the second filtrate, add another 130 mL of water and cool the flask. After 1 hour, filter the final precipitate, wash thoroughly with 300 mL of water, and dry in a vacuum desiccator over NaOH. This final precipitate is the purest form of the product.[10]

Analytical Considerations

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. However, a key technical insight is the lability of the trifluoroacetyl group. When dissolved in a neutral buffer (pH 7), the TFA group can be slowly cleaved.[10] Analysts must consider this instability when developing and running HPLC methods, potentially using acidic mobile phases to ensure the integrity of the molecule during analysis.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile building block for constructing folate-based molecules for targeted delivery.[1][]

Folate Receptor-Targeted Drug Delivery

Many cancer cells, particularly ovarian and lung cancers, overexpress the folate receptor (FR) on their surface. This biological feature can be exploited to deliver cytotoxic drugs or imaging agents directly to malignant cells, thereby minimizing systemic toxicity. This compound is an essential intermediate in creating these targeted conjugates. The protected N10 position allows for the coupling of the carboxylic acid group to a linker, drug, or imaging payload. Subsequent removal of the TFA group reveals the native folic acid structure, which is recognized and internalized by the FR on cancer cells.[2][3]

This strategy is exemplified in the synthesis of Pafolacianine, an FDA-approved fluorescent imaging agent used to help surgeons identify ovarian cancer lesions during surgery.[12] The synthesis starts with this compound, which is coupled to a protected tyrosine residue and then to a near-infrared dye.[12]

ApplicationConcept cluster_synthesis Conjugate Synthesis cluster_targeting Cellular Targeting Intermediate N10-(TFA)pteroic Acid Coupling Peptide Coupling (at COOH group) Intermediate->Coupling Payload Payload (Drug, Imaging Agent) Payload->Coupling ProtectedConj Protected Conjugate Coupling->ProtectedConj Deprotection Deprotection (Remove TFA group) ProtectedConj->Deprotection FinalConj Final Folic Acid Conjugate Deprotection->FinalConj FolateReceptor Folate Receptor (FR) (Overexpressed on Cancer Cell) FinalConj->FolateReceptor Binding Uptake Receptor-Mediated Endocytosis FolateReceptor->Uptake Cell Cancer Cell Uptake->Cell

Caption: Conceptual pathway for folate-targeted delivery.

Precursor to Folic Acid Derivatives

Beyond full drug conjugates, the compound is used to synthesize various folic acid derivatives for research purposes, including γ-azido modified folic acid and pteroyl-γ-glutamate-cysteine.[1] These derivatives are instrumental in probing the biological functions of folate pathways and developing novel antifolate agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced biomedical research and pharmaceutical development. Its well-defined chemical properties and established synthetic routes allow for the precise construction of sophisticated molecules designed for targeted cancer therapy and diagnostics. A thorough understanding of its synthesis, purification, and handling, particularly the lability of the protecting group under certain analytical conditions, is paramount for researchers aiming to leverage its full potential in creating the next generation of targeted medicines.

References

An In-depth Technical Guide to the Structure of N10-(Trifluoroacetyl)pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N10-(Trifluoroacetyl)pteroic acid is a pivotal synthetic intermediate in the field of medicinal chemistry, primarily utilized in the development of targeted cancer therapeutics. This guide provides a comprehensive technical overview of its core structure, synthesis, and physicochemical properties. We delve into the detailed structural elucidation of this molecule through an analysis of its spectroscopic data. Furthermore, this guide outlines established protocols for its synthesis and purification, discusses the influence of the N10-trifluoroacetyl group on its chemical behavior, and explores its applications in the synthesis of complex folic acid analogs for targeted drug delivery.

Introduction: The Significance of the Pteroic Acid Scaffold

Pteroic acid is a heterocyclic compound that forms the core structure of folic acid (Vitamin B9). The pteridine ring system, composed of fused pyrazine and pyrimidine rings, is a key pharmacophore in a variety of biologically active molecules. In the context of drug development, derivatives of pteroic acid are extensively explored, particularly as antifolate agents that interfere with the metabolic pathways of cancer cells.

This compound is a derivative where the secondary amine at the N10 position is acylated with a trifluoroacetyl group. This modification serves a dual purpose: it acts as a protecting group during the synthesis of more complex molecules and modulates the electronic properties and reactivity of the parent pteroic acid. Its primary role is as a crucial building block for the synthesis of folic acid conjugates designed to specifically target cancer cells that overexpress folate receptors.

Molecular Structure and Key Features

The chemical structure of this compound is characterized by three main components: a pteridine ring system, a p-aminobenzoic acid (PABA) moiety, and a trifluoroacetyl group at the N10 position.

  • Pteridine Ring: This bicyclic heteroaromatic system is comprised of a pyrimidine ring fused to a pyrazine ring. The pteridine core is essential for the biological activity of many of its derivatives.

  • p-Aminobenzoic Acid (PABA) Moiety: This component is linked to the pteridine ring via a methylene bridge.

  • N10-Trifluoroacetyl Group: The introduction of the trifluoroacetyl group at the N10 position significantly impacts the molecule's properties. The strong electron-withdrawing nature of the trifluoromethyl group influences the nucleophilicity of the N10 nitrogen and the overall electronic distribution of the molecule.

A Technical Guide to the Preliminary Biological Investigation of N10-(Trifluoroacetyl)pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical framework for conducting a preliminary investigation into the biological activity of N10-(Trifluoroacetyl)pteroic acid. As a derivative of pteroic acid, a core component of folic acid, this compound presents a rational starting point for exploration as a potential antifolate agent.[1] Antifolates are a critical class of therapeutics that disrupt folate-dependent metabolic pathways essential for cell proliferation, with applications in oncology and microbiology.[2][3][4] This guide is structured for researchers, scientists, and drug development professionals, offering a tiered, logic-driven approach. It moves from foundational enzymatic assays to cell-based cytotoxicity and antimicrobial screening. Each section provides not only detailed, self-validating protocols but also the scientific rationale behind experimental choices, ensuring a robust and well-grounded preliminary study.

Introduction and Scientific Rationale

The Folate Pathway: A Validated Therapeutic Target

Folic acid (Vitamin B9) is a crucial metabolite for all living cells.[3] Its reduced form, tetrahydrofolate (THF), acts as a coenzyme in the transfer of one-carbon units for the synthesis of purines and thymidylate—essential precursors for DNA, RNA, and protein synthesis.[4][5] Consequently, rapidly dividing cells, such as cancer cells and microbes, have a high demand for folate.[2][3]

Antifolates are structural analogs of folic acid that competitively inhibit key enzymes in this pathway, leading to the depletion of essential precursors and subsequent cell death.[4][5] This mechanism has been successfully exploited for over 65 years, with drugs like methotrexate (an inhibitor of Dihydrofolate Reductase) being mainstays in cancer chemotherapy.[2][5] The key distinction that enables antimicrobial therapy is that humans obtain folate from their diet, whereas many bacteria must synthesize it de novo, creating a selective therapeutic window.[3][6]

Folate_Pathway cluster_synthesis Nucleotide Synthesis cluster_folate_cycle Folate Cycle dUMP dUMP dTMP dTMP dUMP:e->dTMP:w Purines Purine Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ THF->Purines CH2THF 5,10-Methylene-THF THF->CH2THF CH2THF->dUMP CH2THF->DHF   CH2THF->THF DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF TS Thymidylate Synthase (TS) TS->CH2THF

Caption: The core folate metabolic pathway highlighting key enzymes targeted by antifolates.

This compound: A Compound of Interest

This compound is a known derivative of pteroic acid, formed by the reaction of pteroic acid with trifluoroacetic anhydride.[7] While primarily documented as a synthetic precursor for creating folic acid derivatives, its intrinsic biological activity has not been extensively reported.[1][][9] The trifluoroacetyl group at the N10 position is of particular interest. This modification significantly alters the electronic and steric properties compared to pteroic acid or folic acid, and may serve as more than just a protecting group. It could potentially influence binding affinity to folate-dependent enzymes or affect cellular transport. This lack of data, combined with its structural relationship to folic acid, provides a strong rationale for a preliminary biological investigation.

Investigative Strategy: A Tiered Approach

A logical, tiered workflow is essential for efficiently evaluating a novel compound. This guide proposes a four-tier strategy, starting with broad, high-throughput screening and moving towards more specific mechanistic questions.

DHFR_Assay cluster_reaction DHFR Catalyzed Reaction DHF DHF THF THF DHF->THF NADPH NADPH (Absorbs at 340 nm) NADP+ NADP+ (No Absorbance at 340 nm) NADPH->NADP+ DHFR_Enzyme DHFR Test_Compound Test Compound (e.g., N10-(TF)Pteroic Acid) Test_Compound->DHFR_Enzyme Inhibition

References

Methodological & Application

"using N10-(Trifluoroacetyl)pteroic acid in solid-phase peptide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of N10-(Trifluoroacetyl)pteroic Acid in Solid-Phase Peptide Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of this compound in solid-phase peptide synthesis (SPPS). The primary application detailed herein is the synthesis of folate-conjugated peptides, a critical class of molecules for targeted drug delivery and cellular imaging.

Introduction: The Strategic Convergence of Folate Chemistry and SPPS

The conjugation of peptides to targeting moieties is a cornerstone of modern therapeutic development. Folic acid (folate) has emerged as a premier targeting ligand due to the overexpression of the folate receptor (FR) on the surface of many cancer cells, including those of ovarian, lung, and breast cancers[1]. By attaching a peptide-based therapeutic or imaging agent to folic acid, one can achieve selective delivery to these malignant cells, enhancing efficacy while minimizing off-target toxicity.

This compound is a key building block for this application. It is a derivative of pteroic acid, the core heterocyclic system of folic acid[2][3]. The trifluoroacetyl (TFA) group serves as a temporary protecting group for the N10 amine.

Why is this protection necessary? The N10 amine of the pteroic acid scaffold is a secondary amine and can participate in unwanted side reactions during the amide bond-forming steps of peptide synthesis. The trifluoroacetyl group "caps" this reactive site, ensuring that coupling reactions occur only at the desired positions. Its true utility, however, lies in its unique chemical lability.

The trifluoroacetyl group is stable under the acidic conditions used to remove many common side-chain protecting groups (e.g., Boc, Trt) but can be cleaved under basic conditions[4]. This "orthogonal" removal strategy is fundamental to the complex, multi-step syntheses common in modern peptide chemistry, allowing for precise, sequential chemical modifications. This guide will elucidate the principles, protocols, and best practices for leveraging this powerful reagent in SPPS.

The Chemistry: Rationale and Mechanistic Underpinnings

A successful synthesis is built on a solid understanding of the underlying chemical principles. The use of this compound in SPPS is a study in the strategic management of protecting groups.

The N10-(Trifluoroacetyl) Protecting Group: An Orthogonal Tool

The trifluoroacetyl group is considered "semi-orthogonal" to the 9-fluorenylmethoxycarbonyl (Fmoc) group and fully orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc)[4].

  • Fmoc Group: Removed by mild bases, typically 20% piperidine in DMF.

  • N10-Trifluoroacetyl Group: Requires stronger basic conditions for removal, such as dilute ammonium hydroxide or prolonged exposure to piperidine solutions[4]. This differential lability allows for the removal of an Fmoc group without disturbing the N10-TFA group.

  • Acid-Labile Groups (Boc, tBu, Trt): Removed by strong acids, typically Trifluoroacetic Acid (TFA). The N10-TFA group is completely stable to these conditions.

This orthogonality is the key to the entire synthetic strategy. It allows a researcher to build a peptide chain using standard Fmoc-SPPS, attach the pteroic acid moiety, and then cleave the entire construct from the resin using acid, all while the N10 position remains securely protected.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[5]. This simplifies the purification process to mere filtration and washing after each step. The general cycle is a foundational concept.

SPPS Cycle Resin Resin-Bound Peptide (N-Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Step (DMF) Deprotection->Washing1 Coupling Coupling Reaction (Amide Bond Formation) Washing1->Coupling Activation Amino Acid Activation (Coupling Reagent) Activation->Coupling Activated AA Washing2 Washing Step (DMF) Coupling->Washing2 NextCycle Resin-Bound Peptide (n+1) Washing2->NextCycle NextCycle->Deprotection Repeat Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Application Workflow: Synthesis of a Folate-Peptide Conjugate

The primary goal is to conjugate the pteroic acid moiety to a specific site on a synthetic peptide, typically the side chain of a lysine residue or the N-terminus. The following workflow outlines a general strategy using Fmoc-SPPS.

Folate_Conjugate_Workflow cluster_SPPS On-Resin Synthesis cluster_PostSPPS Post-Synthesis Processing Start Start: Resin with Linker (e.g., Rink Amide Resin) SPPS 1. Standard Fmoc-SPPS (Assemble peptide chain) Start->SPPS Lys_Deprotection 2. Selective Deprotection (e.g., Remove Mtt from Lys side-chain) SPPS->Lys_Deprotection Pteroic_Coupling 3. Couple N10-(TFA)pteroic acid (Use HBTU/DIPEA in DMF) Lys_Deprotection->Pteroic_Coupling Cleavage 4. Acid Cleavage & Global Deprotection (TFA Cocktail: TFA/TIPS/H2O) Pteroic_Coupling->Cleavage Precipitation 5. Ether Precipitation (Isolate crude peptide) Cleavage->Precipitation N10_Deprotection 6. N10-TFA Deprotection (Dilute NH4OH) Precipitation->N10_Deprotection Purification 7. RP-HPLC Purification N10_Deprotection->Purification Final Final Product: Folate-Peptide Conjugate Purification->Final

Caption: General workflow for synthesizing a folate-peptide conjugate via SPPS.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary based on the specific peptide sequence and scale. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Coupling of this compound to Resin-Bound Peptide

This protocol assumes the peptide has been synthesized on a Rink Amide resin and the target for conjugation is the N-terminal amine, which has just been Fmoc-deprotected.

Materials:

  • Resin-bound peptide (0.1 mmol scale)

  • This compound (81.6 mg, 0.2 mmol, 2 eq.)

  • HBTU (75.8 mg, 0.2 mmol, 2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 4 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard methods (20% piperidine in DMF for 10 min, followed by extensive DMF washes). The resin should be swelled in DMF.

  • Activation of Pteroic Acid: In a separate vial, dissolve this compound and HBTU in 2 mL of DMF. Add DIPEA. Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution should turn a yellowish color.

    • Causality: Pre-activation converts the carboxylic acid of the pteroic acid derivative into a more reactive OBt-ester intermediate, which minimizes racemization and improves coupling efficiency[6][7].

  • Coupling Reaction: Add the activated pteroic acid solution to the vessel containing the peptide resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines. If the test is positive (blue beads), the coupling is incomplete; allow the reaction to proceed for another 1-2 hours or consider a recoupling step.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage from Resin and Global Deprotection

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water.

  • Cold diethyl ether.

Procedure:

  • Place the dry, peptide-bound resin in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).

    • Causality: TFA cleaves the peptide from the acid-sensitive linker and removes acid-labile side-chain protecting groups (e.g., Boc, tBu). TIPS acts as a scavenger to trap reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine[5].

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Add 40-50 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet two more times with cold ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. At this stage, the peptide is cleaved and side-chain deprotected, but the N10 position is still protected with the TFA group.

Protocol 3: Final Deprotection of the N10-Trifluoroacetyl Group

Procedure:

  • Dissolve the crude, N10-TFA-protected peptide in a minimal amount of aqueous buffer (e.g., 10% acetonitrile in water).

  • Adjust the pH of the solution to ~9.5 by the dropwise addition of dilute (e.g., 5%) ammonium hydroxide.

  • Stir the solution at room temperature and monitor the reaction by reverse-phase HPLC (RP-HPLC). The deprotected product will have a different retention time than the starting material. The reaction is typically complete within 1-2 hours.

  • Once the deprotection is complete, neutralize the solution with dilute acetic acid.

  • Lyophilize the solution to obtain the crude, fully deprotected folate-peptide conjugate.

  • Purify the final product using preparative RP-HPLC and confirm its identity by mass spectrometry.

Data Summaries and Troubleshooting

Table 1: Orthogonality of Key Protecting Groups in SPPS
Protecting GroupAbbreviationCommon Cleavage ReagentStability Conditions
9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFStable to acid
tert-ButoxycarbonylBoc95% TFAStable to mild base
TritylTrt95% TFA (with scavengers)Stable to mild base
N10-Trifluoroacetyl TFA Dilute NH4OH (pH ~9.5)Stable to strong acid (TFA) [4]
Table 2: Common Coupling Reagents for SPPS
ReagentNameAdvantages
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh efficiency, stable intermediates[8].
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, good for sterically hindered couplings[9].
DIC/HOBtN,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCost-effective, minimizes racemization[7][10].
Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Pteroic Acid 1. Poor solubility of pteroic acid derivative. 2. Steric hindrance on the peptide. 3. Insufficient activation/reagents.1. Add a small amount of DMSO to the DMF to improve solubility[11]. 2. Increase coupling time; use a more potent coupling reagent like HATU. 3. Use a higher excess of reagents (e.g., 3-4 eq.) and ensure pre-activation is complete.
Low Yield After Cleavage 1. Incomplete cleavage from the resin. 2. Peptide is insoluble in the cleavage cocktail.1. Increase cleavage time or use a stronger acid cocktail if the linker is resistant. 2. This is rare but can happen with very hydrophobic peptides; alternative cleavage strategies may be needed.
Unidentified Peaks in Final Product 1. Side reactions during cleavage due to insufficient scavengers. 2. Incomplete N10-TFA deprotection. 3. Trifluoroacetylation of free amines from the TFA cleavage cocktail[12][13].1. Ensure adequate scavengers (TIPS, water) are used, especially for Trp, Met, or Cys-containing peptides. 2. Increase base concentration or reaction time for the final deprotection step; monitor by HPLC. 3. This is a known artifact. Ensure all amines are protected before the final acid cleavage step.

References

Application Notes & Protocols: N10-(Trifluoroacetyl)pteroic Acid for Folate Receptor-Targeted Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The folate receptor (FR), particularly the alpha isoform (FRα), is a well-validated biomarker that is overexpressed in a high percentage of epithelial cancers, including those of the ovary, lung, breast, and kidney, while its expression in healthy tissues is highly restricted.[1][2][3][4] This differential expression profile makes the FR an exceptional target for the selective delivery of imaging and therapeutic agents to malignant cells.[5] Folic acid and its derivatives, as high-affinity ligands for the FR, serve as ideal targeting moieties.[2] The synthesis of folate-conjugates, however, requires careful chemical strategy to ensure that the imaging or therapeutic payload is attached correctly without compromising the ligand's ability to bind to the receptor. N10-(Trifluoroacetyl)pteroic acid is a critical intermediate in this process.[][7] The trifluoroacetyl group serves as a robust protecting group for the N10-amino position of pteroic acid, allowing for selective modification at the carboxylic acid position. This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent use in creating folate receptor-targeted imaging agents, along with methods for their in vitro and in vivo validation.

The Principle of Folate Receptor-Targeted Imaging

The core strategy of folate-targeted imaging hinges on the biological process of receptor-mediated endocytosis.[8][9] Folate-conjugated imaging agents bind with high affinity to FRs on the cancer cell surface. This binding event triggers the internalization of the entire receptor-ligand complex into the cell within an endosome.[10] This mechanism effectively concentrates the imaging agent inside the target cancer cells, leading to a strong and specific signal that can be detected by modalities such as PET, SPECT, MRI, or fluorescence imaging, thereby enhancing the contrast between malignant and healthy tissue.[3][11]

G cluster_cell FRα-Positive Cancer Cell cluster_membrane Cell Membrane endosome Endosome (Acidification) release Imaging Agent Release & Signal endosome->release pH drop receptor_recycle FRα Recycling endosome->receptor_recycle FR Folate Receptor (FRα) FR->endosome 2. Endocytosis Agent Folate-Conjugated Imaging Agent Agent->FR 1. High-Affinity Binding

Caption: Folate Receptor-Mediated Endocytosis Pathway.

The Intermediate: this compound

This compound is a key precursor for synthesizing well-defined folate-conjugates. Pteroic acid is the core structure of folic acid, lacking only the glutamic acid tail.[] The trifluoroacetyl group protects the secondary amine at the N10 position, preventing it from participating in undesired side reactions during the crucial step of coupling the pteroic acid's carboxyl group to a linker or an imaging moiety.

Property Value Reference
CAS Number 37793-53-6[12]
Molecular Formula C₁₆H₁₁F₃N₆O₄[13]
Molecular Weight 408.29 g/mol [12][13]
Appearance Brown to Dark Brown Solid[14]
Melting Point ~270 °C (decomposes)[][14][15]
Solubility Slightly soluble in DMSO and DMF[][15]
Storage 2-8°C, keep in dark place, inert atmosphere[13][14][15]

Synthesis and Application Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from pteroic acid using trifluoroacetic anhydride (TFAA). The procedure is adapted from established chemical synthesis methods.[16][17]

Causality: Pteroic acid's N10-amine is nucleophilic and can interfere with subsequent carboxyl activations. TFAA is a powerful acylating agent that selectively adds the trifluoroacetyl protecting group to this amine. The reaction is performed under controlled temperature to manage reactivity and minimize side products.

G start Start: Pteroic Acid step1 Suspend Pteroic Acid in Trifluoroacetic Anhydride (TFAA) start->step1 step2 Reflux for 6 hours or stir at room temp until dissolution step1->step2 step3 Evaporate TFAA under reduced pressure step2->step3 step4 Triturate with water to precipitate solid step3->step4 step5 Wash solid with water (x3) via centrifugation step4->step5 step6 Dry in vacuo overnight step5->step6 end Product: this compound step6->end

Caption: Workflow for this compound Synthesis.

Materials & Reagents:

ReagentGradeSupplierNotes
Pteroic Acid≥95%VariousEnsure minimal contamination with folic acid.[17]
Trifluoroacetic Anhydride (TFAA)Reagent GradeVariousHighly corrosive and moisture-sensitive. Handle in a fume hood.
Deionized WaterHigh Purity-For washing.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pteroic acid (e.g., 130 mg).[16]

  • Reagent Addition: In a chemical fume hood, carefully add trifluoroacetic anhydride (e.g., 5 mL) to the flask. The mixture will form a suspension.

  • Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.[16] Alternatively, the reaction can proceed at room temperature for an extended period (e.g., overnight to 5 days) with stirring until the solid pteroic acid is fully dissolved.[17][18]

  • Solvent Removal: After the reaction is complete (indicated by the dissolution of the starting material), cool the solution to room temperature. Remove the excess trifluoroacetic anhydride under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add a small volume of cold deionized water (e.g., 1-2 mL) and triturate (grind/mix) with a spatula. A yellow to brown solid should precipitate.[16]

  • Washing: Wash the amorphous solid by adding deionized water (e.g., 5 mL), vortexing or sonicating briefly, and centrifuging to pellet the solid. Decant the supernatant. Repeat this washing step at least three times to remove residual acids.[16]

  • Drying: Dry the final product, this compound, in a vacuum desiccator overnight.[17]

Protocol 2: Conjugation to an Amine-Functionalized Imaging Moiety

This protocol provides a general method for coupling the carboxylic acid of this compound to an imaging agent that contains a primary amine (e.g., an amine-linker-dye or an amine-functionalized chelator). This is achieved via standard carbodiimide chemistry.

Causality: Reagents like EDC (a carbodiimide) and NHS activate the carboxylic acid group of the pteroic acid, converting it into an amine-reactive NHS-ester. This intermediate readily reacts with the primary amine of the imaging moiety to form a stable amide bond, linking the targeting ligand to the imaging payload.[19] The N10-trifluoroacetyl group remains intact during this process.

Materials & Reagents:

ReagentPurpose
This compoundTargeting precursor
Amine-functionalized imaging agentPayload (e.g., Dye-NH₂, Chelator-NH₂)
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)Carboxyl activating agent
N-Hydroxysuccinimide (NHS)Stabilizes the activated intermediate
Anhydrous Dimethylformamide (DMF) or DMSOAprotic solvent
Diisopropylethylamine (DIPEA)Non-nucleophilic base

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • Coupling: In a separate vial, dissolve the amine-functionalized imaging agent (1.1 equivalents) in anhydrous DMF/DMSO. If it is a hydrochloride salt, add DIPEA (2-3 equivalents) to neutralize.

  • Reaction: Add the imaging agent solution to the activated pteroic acid solution. Let the reaction proceed at room temperature overnight, protected from light (especially for fluorescent dyes).

  • Deprotection (Optional but typical): After conjugation, the N10-trifluoroacetyl group is typically removed under basic conditions (e.g., dilute ammonium hydroxide or sodium bicarbonate) to yield the final folate-conjugate that can bind to the receptor.

  • Purification: Purify the final conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the product by mass spectrometry and NMR.

Protocol 3: In Vitro Folate Receptor Binding Assay

This competitive radioligand binding assay determines the binding affinity (IC50, Ki) of the synthesized imaging agent for the folate receptor.[20] It measures the ability of the non-radioactive agent to compete with a radiolabeled ligand (e.g., [³H]-folic acid) for binding to FR-positive cell membranes.

Causality: The assay operates on the principle of competitive inhibition. A fixed amount of radiolabeled folic acid and FR-containing cell membranes are incubated with increasing concentrations of the test compound. A potent compound will displace the radioligand from the receptor, resulting in a lower radioactive signal. The concentration at which 50% of the radioligand is displaced is the IC50 value.

G start Start: FR+ Cells (e.g., KB cells) step1 Prepare Cell Membrane Fraction via Homogenization & Centrifugation start->step1 step2 Set up 96-well plate with 3 conditions: - Total Binding ([3H]-Folic Acid) - Non-Specific Binding (+ excess cold Folic Acid) - Competition (+ Test Compound) step1->step2 step3 Add Membrane Prep and [3H]-Folic Acid to all wells step2->step3 step4 Incubate to reach equilibrium step3->step4 step5 Transfer to filter plate & wash to remove unbound ligand step4->step5 step6 Add scintillation cocktail and count radioactivity step5->step6 end Analyze: Calculate Specific Binding & Determine IC50/Ki step6->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Cells: FR-positive cell line (e.g., KB, IGROV-1, M109-HiFR).[20][21]

  • Radioligand: [³H]-folic acid.

  • Competitors: Unlabeled folic acid (positive control), synthesized imaging agent (test compound).

  • Buffers: Binding Buffer (e.g., PBS, pH 7.4, with 1% BSA), Wash Buffer (Cold PBS).[20]

  • Equipment: 96-well filter plates, vacuum manifold, scintillation counter.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest FR-positive cells, homogenize them in a lysis buffer, and isolate the membrane fraction via ultracentrifugation. Resuspend the membrane pellet in Binding Buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL Binding Buffer + 50 µL [³H]-folic acid solution.

    • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled folic acid (e.g., 100 µM) + 50 µL [³H]-folic acid solution.[20]

    • Competition: 50 µL of increasing concentrations of your test imaging agent + 50 µL [³H]-folic acid solution.

  • Reaction: Add 100 µL of the cell membrane preparation to all wells.

  • Incubation: Incubate the plate for 1-2 hours at 4°C or room temperature to allow binding to reach equilibrium.

  • Harvesting: Transfer the contents of each well to a 96-well filter plate. Rapidly wash the filters three times with ice-cold Wash Buffer using a vacuum manifold to separate bound from unbound radioligand.

  • Counting: After washing, add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test agent.

    • Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.[20]

Protocol 4: In Vitro Cellular Uptake and Competition Assay

This assay validates that the imaging agent is internalized by FR-positive cells in a receptor-specific manner. It compares uptake in FR-positive cells versus FR-negative cells and includes a competition control.[22]

Causality: If the imaging agent's uptake is truly mediated by the folate receptor, it should be significantly higher in cells that overexpress the receptor (e.g., KB) compared to cells that do not (e.g., HT-1080).[22] Furthermore, this uptake should be competitively blocked by co-incubation with an excess of free folic acid, which saturates the receptors and prevents the imaging agent from binding.

Materials:

  • Cells: One FR-positive line (e.g., KB) and one FR-negative line (e.g., HT-1080).[22]

  • Agent: Fluorescently-labeled folate-imaging agent.

  • Control: Free folic acid.

  • Media: Folate-free cell culture medium (critical to avoid competition from media components).

  • Equipment: Flow cytometer or fluorescence microscope.

Step-by-Step Procedure:

  • Cell Seeding: Seed FR-positive and FR-negative cells in separate plates (e.g., 24-well plates) and allow them to adhere overnight in folate-free medium.

  • Competition (Control Group): For competition wells, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM) for 30-60 minutes at 37°C.

  • Uptake: Remove the medium and add fresh folate-free medium containing the fluorescent imaging agent to all wells (including the competition group).

  • Incubation: Incubate the cells at 37°C for a set time course (e.g., 1-4 hours).

  • Termination: Stop the uptake by placing the plates on ice. Aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound agent.[20]

  • Analysis:

    • Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity on a flow cytometer.

    • Fluorescence Microscopy: Directly image the cells in the plate to visualize cellular localization of the agent.

  • Expected Outcome: A successful FR-targeted agent will show high fluorescence in FR-positive cells, low fluorescence in FR-negative cells, and significantly reduced fluorescence in FR-positive cells pre-treated with excess free folic acid.[22]

Protocol 5: In Vivo Imaging in a Xenograft Tumor Model

This protocol provides a general framework for evaluating the tumor-targeting ability of a folate-imaging agent in vivo using a mouse model with FR-positive tumor xenografts.[9][23]

Causality: An effective targeted imaging agent, when injected systemically, should preferentially accumulate at the site of the FR-positive tumor due to receptor-mediated endocytosis, while clearing relatively quickly from non-target tissues. This differential accumulation creates a high tumor-to-background signal ratio, enabling clear visualization of the tumor.

Materials:

  • Animals: Immunocompromised mice (e.g., nude mice).

  • Cells: FR-positive tumor cells (e.g., KB) for subcutaneous injection.

  • Agent: The synthesized folate-imaging agent (formulated in a biocompatible vehicle like saline).

  • Equipment: An appropriate small animal imaging system (e.g., IVIS for fluorescence, microPET/CT for PET).

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject FR-positive tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Agent Administration: Administer the folate-imaging agent to the tumor-bearing mice, typically via intravenous (tail vein) injection.

  • Imaging Time Course: Perform whole-body imaging at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the agent's biodistribution, tumor accumulation, and clearance kinetics.[9][23]

  • Competition Study (Optional but Recommended): To confirm targeting specificity in vivo, a cohort of mice can be co-injected with a large excess of a non-imaging folate compound. This should block the uptake of the imaging agent in the tumor.

  • Data Analysis: Quantify the signal intensity in the tumor and other major organs (e.g., liver, kidneys, muscle) at each time point. Calculate tumor-to-background ratios to assess targeting efficacy.

Troubleshooting

Problem Possible Cause Solution
Low yield in Synthesis Incomplete reaction; impure starting pteroic acid; moisture contamination.Extend reaction time; use highly pure pteroic acid[17]; ensure all glassware and solvents are anhydrous.
No Receptor Binding (High IC50) N10-protecting group not removed; incorrect conjugation (e.g., at α-carboxyl); steric hindrance from payload.Confirm deprotection step was successful; redesign linker to be longer or more flexible.
High Non-Specific Binding Agent is too lipophilic; aggregation of the agent.Modify the linker to be more hydrophilic (e.g., include a PEG spacer); ensure agent is fully solubilized before use.
High Kidney Uptake in Vivo Small molecule agents are often cleared renally; folate receptors are expressed in the kidneys.[4]This is a known challenge for folate-targeted agents. Strategies include co-infusion of blocking agents like Pemetrexed or optimizing agent size/charge.

References

Application Notes and Protocols for Bioconjugation with N10-(Trifluoroacetyl)pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Use of N10-(Trifluoroacetyl)pteroic Acid in Bioconjugation

Pteroic acid, a key structural component of folic acid, serves as a valuable targeting moiety for directing therapeutic and imaging agents to cells overexpressing folate receptors, a common characteristic of many cancer cells. However, the direct conjugation of pteroic acid can be challenging due to its poor solubility and the presence of multiple reactive functional groups. This compound emerges as a strategically protected precursor, designed to circumvent these issues.[]

The trifluoroacetyl group at the N10 position serves two primary purposes: it enhances the solubility of the pteroic acid backbone in organic solvents commonly used for conjugation reactions and it protects the secondary amine from participating in undesired side reactions. This protecting group is readily cleaved under mild basic conditions, regenerating the native pteroic acid structure after the desired conjugation has been achieved.[2]

This guide provides a comprehensive overview of the bioconjugation techniques involving this compound, with a focus on the widely-used EDC/NHS chemistry for coupling its carboxylic acid moiety to primary amines on biomolecules such as proteins, peptides, and nanoparticles.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for successful bioconjugation.

PropertyValueSource
Molecular Formula C₁₆H₁₁F₃N₆O₄[3]
Molecular Weight 408.29 g/mol [3]
Appearance Solid[3]
Melting Point 270 °C (decomposes)[3]
Solubility Slightly soluble in DMF and DMSO[]

Bioconjugation Workflow Overview

The overall workflow for conjugating this compound to an amine-containing biomolecule can be broken down into three main stages: activation and conjugation, deprotection, and purification and characterization.

Bioconjugation_Workflow cluster_0 Stage 1: Activation & Conjugation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Purification & Characterization A N10-(TFA)pteroic acid B Activate Carboxyl (EDC/NHS) A->B D Conjugation (Amide Bond Formation) B->D C Amine-containing Biomolecule C->D E TFA-Protected Conjugate D->E Intermediate Product F Mild Basic Hydrolysis E->F G Deprotected Pteroic Acid Conjugate F->G H Purification (e.g., SEC) G->H Crude Product I Characterization (MS, UV-Vis) H->I J Final Pteroic Acid Bioconjugate I->J

Figure 1: A generalized workflow for the bioconjugation of this compound.

Part 1: Activation and Conjugation via EDC/NHS Chemistry

The most common strategy for conjugating this compound to biomolecules is through the formation of a stable amide bond between its carboxylic acid group and a primary amine on the target molecule. This is typically achieved using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the biomolecule to form a stable amide bond.

EDC_NHS_Mechanism Pteroic_COOH Pteroic-COOH O_Acylisourea [O-Acylisourea intermediate]* Pteroic_COOH->O_Acylisourea  Activation EDC + EDC Pteroic_NHS Pteroic-NHS ester O_Acylisourea->Pteroic_NHS  Stabilization NHS + NHS Conjugate Pteroic-CONH-Biomolecule Pteroic_NHS->Conjugate  Coupling Biomolecule_NH2 + Biomolecule-NH₂

Figure 2: Reaction mechanism of EDC/NHS-mediated carboxyl activation and amine coupling.

Protocol 1: EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general procedure for the conjugation of this compound to a protein with available lysine residues. Optimization of the molar ratios of reactants may be necessary depending on the specific protein and desired degree of labeling.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification.

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).

    • Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

    • Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and should be used promptly after dissolution.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with the freshly prepared EDC and NHS solutions. A 10-20 fold molar excess of the pteroic acid derivative, EDC, and NHS over the protein is a good starting point.

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Add the activated this compound mixture to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Initial Purification:

    • Remove excess unreacted reagents and byproducts by passing the reaction mixture through a desalting SEC column pre-equilibrated with PBS, pH 7.4. The protein conjugate will elute in the void volume.

Part 2: Deprotection of the Trifluoroacetyl Group

The final step in synthesizing the pteroic acid-biomolecule conjugate is the removal of the N10-trifluoroacetyl protecting group. This is typically achieved through mild basic hydrolysis. Ammonium hydroxide is a commonly used reagent for this purpose as it is effective and the excess reagent and ammonia can be easily removed by lyophilization.[2]

Protocol 2: Deprotection using Ammonium Hydroxide

This protocol describes the deprotection of the TFA-protected conjugate obtained from Protocol 1.

Materials:

  • TFA-protected protein conjugate in PBS

  • Concentrated Ammonium Hydroxide (28-30%)

  • Lyophilizer or SpeedVac

  • Final Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

  • pH Adjustment:

    • To the solution of the purified TFA-protected conjugate, add concentrated ammonium hydroxide dropwise while gently vortexing until the pH of the solution is between 9.0 and 10.0. A 1:4 to 1:9 ratio of concentrated ammonium hydroxide to conjugate solution volume can be a starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The progress of the deprotection can be monitored by analytical techniques such as mass spectrometry if feasible.

  • Removal of Ammonia:

    • After the incubation, freeze the sample and lyophilize until dry to remove the ammonia and water. Alternatively, a SpeedVac can be used.

  • Resuspension:

    • Resuspend the dried, deprotected conjugate in the desired final storage buffer.

Part 3: Final Purification and Characterization

After deprotection, it is crucial to purify the final conjugate and characterize it to ensure its identity, purity, and functionality.

Purification

Size-exclusion chromatography (SEC) is a common method for separating the final conjugate from any remaining small molecule impurities and for removing any aggregates that may have formed during the conjugation or deprotection steps.[4]

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the final conjugate. This will confirm the successful coupling of pteroic acid and the removal of the trifluoroacetyl group.

  • UV-Vis Spectroscopy:

    • Pteroic acid has a characteristic UV absorbance profile with maxima around 285 nm and 340 nm. The protein will have a maximum absorbance at around 280 nm.

    • By measuring the absorbance of the conjugate at 280 nm and 340 nm, the degree of labeling (DOL), i.e., the average number of pteroic acid molecules per protein, can be estimated. The absorbance of the pteroic acid at 280 nm will contribute to the total absorbance at this wavelength and needs to be corrected for.

    • The concentration of the conjugated pteroic acid can be determined using its molar extinction coefficient at 340 nm. The protein concentration can then be determined from the corrected absorbance at 280 nm.[5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed).- Competing nucleophiles in the protein buffer (e.g., Tris, glycine).- Insufficient molar excess of reagents.- Steric hindrance around the amine groups on the biomolecule.- Use fresh, anhydrous EDC and NHS solutions.- Perform buffer exchange of the protein into an amine-free buffer.- Increase the molar ratio of pteroic acid derivative and coupling reagents.- Consider using a longer linker if steric hindrance is suspected.
Protein Precipitation - High concentration of organic solvent (DMF/DMSO).- Change in pH during the reaction.- Cross-linking between protein molecules if EDC is not quenched properly before adding to the protein.- Keep the volume of the organic solvent to a minimum.- Ensure adequate buffering capacity.- Use a two-step conjugation protocol where the activated pteroic acid is added to the protein solution.
Incomplete Deprotection - Insufficiently basic pH.- Inadequate reaction time or temperature.- Ensure the pH is in the range of 9.0-10.0.- Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C), monitoring the stability of the protein.
Loss of Protein Activity - Modification of critical amine residues (e.g., in the active site).- Denaturation during pH changes or exposure to organic solvents.- Reduce the molar excess of the labeling reagents to achieve a lower DOL.- Perform the conjugation and deprotection steps at 4°C.- Screen for optimal pH conditions for both the protein's stability and the reaction efficiency.

Conclusion

This compound is a valuable reagent for the targeted delivery of biomolecules. Its use allows for efficient and controlled conjugation to amine-containing molecules through well-established chemistries like EDC/NHS coupling. The straightforward deprotection of the trifluoroacetyl group under mild basic conditions makes it a versatile tool in the development of targeted therapeutics and diagnostics. By following the protocols and considering the troubleshooting advice provided in this guide, researchers can effectively utilize this compound to advance their drug development and research objectives.

References

"NMR spectroscopy for characterization of N10-(Trifluoroacetyl)pteroic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Spectroscopic Characterization of N10-(Trifluoroacetyl)pteroic Acid

Abstract

This compound is a key synthetic intermediate in the development of folate-based therapeutics and diagnostics. As a derivative of pteroic acid, its precise structural verification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.[] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous characterization of this molecule. This application note provides a comprehensive guide, from first principles to advanced protocols, for the complete structural elucidation of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We detail field-proven methodologies for sample preparation, data acquisition, and spectral interpretation, emphasizing the causality behind experimental choices to ensure robust and reproducible results for researchers in drug discovery and chemical synthesis.

Foundational Principles: Why NMR is Indispensable

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[2] Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR provides a detailed atom-by-atom map of the molecular structure, revealing the precise connectivity and chemical environment of each nucleus. For a molecule as complex as this compound, NMR is essential for confirming the successful and site-specific installation of the trifluoroacetyl group.

The Synergy of Multi-Nuclear NMR:

  • ¹H NMR (Proton NMR): This is the most sensitive NMR-active nucleus and provides the initial overview of the molecular structure. It allows for the identification and integration of all proton-bearing fragments, such as the aromatic protons on the pteridine and p-aminobenzoic acid rings and the critical methylene bridge protons.

  • ¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, ¹³C NMR provides a complete map of the carbon backbone. Each unique carbon atom yields a distinct signal, making it invaluable for confirming the total carbon count and identifying key functional groups like carbonyls.

  • ¹⁹F NMR (Fluorine NMR): The trifluoroacetyl group introduces three magnetically equivalent fluorine atoms, which act as a highly sensitive and specific probe.[3] The ¹⁹F nucleus is nearly as sensitive as ¹H and has a wide chemical shift range, making the signal for the -CF₃ group distinct and easy to identify. Its presence and chemical shift provide definitive proof of successful trifluoroacetylation.[4]

Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are then employed to correlate these individual nuclear signals, piecing together the complete structural puzzle with irrefutable evidence.[2][5]

Experimental Workflow: From Sample to Spectrum

Achieving high-quality, high-resolution NMR spectra is critically dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Protocol 1: High-Resolution Sample Preparation

The primary objective of sample preparation is to create a clear, homogeneous solution free from any particulate matter.[6] Suspended solids severely degrade spectral quality by disrupting the magnetic field homogeneity, which results in broad, poorly resolved peaks.[6]

Causality of Solvent Choice: this compound is a complex molecule with multiple polar functional groups. Therefore, a polar aprotic solvent is required for effective dissolution. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice due to its excellent solvating power for a wide range of organic compounds, high boiling point, and the convenient location of its residual proton signal for referencing.[][7]

Step-by-Step Methodology:

  • Material Weighing:

    • For ¹H NMR: Weigh 5-10 mg of this compound.

    • For ¹³C NMR: Weigh 20-50 mg to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

  • Initial Dissolution: Transfer the weighed solid into a clean, dry small glass vial. Add approximately 0.7 mL of DMSO-d₆. Vortex or gently warm the vial if necessary to achieve complete dissolution.[8]

  • Filtration (Critical Step): Construct a microfilter by packing a small, tight plug of cotton or glass wool into a Pasteur pipette.[6] Using a clean pipette, draw the sample solution from the vial and pass it through the filter directly into a high-quality 5 mm NMR tube. This removes any micro-particulates.

  • Final Volume Adjustment: Ensure the final height of the solution in the NMR tube is approximately 4-5 cm (around 0.6-0.7 mL). This standardized volume is crucial for optimal performance of the spectrometer's shimming coils.[6]

  • Capping and Labeling: Cap the NMR tube securely to prevent contamination and solvent evaporation. Label the tube clearly with a permanent marker.[8]

G cluster_prep Sample Preparation Workflow A Weigh 5-25 mg of Sample B Dissolve in ~0.7 mL DMSO-d6 in a Vial A->B Solubilization C Filter Solution through Pipette with Cotton Wool B->C Homogenization D Transfer Filtrate into 5 mm NMR Tube C->D Removal of Particulates E Adjust Final Volume & Cap Securely D->E Finalize for Spectrometer

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 2: Optimized NMR Data Acquisition

The following parameters are provided for a standard 400 MHz NMR spectrometer. They should be adapted as necessary for instruments of different field strengths.

Experiment Key Parameters Rationale & Expert Insight
¹H NMR Scans: 16-32Relaxation Delay (d1): 2 secondsAcquisition Time: 4 secondsSpectral Width: 16 ppmA longer acquisition time (4s) and relaxation delay (2s) ensure full signal relaxation and high digital resolution, which is critical for resolving complex coupling patterns in the aromatic regions.
¹³C NMR Scans: 1024-4096Relaxation Delay (d1): 2 secondsPulse Program: zgpg30 (or similar with proton decoupling)A large number of scans is necessary due to the low sensitivity of ¹³C. Using a 30° pulse angle instead of 90° allows for a shorter relaxation delay without saturating the signals, improving efficiency.
¹⁹F NMR Scans: 64-128Relaxation Delay (d1): 2 secondsSpectral Width: -60 to -90 ppm¹⁹F is a highly sensitive nucleus. The spectral width should be centered around the expected trifluoroacetyl region (~-76 ppm). Proton decoupling is typically applied to simplify the spectrum to a singlet.
2D COSY Scans: 4-8Data Points (F2 & F1): 2048 x 256This experiment identifies protons that are spin-coupled (typically 2-3 bonds apart). It is essential for tracing the connectivity within the p-aminobenzoic acid spin system.
2D HSQC Scans: 8-16Data Points (F2 & F1): 2048 x 256This powerful experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C spectra.
2D HMBC Scans: 16-32Data Points (F2 & F1): 2048 x 256HMBC detects longer-range correlations (2-4 bonds) between protons and carbons. This is the key experiment for connecting the molecular fragments, for example, linking the methylene bridge protons to carbons in both the pteridine and benzene rings.

Data Interpretation: Assembling the Molecular Structure

A systematic approach is required to analyze the multi-nuclear data and achieve complete and correct signal assignment.

Expected Chemical Shift Regions

The following table summarizes the anticipated chemical shifts for the key structural motifs of this compound dissolved in DMSO-d₆.

Nucleus Structural Moiety Expected Chemical Shift (δ, ppm) Notes
¹H Pteridine-H78.5 - 9.0Typically a singlet, downfield due to the electron-deficient nature of the pteridine ring.
Benzene Ring (AA/BB')7.5 - 8.2A characteristic pair of doublets (or complex multiplet) for the para-substituted ring.
Methylene Bridge (-CH₂-)4.5 - 5.0A singlet. Its chemical shift is a key indicator of the N10-substitution.
Amine/Amide (-NH₂, -NH-)Variable (Broad)Exchangeable protons, often broad. Their position is highly dependent on concentration and residual water.
¹³C TFA Carbonyl (-C =O)155 - 160 (quartet)The carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Carboxylic Acid (-C OOH)165 - 170
Pteridine Ring Carbons145 - 165
Benzene Ring Carbons115 - 150
Methylene Bridge (-C H₂-)45 - 55
¹⁹F Trifluoroacetyl (-CF₃)-70 to -80A sharp singlet (proton-decoupled). The exact shift is influenced by the solvent and electronic environment.[4][9][10]
A Logic-Driven Assignment Strategy

The definitive assignment of the structure is achieved by systematically integrating the information from all NMR experiments.

G cluster_logic Spectral Assignment Logic H1 1. Acquire 1H NMR HSQC 4. Run HSQC H1->HSQC COSY 5. Run COSY H1->COSY HMBC 6. Run HMBC H1->HMBC C13 2. Acquire 13C NMR C13->HSQC C13->HMBC F19 3. Acquire 19F NMR Final 7. Complete Structural Assignment F19->Final Confirms TFA Group Assign_CH Assign Direct Proton-Carbon Pairs HSQC->Assign_CH Assign_HH Map H-H Spin Systems (e.g., Benzene Ring) COSY->Assign_HH Assign_LongRange Connect Molecular Fragments (e.g., CH₂ to Rings) HMBC->Assign_LongRange Assign_CH->Final Assign_HH->Final Assign_LongRange->Final

Caption: Logical workflow for NMR spectral assignment.

  • Confirm Trifluoroacetylation: The primary confirmation comes from the ¹⁹F NMR spectrum. A single, sharp resonance between -70 and -80 ppm is definitive evidence of the -CF₃ group.[4][9][10] In the ¹³C spectrum, the trifluoroacetyl carbonyl will appear as a quartet around 155-160 ppm.

  • Assign ¹H-¹³C Pairs via HSQC: Use the HSQC spectrum to connect every proton signal (except exchangeable ones) to its directly bonded carbon. For example, the methylene proton singlet at ~4.7 ppm will correlate to the methylene carbon signal at ~50 ppm.

  • Trace Connections with COSY: The COSY spectrum will show correlations between coupled protons. This is most useful for assigning the aromatic protons of the p-aminobenzoic acid moiety, which will show a clear cross-peak between the two coupled doublets.

  • Connect the Fragments with HMBC: This is the final and most crucial step. Key long-range correlations to look for include:

    • From the methylene bridge protons (-CH₂-) to the quaternary carbons in both the pteridine ring and the benzene ring.

    • From the methylene bridge protons to the carbonyl carbon of the trifluoroacetyl group.

    • From the aromatic protons to the carboxylic acid carbonyl carbon.

By following this workflow, every atom in the molecule can be assigned with high confidence, providing a complete and validated characterization of this compound.

References

Quantitative Analysis of N10-(Trifluoroacetyl)pteroic Acid Conjugates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and highly selective method for the quantitative analysis of N10-(Trifluoroacetyl)pteroic acid and its conjugates using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a critical synthetic intermediate in the development of advanced folate-targeted therapeutics, including antibody-drug conjugates (ADCs). The trifluoroacetyl (TFA) group serves as a crucial protecting group during synthesis, and its presence necessitates a well-characterized analytical method for process monitoring, stability testing, and pharmacokinetic (PK) studies.[1][] This guide provides a comprehensive framework, from sample preparation to method validation, grounded in the unique physicochemical properties of folate analogs and the principles of mass spectrometry.

Introduction: The Scientific Rationale

Pteroic acid forms the core scaffold of folic acid, a vitamin essential for nucleotide synthesis and cellular metabolism.[3] Cancer cells often overexpress folate receptors, making folate and its analogs attractive targeting moieties for delivering cytotoxic payloads directly to tumors.[] The synthesis of these complex conjugates often requires the strategic use of protecting groups to prevent unwanted side reactions. The N10-amine of the pteroic acid core is a key nucleophilic site; its protection with a trifluoroacetyl group allows for specific modifications at other positions, such as the carboxylic acid, for conjugation to linkers or drug molecules.[1]

The analytical challenge lies in the polar and often unstable nature of folate derivatives.[4] Direct mass spectrometry analysis of polar molecules like pteroic acid can be difficult, sometimes necessitating derivatization to enhance volatility or ionization efficiency.[5] In this case, the TFA group, while synthetically necessary, also modifies the analyte's analytical behavior. Therefore, a specialized LC-MS/MS method is paramount for accurately tracking these conjugates through complex biological matrices. This method leverages the high selectivity of tandem mass spectrometry to distinguish the analyte from endogenous interferences and metabolites, a critical requirement for regulated bioanalysis.[6]

Foundational Principles: Crafting a Selective Method

The successful quantification of this compound conjugates hinges on optimizing two key stages: chromatographic separation and mass spectrometric detection.

Liquid Chromatography (LC) Strategy

The primary goal of the LC stage is to retain the polar analyte, separate it from matrix components like phospholipids, and deliver it efficiently to the mass spectrometer.[7]

  • Causality of Column Choice: While standard C18 columns are widely used, folate analogs often benefit from columns with alternative chemistry. A C8 or a phenyl-based solid-phase extraction cartridge can offer different selectivity.[8][9] For this application, we select a modern C8 reversed-phase column, which provides a good balance of hydrophobic retention for the pteridine and benzoic acid rings while being less retentive than a C18, allowing for faster elution with appropriate mobile phases.

  • Mobile Phase Rationale: An acidic mobile phase is essential for good peak shape when analyzing carboxylic acids. Formic acid is the preferred choice over phosphoric acid or trifluoroacetic acid (TFA) for MS-compatible methods, as it is volatile and provides protons for efficient positive mode ionization without causing the significant ion suppression associated with TFA.[10][11][12] A gradient elution starting with a high aqueous component and ramping up the organic solvent (acetonitrile or methanol) ensures that the analyte is retained and then eluted as a sharp, symmetrical peak.[3]

Mass Spectrometry (MS) Strategy
  • Ionization Mode: Electrospray Ionization (ESI) is the ideal technique for non-volatile, polar molecules like pteroic acid derivatives.[13] We will operate in positive ion mode, as the multiple nitrogen atoms in the pteridine ring are readily protonated to form a stable [M+H]⁺ precursor ion.[9][14]

  • Tandem MS (MS/MS) for Self-Validation: To achieve the highest degree of specificity and sensitivity, we employ tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[15] This technique involves selecting the protonated parent molecule (precursor ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring for a specific, characteristic fragment (product ion) in the third quadrupole (Q3). This Q1 -> Q3 transition is a unique mass-to-charge fingerprint for the analyte, effectively filtering out all other co-eluting compounds and ensuring the method's trustworthiness.

Detailed Experimental Protocols

This section provides a step-by-step workflow for the analysis of this compound from a biological matrix (human plasma).

Diagram 1: General LC-MS/MS Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (with Internal Standard) Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C8 Column) Reconstitute->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation from Human Plasma

Rationale: A protein precipitation followed by evaporation and reconstitution is a straightforward yet effective method to remove the bulk of matrix proteins and concentrate the analyte, minimizing degradation of unstable folate species.[4][8] The use of an antioxidant is critical to preserve the integrity of the folate core structure.[16]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., ¹³C-labeled N10-(TFA)pteroic acid) and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.2% ascorbic acid. The ascorbic acid is added to the precipitation solvent immediately before use to prevent oxidation of the analyte.[8]

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see Table 2) and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Injection: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters

Rationale: The parameters below are optimized for the separation and detection of this compound and its potential conjugates, providing a validated starting point for method development.

Table 1: Mass Spectrometry Parameters

Parameter Setting Justification
Analyte N10-(TFA)pteroic acid ---
Molecular Formula C₁₆H₁₁F₃N₆O₄ ---
Exact Mass 408.08 Calculated for the neutral molecule.
Ionization Mode Positive ESI Provides stable protonated molecules for folate analogs.[14]
Precursor Ion [M+H]⁺ m/z 409.1 Selected in Q1 for fragmentation.
MRM Transition 1 409.1 -> 263.1 (Quantitative) Corresponds to the pteridine core after cleavage.
MRM Transition 2 409.1 -> 120.1 (Confirmatory) Corresponds to the aminobenzoic acid fragment.
Collision Energy (CE) Optimized Instrumentally Typically 20-35 eV; must be optimized for the specific instrument.

| Dwell Time | 100 ms | Balances sensitivity with the number of points across the peak. |

Diagram 2: Proposed MS/MS Fragmentation Pathway

fragmentation cluster_frags Key Product Ions parent Precursor Ion [M+H]⁺ m/z 409.1 frag1 Pteridine Core Fragment m/z 263.1 (Quantitative Ion) parent->frag1 Cleavage of C9-N10 bond & loss of TFA group frag2 Aminobenzoic Acid Fragment m/z 120.1 (Confirmatory Ion) parent->frag2 Cleavage of C9-N10 bond

Caption: Proposed fragmentation of N10-(TFA)pteroic acid in MS/MS.

Table 2: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | HPLC System | Thermo Scientific™ Vanquish™ or equivalent[14] | | Column | Waters ACQUITY UPLC HSS C8, 1.8 µm, 2.1 x 100 mm | | Mobile Phase A | 0.1% Formic Acid in Water[3] | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temp. | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 5 | | | 8.0 | 5 |

Method Validation & Performance

For use in regulated environments, the method must be validated to demonstrate its reliability.[17] This process establishes the trustworthiness of the generated data. Key validation experiments include:

  • Selectivity: Analyzing blank matrix samples from multiple sources to ensure no endogenous compounds interfere with the analyte's MRM transitions.

  • Linearity: Constructing a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and ensuring the response is linear (R² > 0.99).[14]

  • Accuracy & Precision: Analyzing quality control (QC) samples at low, medium, and high concentrations to ensure the measured values are within ±15% of the nominal value, with a coefficient of variation (CV) also below 15%.[18]

  • Matrix Effect: Assessing whether components in the plasma suppress or enhance the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top stability).[19]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of this compound conjugates via LC-MS/MS. By optimizing sample preparation, chromatographic separation, and mass spectrometric detection, this method offers the high sensitivity and selectivity required for drug development and bioanalytical studies. The principles and specific parameters outlined herein serve as a robust foundation for researchers and scientists working with novel folate-targeted therapies.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Folic Acid Analogs from N¹⁰-(Trifluoroacetyl)pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Strategic Importance of Folic Acid Analogs

Folic acid and its metabolites are essential cofactors in the biosynthesis of nucleotides, the building blocks of DNA and RNA.[1] This central role in cellular proliferation has made the folate metabolic pathway a prime target for therapeutic intervention, particularly in oncology. Folic acid analogs, often referred to as antifolates, are a cornerstone of cancer chemotherapy.[2][3] By mimicking the structure of natural folates, these drugs competitively inhibit critical enzymes like dihydrofolate reductase (DHFR), disrupting DNA synthesis and selectively targeting rapidly dividing cancer cells.[1] Prominent examples include Methotrexate, Pemetrexed, and Raltitrexed, which have demonstrated significant clinical efficacy against a range of malignancies.[2][3]

The synthesis of novel folic acid analogs remains a vibrant area of research, driven by the need to overcome drug resistance, improve tumor selectivity, and broaden the therapeutic window. A versatile and robust synthetic strategy is paramount for generating a library of diverse analogs for structure-activity relationship (SAR) studies. This guide provides a detailed protocol for a modular synthesis approach starting from N¹⁰-(Trifluoroacetyl)pteroic acid, a key intermediate that facilitates the coupling of various amino acid moieties to the pteroic acid core.

The trifluoroacetyl group serves as an effective protecting group for the N¹⁰-amine of pteroic acid. Its electron-withdrawing nature prevents side reactions during the subsequent carboxyl activation and amide bond formation. This guide will detail the synthesis of the N¹⁰-protected intermediate, its coupling with amino acid esters, and the final deprotection to yield the desired folic acid analog.

Overall Synthetic Strategy

The synthesis is a three-stage process. The first stage involves the protection of the N¹⁰-amine of pteroic acid with a trifluoroacetyl group. The second, and most critical, stage is the amide coupling of the resulting N¹⁰-(Trifluoroacetyl)pteroic acid with the desired amino acid ester. This is where molecular diversity is introduced. The final stage is the selective removal of the trifluoroacetyl protecting group to yield the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Coupling (Diversity Introduction) cluster_2 Stage 3: Deprotection PteroicAcid Pteroic Acid N10_TFA_PteroicAcid N¹⁰-(Trifluoroacetyl) pteroic Acid PteroicAcid->N10_TFA_PteroicAcid  TFAA or  CF₃COCl   CoupledProduct Protected Folic Acid Analog N10_TFA_PteroicAcid->CoupledProduct  Coupling Reagent  (e.g., PyBOP, HBTU)   AminoAcidEster Amino Acid Ester (e.g., L-Glutamate diethyl ester) AminoAcidEster->CoupledProduct FinalAnalog Final Folic Acid Analog CoupledProduct->FinalAnalog  Mild Basic  Hydrolysis  

Figure 1: General three-stage workflow for folic acid analog synthesis.

Experimental Protocols & Methodologies

Stage 1: Synthesis of N¹⁰-(Trifluoroacetyl)pteroic Acid (1)

The initial and crucial step is the protection of the secondary amine at the N¹⁰ position of pteroic acid. This prevents its interference in the subsequent amide bond formation. The trifluoroacetyl group is ideal due to its stability under coupling conditions and its relatively straightforward removal. Two common methods are presented below.

Method A: Using Trifluoroacetic Anhydride (TFAA)

This method is widely cited and effective for laboratory-scale synthesis.[4][5]

Protocol:

  • Cool a round-bottom flask containing pteroic acid (1.0 eq) in an ice-water bath with magnetic stirring.

  • Slowly add cold trifluoroacetic anhydride (TFAA) (approx. 3 mL per 1 g of pteroic acid).

  • Stir the mixture in the ice bath for 30 minutes, then remove the bath and continue stirring at room temperature for 4-6 hours or overnight.[4][5] Causality: The extended reaction time ensures complete acylation. The reaction is performed neat in TFAA which acts as both reagent and solvent.

  • Remove the excess TFAA under reduced pressure using a rotary evaporator. The resulting residue will be a crème-colored solid.

  • Dry the solid thoroughly in a vacuum desiccator over NaOH pellets to remove residual trifluoroacetic acid.[4]

Purification of N¹⁰-(Trifluoroacetyl)pteroic Acid: Purification is critical to remove unreacted pteroic acid and other impurities. A fractional precipitation method is highly effective.[4]

  • Dissolve the crude product in a minimal amount of dimethyl sulfoxide (DMSO).

  • Slowly add water dropwise with vigorous stirring while maintaining the temperature around 20°C. Impurities that are less soluble in the DMSO/water mixture will precipitate first.

  • Filter off this initial precipitate (Precipitate 1).

  • To the filtrate, continue adding water dropwise to precipitate the desired product. The final precipitate is typically the purest fraction.[4]

  • Filter the solid product, wash with a small amount of water, and dry thoroughly under vacuum over NaOH.

Method B: Using Trifluoroacetyl Chloride

This patented method reports higher purity and yield with reduced reagent usage.[6]

Protocol:

  • Dissolve pteroic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Cool the solution to between -18°C and -12°C.

  • Slowly add trifluoroacetyl chloride (approx. 1.1 - 1.25 eq) dropwise, maintaining the low temperature. Causality: Using a stoichiometric amount of the more reactive acid chloride at low temperature improves selectivity and reduces side product formation compared to using a large excess of the anhydride.

  • Maintain the temperature for a set period to allow the reaction to complete.

  • The product can be purified by alcohol precipitation (e.g., adding ethanol), followed by filtration, washing, and drying.[6]

Stage 2: Amide Coupling of Intermediate (1) with Amino Acid Esters

This step forms the core of the folic acid analog. The carboxylic acid of N¹⁰-(Trifluoroacetyl)pteroic acid is activated and reacted with the primary amine of an amino acid ester. The choice of coupling reagent is critical for achieving high yield and minimizing racemization.[7][8]

Key Reagents & Rationale:

Reagent ClassExample(s)Rationale & Justification
Coupling Agent PyBOP, HBTU, HATUThese are phosphonium/aminium-based reagents that rapidly form activated esters with the carboxylic acid, leading to efficient coupling and suppressed racemization. They are preferred over older carbodiimides like DCC for their higher efficiency and the water-solubility of their byproducts.[8][9][10]
Base DIPEA, NMMA non-nucleophilic organic base is required to neutralize the reaction mixture and facilitate the coupling. DIPEA (Diisopropylethylamine) is a common choice.[8][9]
Solvent DMF, DMSOAnhydrous polar aprotic solvents are necessary to dissolve the reactants and facilitate the reaction.
Amino Acid L-Glutamic acid diethyl ester, etc.The amino acid must be ester-protected to prevent the free carboxylic acid from interfering with the reaction. Using different amino acids or their derivatives allows for the synthesis of a wide range of analogs.

General Coupling Protocol:

  • In a dry, inert atmosphere (e.g., under Nitrogen or Argon), suspend N¹⁰-(Trifluoroacetyl)pteroic acid (1.0 eq) in anhydrous DMF.

  • Add the chosen coupling reagent (e.g., PyBOP, 1.1 eq) and the amino acid ester hydrochloride (e.g., L-Glutamic acid diethyl ester hydrochloride, 1.1 eq).

  • Add the non-nucleophilic base (e.g., DIPEA, 2.2 eq) to the resulting solution. The mixture should become a clear solution.[9]

  • Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent (DMF) under reduced pressure.

  • The crude protected analog can be precipitated by adding a non-polar solvent or a mixture like acetonitrile/MTBE.[9] The precipitate is then washed and dried.

Stage 3: Deprotection of the N¹⁰-Trifluoroacetyl Group

The final step is the removal of the N¹⁰-TFA group to yield the target folic acid analog. This is typically achieved through mild basic hydrolysis, which cleaves the trifluoroacetamide bond without affecting the newly formed peptide bond or the pterin ring system.

Protocol:

  • Dissolve the crude protected folic acid analog from Stage 2 in a suitable solvent.

  • Add a mild aqueous base, such as a dilute solution of sodium bicarbonate or ammonium hydroxide. The pH should be slightly alkaline (pH 8-9).

  • Stir the reaction at room temperature. The progress of the deprotection can be monitored by HPLC, observing the disappearance of the starting material and the appearance of the product peak. The TFA group is known to be slowly cleaved in neutral or slightly basic buffer solutions.[4]

  • Upon completion, carefully acidify the solution with dilute HCl or acetic acid to a pH of approximately 3-4. This will precipitate the final folic acid analog, which has low solubility at its isoelectric point.

  • Cool the suspension in an ice bath to maximize precipitation.

  • Filter the solid product, wash thoroughly with cold water, and then with a small amount of ethanol or acetone to aid in drying.

  • Dry the final product under vacuum.

G cluster_workflow Detailed Experimental Workflow start Stage 1: Protection (Pteroic Acid + TFAA) rotovap1 Rotary Evaporation (Remove excess TFAA) start->rotovap1 dissolve Dissolve in DMSO rotovap1->dissolve precipitate Fractional Precipitation with Water dissolve->precipitate filter1 Filter & Dry N¹⁰-TFA-Pteroic Acid (1) precipitate->filter1 coupling Stage 2: Coupling (1) + Amino Acid Ester + PyBOP + DIPEA in DMF filter1->coupling rotovap2 Rotary Evaporation (Remove DMF) coupling->rotovap2 precipitate2 Precipitate & Wash Protected Analog rotovap2->precipitate2 deprotection Stage 3: Deprotection (Mild Basic Hydrolysis) precipitate2->deprotection acidify Acidify to pH 3-4 (Precipitate Product) deprotection->acidify filter2 Filter, Wash & Dry Final Folic Acid Analog acidify->filter2 analysis Characterization (HPLC, LC-MS, NMR) filter2->analysis

Figure 2: Step-by-step experimental workflow diagram.

Purification and Characterization

Purification of the final folic acid analog is essential to remove impurities and unreacted starting materials.[11]

  • Crystallization: The precipitated product from the final deprotection step can often be further purified by recrystallization from a suitable solvent system, such as dilute aqueous alkali followed by careful acidification.[12]

  • Preparative HPLC: For obtaining highly pure material, preparative reverse-phase high-performance liquid chromatography (Pre-HPLC) is the method of choice.[13] This allows for the separation of closely related structural isomers and impurities.

Characterization: The identity and purity of the final compound must be confirmed through a combination of analytical techniques:

  • HPLC: To determine the purity of the final compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the synthesized analog.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. The disappearance of the ¹⁹F NMR signal confirms the complete removal of the trifluoroacetyl group.

Conclusion

The synthetic route via N¹⁰-(Trifluoroacetyl)pteroic acid provides a robust and versatile platform for the creation of diverse folic acid analogs. The trifluoroacetyl protecting group is key to the success of this strategy, enabling clean and efficient amide bond formation. By varying the amino acid component in the coupling stage, researchers can systematically explore the structure-activity relationships of this important class of therapeutic agents, paving the way for the development of next-generation antifolates with improved pharmacological profiles.

References

Application Notes & Protocols: The Strategic Use of N10-(Trifluoroacetyl)pteroic Acid in Folate Receptor-Targeted Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N10-(Trifluoroacetyl)pteroic acid is a pivotal synthetic intermediate in the development of targeted cancer therapeutics.[][2][3][4] While not possessing intrinsic anticancer activity, its unique chemical structure serves as a critical scaffold for constructing folate-based conjugates. The trifluoroacetyl moiety acts as a robust protecting group for the N10-amine, enabling precise chemical modifications at the carboxylic acid terminus. This allows for the covalent attachment of a diverse range of payloads—including potent cytotoxic drugs, imaging agents, and nanocarriers—to create sophisticated drug delivery systems.[][5][6] These systems are designed to selectively target the folate receptor (FR), a protein significantly overexpressed on the surface of numerous malignant tumors. This document provides an in-depth guide to the rationale, synthesis, and application of this compound as a cornerstone reagent in the preclinical development of next-generation, receptor-targeted oncologic agents.

The Scientific Imperative: Folate Receptor Targeting in Oncology

The foundation for the utility of this compound lies in the unique biology of the folate receptor (FR), particularly the alpha isoform (FRα). Folate is an essential vitamin required for the synthesis of nucleotides, a critical process for DNA replication and repair in rapidly proliferating cells.[7] Many cancer cells, to meet the high metabolic demand of unchecked growth, upregulate the expression of FRα to sequester folate from the bloodstream.

FRα expression is highly elevated in a variety of epithelial cancers—including ovarian, non-small-cell lung, breast, kidney, and colorectal tumors—while its presence in normal, healthy tissues is minimal and restricted primarily to the apical surfaces of polarized epithelia, limiting its accessibility from circulation.[7][8][9] This differential expression profile creates a compelling therapeutic window. By conjugating a therapeutic or diagnostic agent to a ligand that binds FRα, such as folic acid or its structural analog pteroic acid, it is possible to achieve selective delivery to tumor cells, thereby increasing therapeutic efficacy and significantly reducing off-target toxicity.[8][9][10] This strategy of receptor-mediated endocytosis is the central mechanism driving the development of folate-drug conjugates.[8]

Mechanism of Folate Receptor-Mediated Drug Delivery

The process begins when the folate-conjugated therapeutic binds with high affinity to the FRα on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, internalizing the entire conjugate-receptor complex within an endosome. As the endosome matures, its internal pH decreases, which can facilitate the cleavage of an appropriately designed linker and release the active payload into the cytoplasm, where it can exert its cytotoxic effect.

Folate_Receptor_Targeting cluster_extracellular Extracellular Space cluster_cell Cancer Cell FDC Folate-Drug Conjugate FR Folate Receptor (FRα) FDC->FR 1. Binding Endosome Endosome FR->Endosome 2. Endocytosis Payload Active Drug Payload Endosome->Payload 3. Payload Release (pH-dependent) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 4. Cytotoxicity

Caption: Folate Receptor (FRα) mediated endocytosis workflow.

This compound: Properties of a Key Intermediate

This compound (N10-TFA-PA) is the chemically protected form of pteroic acid, an essential structural component of folic acid.[11] The trifluoroacetyl group at the N10 position is an electron-withdrawing group that effectively shields the secondary amine from participating in unwanted side reactions during the crucial step of coupling the molecule's C-terminal carboxylic acid to a linker or payload. This protecting group is stable under the conditions required for amide bond formation but can be removed later in the synthetic sequence.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 37793-53-6[12][13]
Molecular Formula C₁₆H₁₁F₃N₆O₄[13]
Molecular Weight 408.29 g/mol [13]
Appearance Brown to Dark Brown Solid[4][14]
Melting Point 270 °C (decomposes)[][2][15]
Solubility Slightly soluble in DMF and DMSO[][2][14]
Storage 2-8°C, keep in dark place, inert atmosphere[][2][14]

Core Protocols: Synthesis, Purification, and Handling

The successful application of N10-TFA-PA begins with its proper synthesis and purification. The following protocols are synthesized from established literature procedures.

Protocol 3.1: Synthesis of this compound

Rationale: This procedure utilizes trifluoroacetic anhydride (TFAA) to acylate the N10-amine of pteroic acid. The reaction is conducted under anhydrous and inert conditions to prevent hydrolysis of the anhydride and minimize side products.

Materials:

  • Pteroic acid (starting material)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Diethyl ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Shielded reaction tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Place pteroic acid (e.g., 100 mg) into a dry, shielded reaction tube equipped with a magnetic stir bar.[16]

  • Under an inert atmosphere (Argon), add trifluoroacetic anhydride (e.g., 2 mL).[16]

  • Seal the tube and stir the mixture at 60 °C for 20-24 hours. The pteroic acid should dissolve over time.[16][17]

    • Expert Insight: The elevated temperature is necessary to drive the reaction to completion. A longer reaction time ensures maximum conversion. Pteroic acid has low solubility, and its dissolution is a good visual indicator of reaction progress.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess TFAA under reduced pressure (vacuum). This will leave a residual oil or solid.

  • Cool the residue in an ice bath (0 °C) and add cold, anhydrous diethyl ether to precipitate the product.[16]

  • Collect the yellow precipitate by centrifugation or filtration. Wash the solid with additional cold diethyl ether to remove residual impurities.[16]

  • Dry the collected solid under vacuum to yield crude this compound.

Protocol 3.2: Purification by Recrystallization

Rationale: Crude N10-TFA-PA often contains unreacted starting material or side products. Recrystallization or staged precipitation is an effective method for purification, leveraging differences in solubility.

Materials:

  • Crude N10-TFA-PA

  • Dimethylformamide (DMF), Methanol (MeOH), Ethanol (EtOH) or Dimethyl sulfoxide (DMSO)[12][16]

  • Deionized water

  • Centrifuge and/or filtration apparatus

Procedure:

  • Dissolve the crude N10-TFA-PA in a minimal amount of a solvent system like DMSO or a mixture of DMF:MeOH:EtOH (e.g., 6:10:3) at a slightly elevated temperature (e.g., 50 °C) to ensure complete dissolution.[12][16]

  • Slowly add deionized water (which acts as a poor solvent) to the solution with stirring until a precipitate begins to form.[12][16]

    • Trustworthiness Check: The principle here is that the desired product will be less soluble in the mixed solvent system than the impurities. Fractional precipitation can be employed, where initial precipitates that may be richer in impurities are removed first.[12]

  • Allow the solution to cool, promoting further crystallization.

  • Collect the purified N10-TFA-PA precipitate by filtration.

  • Wash the filter cake with a small amount of water and then dry thoroughly in a vacuum desiccator over a drying agent like NaOH pellets.[12]

  • Confirm purity using HPLC analysis. Note that the TFA group can be slowly cleaved in neutral buffer solutions.[12]

Application Workflow: Synthesizing a Pteroic Acid-Payload Conjugate

This section outlines a general workflow for using purified N10-TFA-PA to create a targeted conjugate. The payload is represented by a generic molecule containing a primary amine (Payload-NH₂).

Synthesis_Workflow A Pteroic Acid B N10-(Trifluoroacetyl) Pteroic Acid A->B  Protocol 3.1:  Acylation with TFAA C Activated N10-TFA-PA (e.g., with PyBop) B->C  Step 4.1:  Carboxyl Activation E Protected Conjugate: N10-TFA-PA-Payload C->E  Step 4.2:  Amide Coupling D Payload-NH₂ D->E F Final Conjugate: Pteroic Acid-Payload E->F  Step 4.3:  TFA Deprotection

Caption: General synthetic workflow for a Pteroic Acid-Payload conjugate.

Protocol 4.1: Amide Coupling and Deprotection

Rationale: This protocol uses a peptide coupling reagent (e.g., PyBop) to activate the carboxylic acid of N10-TFA-PA, facilitating the formation of a stable amide bond with an amine-containing payload. A non-nucleophilic base (DIPEA) is used to scavenge the acid formed during the reaction. The final step involves removing the TFA protecting group to yield the final, receptor-active conjugate.

Materials:

  • Purified N10-TFA-PA

  • Amine-containing payload (Payload-NH₂)

  • Anhydrous Dimethylformamide (DMF)

  • PyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Aqueous base (e.g., dilute ammonium hydroxide) for deprotection

Procedure:

  • Activation & Coupling: a. Dissolve N10-TFA-PA in anhydrous DMF under an inert atmosphere. b. To this suspension, sequentially add PyBop (approx. 1.2 equivalents) and the amine-containing payload (approx. 1.2 equivalents).[5] c. Add DIPEA (approx. 2.4 equivalents) to the now clear solution and stir at room temperature for 3-4 hours.[5]

    • Expert Insight: PyBop is an efficient coupling reagent that minimizes racemization and side reactions. The reaction progress can be monitored by TLC or LC-MS. d. Once the reaction is complete, remove the DMF under reduced pressure. The crude protected conjugate can be precipitated and washed with a suitable solvent system (e.g., acetonitrile/MTBE).[5]

  • Deprotection: a. The method for removing the TFA group depends on the stability of the payload and linker. A common method involves mild basic hydrolysis. b. Dissolve the protected conjugate in a suitable solvent and treat with a mild aqueous base (e.g., dilute ammonium hydroxide or sodium bicarbonate) until the deprotection is complete (monitor by LC-MS). c. Purify the final conjugate using preparative HPLC to obtain the high-purity Pteroic Acid-Payload conjugate.

Downstream Applications and Validation

The synthesized pteroic acid-payload conjugate is now ready for biological evaluation.

In Vitro Validation of FRα-Targeted Activity

Rationale: The cornerstone of validation is to demonstrate that the conjugate's cytotoxic activity is dependent on the presence of FRα. This is achieved by comparing its effect on FRα-positive cells versus FRα-negative cells and by performing a competition assay.

Protocol Outline:

  • Cell Line Selection:

    • FRα-Positive: KB, HeLa, IGROV-1, A2780CP (human ovarian carcinoma), OECM-1 (oral cancer).[16][18][19]

    • FRα-Negative/Low: A549 (lung carcinoma, used as a low-expression control).

  • Cytotoxicity Assay (e.g., MTT or LDH release assay): a. Plate cells in 96-well plates and allow them to adhere overnight. b. Treat cells with serial dilutions of the Pteroic Acid-Payload conjugate, the unconjugated payload, and a vehicle control. c. Incubate for 48-72 hours. d. Measure cell viability according to the specific assay protocol (e.g., absorbance at a specific wavelength). e. Calculate IC₅₀ values (the concentration of drug that inhibits cell growth by 50%).

    • Expected Outcome: The IC₅₀ of the conjugate should be significantly lower in FRα-positive cells compared to FRα-negative cells.

  • Competition Assay: a. Co-treat FRα-positive cells with the Pteroic Acid-Payload conjugate (at a concentration near its IC₅₀) and a large excess (e.g., 100-fold molar excess) of free folic acid.[16] b. Measure cell viability as described above.

    • Self-Validating System: If the conjugate's activity is truly FRα-mediated, the excess free folic acid will compete for receptor binding, preventing internalization of the conjugate and "rescuing" the cells from cytotoxicity. A significant increase in cell viability in the presence of free folic acid validates the targeting mechanism.

References

Troubleshooting & Optimization

Technical Support Center: N10-(Trifluoroacetyl)pteroic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N10-(Trifluoroacetyl)pteroic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. This compound is a key intermediate for synthesizing advanced folate-targeted therapeutics and imaging agents.[1][] Achieving high purity is paramount for successful downstream applications.

This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you identify, mitigate, and eliminate common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in my this compound synthesis?

Impurities can be broadly categorized into three main groups originating from different stages of your process. Understanding the origin is the first step in effective troubleshooting.

  • Starting Material Contaminants: The quality of your initial pteroic acid is critical. Often, pteroic acid is prepared via enzymatic or chemical hydrolysis of folic acid, a process that can be incomplete.[3][4][5]

    • Residual Folic Acid: This is a very common and particularly problematic impurity because its structural similarity to pteroic acid makes it difficult to remove from the starting material and the final product.[6]

    • Pteroic Acid Degradation Products: Pteroic acid itself can be a degradation product of folic acid.[7][8] Further degradation can occur, leading to related compounds.

    • Precursors from Folic Acid Synthesis: Impurities like p-aminobenzoic acid may also be present in lower-grade starting materials.[9][10]

  • Reaction-Related Impurities: These are substances that are either unreacted or formed during the trifluoroacetylation step.

    • Unreacted Pteroic Acid: Incomplete reaction is a common issue, leading to significant contamination of the final product with the starting material.

    • By-products from Reagents: The trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), hydrolyzes to form trifluoroacetic acid (TFA), which will be present in the crude product.[11]

  • Post-Synthesis & Workup-Related Impurities: The desired product can degrade during purification and handling.

    • Hydrolyzed Product (Pteroic Acid): The N10-trifluoroacetyl group is labile and can be hydrolyzed back to pteroic acid. This is especially prevalent in the presence of water, particularly under neutral or basic conditions.[4][6] The protecting group is intentionally removed by raising the pH to 10 or greater in subsequent synthetic steps.[3]

Q2: My final product analysis shows a large peak corresponding to pteroic acid. What are the likely causes?

Observing a significant amount of pteroic acid post-synthesis points to two primary issues:

  • Incomplete Reaction: The trifluoroacetylation of the N10-amine on pteroic acid may not have gone to completion. This can be due to insufficient reagent, suboptimal reaction time or temperature, or poor solubility of the pteroic acid in the chosen solvent. The reaction often involves refluxing with trifluoroacetic anhydride for several hours to ensure dissolution and complete reaction.[12]

  • Premature Hydrolysis: The N10-trifluoroacetyl group is susceptible to hydrolysis. Exposure to water during the workup or purification (e.g., trituration, precipitation with water, or chromatography with aqueous mobile phases) can cleave the protecting group, regenerating the pteroic acid starting material.[6] Even buffered solutions at pH 7 can slowly cause hydrolysis.[6]

Q3: I've detected an impurity with a mass consistent with folic acid in my final product. How did it get there and how can I remove it?

The presence of folic acid is almost always due to contamination of the pteroic acid starting material.[6] Pteroic acid is frequently produced by the degradation of folic acid, and if this process is not carried out to completion, or if the resulting pteroic acid is not purified rigorously, significant amounts of folic acid can carry over.[4]

Why it's a problem: Folic acid will also undergo trifluoroacetylation at its N10 position, leading to N10-(Trifluoroacetyl)folic acid. This impurity is structurally very similar to your target compound, making separation extremely challenging by standard techniques like precipitation or simple chromatography.

Solution:

  • Prevention: The most effective strategy is to ensure the purity of the starting pteroic acid. Analyze your pteroic acid by HPLC before starting the synthesis to confirm the absence of folic acid.

  • Removal: If contamination is already present, purification is difficult. A specialized fractional precipitation may help, as described in the protocols below.[6] However, preparative reverse-phase HPLC is often the most effective, albeit resource-intensive, method for separation.[3]

Q4: How can I identify an unknown impurity in my sample?

A combination of chromatographic and spectroscopic techniques is essential for impurity identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the primary tool for assessing purity and separating impurities.[3][13] Comparing the retention times of your sample peaks with authentic reference standards (pteroic acid, folic acid) is the first step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. By obtaining the mass-to-charge ratio (m/z) of the impurity peak, you can determine its molecular weight and infer its structure. For example, you can easily distinguish between unreacted pteroic acid and the desired product.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For significant impurities that can be isolated, 1H and 19F NMR can provide definitive structural confirmation.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the synthesis.

Problem: Low Purity of Crude this compound

Symptom: HPLC analysis of the crude product shows a complex mixture with the desired product being a minor component.

Diagnostic Workflow:

G start Crude Product Analysis by LC-MS major_impurity Identify Major Impurity by m/z start->major_impurity pteroic_acid Impurity is Pteroic Acid (m/z ~313) major_impurity->pteroic_acid m/z matches Pteroic Acid folic_acid_deriv Impurity is TFA-Folic Acid (m/z ~538) major_impurity->folic_acid_deriv m/z matches TFA-Folic Acid other Other Impurities major_impurity->other Other cause1 Cause: 1. Incomplete Reaction 2. Premature Hydrolysis pteroic_acid->cause1 cause2 Cause: Contaminated Starting Material folic_acid_deriv->cause2 solution1 Action: - Optimize reaction conditions - Use anhydrous workup cause1->solution1 solution2 Action: - Source high-purity pteroic acid - Analyze starting material first cause2->solution2

Caption: Troubleshooting workflow for low-purity synthesis.

Summary of Causes and Solutions

Observation by HPLC/LC-MSPotential Cause(s)Recommended Actions
High percentage of Pteroic Acid 1. Incomplete reaction.2. Hydrolysis during workup.1. Increase reaction time/temperature or excess of TFAA. Ensure pteroic acid is fully dissolved.[12]2. Perform workup under strictly anhydrous conditions. Avoid aqueous washes until the product is solid.
Presence of N10-(Trifluoroacetyl)folic acid Contamination of starting pteroic acid with folic acid.[6]1. Test purity of pteroic acid before use.2. Use preparative HPLC for purification.[3]
Multiple small, unidentified peaksDegradation of starting material or product; side reactions.1. Ensure high-purity starting materials.2. Protect the reaction from light.3. Analyze for known degradation products like 6-formylpterin.[15]

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[12] It emphasizes the conditions necessary to drive the reaction to completion.

Materials:

  • Pteroic acid (high purity, verified folic acid-free)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., DMF, Pyridine)[16]

  • Round bottom flask with magnetic stir bar and drying tube

Procedure:

  • Suspend pteroic acid (1.0 eq) in the anhydrous solvent in the round bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension in an ice-water bath.

  • Slowly add trifluoroacetic anhydride (a significant excess, e.g., 10-20 eq by volume relative to pteroic acid mass, is often used when TFAA is the solvent) or trifluoroacetyl chloride (1.1-1.2 eq) with vigorous stirring.[12][16]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Some procedures use elevated temperatures (reflux) to ensure the complete dissolution and reaction of pteroic acid.[12]

  • Monitor the reaction by HPLC to confirm the disappearance of the pteroic acid starting material.

  • Once complete, evaporate the solvent and excess TFAA under reduced pressure. Causality Note: Complete removal of the volatile reagents is crucial before precipitation to avoid contamination of the final product.

  • The resulting crude solid should be thoroughly dried under a high vacuum before proceeding to purification.

Protocol 2: Purification by Fractional Precipitation

This technique is highly effective for removing more soluble or less soluble impurities from the desired product without resorting to chromatography. It exploits subtle differences in solubility.[6]

Materials:

  • Crude this compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Stirring plate, dropping funnel, filtration apparatus

Procedure:

  • Dissolve the crude, dry product in a minimal amount of anhydrous DMSO.

  • Precipitate 1 (Impurity Fraction): While stirring vigorously, slowly add a small volume of water (e.g., ~2 volumes relative to DMSO) via a dropping funnel. Many sparingly soluble impurities will precipitate first.[6]

  • Stir the resulting suspension for 1 hour at a controlled temperature (e.g., 20°C).

  • Filter the suspension to remove the precipitated impurities. Collect the filtrate.

  • Precipitate 2 (Product Fraction): To the collected filtrate, slowly add a larger volume of water (e.g., another 2-3 volumes). The desired this compound should now precipitate.

  • Stir for 1 hour, then filter the solid product.

  • Wash the filter cake with a small amount of water, followed by a non-polar solvent like ether to aid in drying.

  • Dry the final product thoroughly in a vacuum desiccator over a drying agent (e.g., NaOH or P2O5).[6]

  • Analyze all fractions by HPLC to confirm the purity of the final product and identify the nature of the impurities removed in the first precipitate. Self-Validation: This analysis validates the effectiveness of the separation.

Protocol 3: Analytical HPLC Method for Purity Assessment

This is a general-purpose starting method. It must be optimized and validated for your specific equipment and impurity profile.[3][13]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of material in DMSO or the mobile phase.

Rationale: The acidic mobile phase (TFA) helps to protonate the carboxylic acid and amine functionalities, leading to sharper peaks. The gradient elution ensures that both polar (pteroic acid) and less polar (TFA-pteroic acid) compounds are eluted and separated effectively.

Impurity Formation Pathway

The following diagram illustrates the main synthetic route and the points at which key impurities are introduced or formed.

G cluster_start Starting Materials cluster_reaction Trifluoroacetylation Reaction (+ TFAA) cluster_workup Workup / Hydrolysis Pteroic_Acid Pteroic Acid TFA_Pteroic_Acid This compound (Desired Product) Pteroic_Acid->TFA_Pteroic_Acid Unreacted_PA Unreacted Pteroic Acid Pteroic_Acid->Unreacted_PA Incomplete Reaction Folic_Acid_Imp Folic Acid (Impurity) TFA_Folic_Acid N10-(TFA)folic acid (By-product) Folic_Acid_Imp->TFA_Folic_Acid Reacts alongside starting material Hydrolyzed_PA Pteroic Acid (Degradation Product) TFA_Pteroic_Acid->Hydrolyzed_PA H2O

Caption: Origin of common impurities during synthesis.

References

Technical Support Center: N10-(Trifluoroacetyl)pteroic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N10-(Trifluoroacetyl)pteroic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this crucial intermediate. As a key precursor for synthesizing folic acid derivatives and targeted drug delivery ligands, achieving high yield and purity is paramount.[][2][3] This document provides in-depth troubleshooting, optimization strategies, and detailed protocols based on established methodologies and field-proven insights.

Synthesis Overview & Key Challenges

The synthesis of this compound involves the selective acylation of the N10 amino group of pteroic acid. The trifluoroacetyl group serves as a robust protecting group, facilitating subsequent coupling reactions, for instance, with amino acids like glutamic acid.[4]

The primary reaction involves treating pteroic acid with an acylating agent, typically trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in an appropriate organic solvent.[5][6] While the reaction appears straightforward, researchers frequently encounter challenges related to:

  • Starting Material Purity: Pteroic acid is often prepared via microbial or enzymatic degradation of folic acid and can be contaminated with the starting material.[4][7] This residual folic acid is difficult to separate from the final product.[8]

  • Reaction Conditions: Temperature control, reaction time, and choice of solvent are critical variables that significantly impact yield and the formation of byproducts.

  • Product Isolation and Purification: The product's limited solubility and the presence of similarly soluble impurities necessitate a carefully designed purification strategy.[2][8]

This guide will address these challenges systematically.

Experimental Workflow: From Synthesis to Pure Product

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_qc Quality Control PteroicAcid 1. Pteroic Acid (Verify Purity) Reaction 3. Add Acylating Agent (e.g., TFAA) Control Temperature PteroicAcid->Reaction Solvent 2. Anhydrous Solvent (e.g., DMF, DMSO) Solvent->Reaction Stir 4. Stir & Monitor (e.g., 4-24h) Reaction->Stir Evap 5. Evaporate Solvent Stir->Evap Precipitate 6. Fractional Precipitation (DMSO/Water System) Evap->Precipitate Filter 7. Filter & Wash Precipitate->Filter Dry 8. Dry Under Vacuum Filter->Dry QC 9. Analyze Purity (e.g., HPLC, NMR) Dry->QC

Caption: General experimental workflow for this compound synthesis.

Core Experimental Protocol (TFAA Method)

This protocol is adapted from established procedures and is designed to provide a reliable starting point for your synthesis.[8]

Materials:

  • Pteroic Acid (10 g) - Ensure it is free from folic acid contamination.[8]

  • Trifluoroacetic Anhydride (TFAA) (30 ml)

  • Dimethyl Sulfoxide (DMSO), anhydrous (60 ml)

  • Deionized Water

  • Round bottom flask (1 L), magnetic stir bar, ice water bath, rotary evaporator.

Procedure:

  • Initial Setup: Place 10 g of pteroic acid into a 1 L round bottom flask equipped with a magnetic stir bar. Cool the flask in an ice water bath.

  • Acylation Reaction: Slowly add 30 ml of cold TFAA to the flask while stirring. Continue stirring in the ice water bath for 30 minutes.

    • Scientist's Note: The initial cooling helps control the exothermic reaction between the acid and the anhydride, minimizing potential side reactions.

  • Reaction Progression: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for at least 4 hours, then leave it to stand overnight.

    • Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. An overnight stir is often optimal. Be aware that a slight overpressure may develop in the flask.[8]

  • Solvent Removal: Evaporate the suspension to dryness using a rotary evaporator. The resulting crude product should be dried thoroughly in a vacuum desiccator over NaOH.

  • Dissolution for Purification: Dissolve the dried crude product in 60 ml of anhydrous DMSO. This may take some time and gentle warming.

  • Fractional Precipitation: This is the most critical step for achieving high purity.[8]

    • Precipitate 1 (Impurities): Slowly add 120 ml of water to the DMSO solution while stirring. Maintain the temperature around 20°C. Stir for 1 hour. Filter off the precipitate, which contains most of the insoluble impurities, and discard it.[8]

    • Precipitate 2 (Product Fraction 1): To the filtrate from the previous step, slowly add another 130 ml of water. Stir for 1 hour. Filter the resulting precipitate, wash the filter cake with a small amount of water, and dry it under vacuum. This is your first product fraction.

    • Precipitate 3 (Product Fraction 2): To the second filtrate, add another 130 ml of water and cool the flask. After 1 hour, filter the precipitate, wash it thoroughly with 300 ml of water, and dry it under vacuum. This is often the purest fraction.[8]

  • Quality Control: Analyze the purity of each product fraction using HPLC. Combine fractions that meet your purity specifications.

Troubleshooting Guide (FAQ)

This section addresses the most common issues encountered during the synthesis.

Chemical Reaction Pathway

Caption: Acylation of pteroic acid to form the N10-trifluoroacetyl derivative.

Q1: My yield is very low or I recovered only starting material. What went wrong?

A1: This is typically due to one of three issues:

  • Inactive Acylating Agent: Trifluoroacetic anhydride (TFAA) is highly reactive with water. If your TFAA has been improperly stored or exposed to atmospheric moisture, it will hydrolyze to trifluoroacetic acid and be ineffective. Always use a fresh bottle or a properly stored aliquot.

  • Poor Solubility of Pteroic Acid: While pteroic acid has low solubility in TFAA, it should dissolve during the reaction.[5] If it remains a thick, unreacted slurry, the reaction may not have initiated properly. Ensure vigorous stirring. An alternative method uses an organic solvent like DMF or DMSO to first dissolve the pteroic acid before adding the acylating agent.[6]

  • Insufficient Reaction Time/Temperature: The reaction may require more time to reach completion. Ensure you have allowed it to stir for at least 4 hours post-ice bath and preferably overnight.[8]

Q2: My final product is contaminated with a compound that is difficult to remove. What is it?

A2: The most likely contaminant is unreacted folic acid that was present in your starting pteroic acid.[4][8] Folic acid has very similar properties to pteroic acid and its trifluoroacetylated derivative, making separation by simple precipitation or standard chromatography challenging.

  • Solution: The best solution is preventative. Before starting the synthesis, verify the purity of your pteroic acid using TLC or HPLC.[7] If it is contaminated, it must be purified first. A recrystallization protocol for pteroic acid can be found in the literature, often involving adjusting the pH to precipitate the pteroic acid while leaving folic acid in solution.[7]

Q3: During the water precipitation step, I got an oily substance instead of a solid precipitate. How should I proceed?

A3: Oiling out can occur if the water is added too quickly or if the temperature is not controlled.

  • Immediate Action: Stop adding water. Try to induce precipitation by scratching the inside of the flask with a glass rod at the liquid-air interface. If that fails, cooling the mixture further in an ice bath may help.

  • Prevention: Ensure you are adding the water very slowly through a dropping funnel with vigorous stirring.[8] Maintaining the temperature around 20°C is also critical to promote the formation of a solid.[8]

Optimization & Advanced Protocols (FAQ)

Q4: How can I improve the overall yield of the reaction?

A4: To push the reaction towards a higher yield, consider an alternative protocol using trifluoroacetyl chloride. A patented method describes dissolving pteroic acid in an organic solvent (like DMF) and then slowly adding trifluoroacetyl chloride at a controlled low temperature (-18 to -12 °C).[6] This method claims high yields and can be more cost-effective as it uses a smaller excess of the acylating agent.[6]

Comparison of Synthesis Protocols
ParameterProtocol 1: TFAA Reflux[5]Protocol 2: TFAA Cold/RT[8]Protocol 3: Trifluoroacetyl Chloride[6]
Acylating Agent Trifluoroacetic AnhydrideTrifluoroacetic AnhydrideTrifluoroacetyl Chloride
Solvent Trifluoroacetic AnhydrideTrifluoroacetic AnhydrideDMF, DMSO, or Pyridine
Temperature Reflux0°C then Room Temp.-18 to -12°C
Reaction Time 6 hours4.5 hours + Overnight~2 hours
Key Advantage Simple, one-potGood Purity ControlHigh Yield, Less Reagent
Key Challenge High Temp, potential byproductsMulti-step purificationRequires strict temp control

Q5: The fractional precipitation is tedious. Is there a more straightforward way to purify the product?

A5: While fractional precipitation is highly effective, an alternative is purification by alcohol precipitation.[6] After the reaction in a solvent like DMF, the product can be precipitated by adding an alcohol such as methanol, ethanol, or isopropanol.[6] This method can be faster, but its effectiveness depends on the specific impurity profile of your crude product. You may need to experiment to determine the optimal solvent/anti-solvent ratio.

Troubleshooting Decision Tree

G Start Problem with Synthesis LowYield Low or No Yield? Start->LowYield Impure Impure Product? Start->Impure Isolation Isolation Issues? Start->Isolation CheckTFAA Check TFAA Quality (Is it fresh?) LowYield->CheckTFAA Yes CheckPurity Analyze Starting Material (Check for Folic Acid) Impure->CheckPurity Yes RefinePrecip Refine Precipitation? (Slower addition, Temp control) Isolation->RefinePrecip Yes (Oiling Out) CheckTime Increase Reaction Time? CheckTFAA->CheckTime Yes (Fresh) UseFresh Use Fresh TFAA CheckTFAA->UseFresh No (Old) StirLonger Stir Overnight CheckTime->StirLonger Yes PurifyPA Purify Pteroic Acid First CheckPurity->PurifyPA Contaminated OptimizePrecip Optimize Water Addition Rate RefinePrecip->OptimizePrecip Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Product Handling, Storage, and Analysis

Q6: What are the correct storage and handling procedures for this compound?

A6:

  • Storage: The compound should be stored in a dry, dark environment at 2-8°C for long-term stability.[][2] It is known to be hygroscopic (tending to absorb moisture from the air), so it's crucial to keep it in a tightly sealed container with a desiccant.[9]

  • Handling: Handle in an inert atmosphere where possible. Avoid exposure to high pH. The trifluoroacetyl group can be slowly cleaved in buffer solutions at pH 7.[8]

  • Solubility: The compound is sparingly soluble in DMF and DMSO.[][2] Gentle warming may be required to fully dissolve it.

Q7: How can I confirm the identity and purity of my final product?

A7:

  • HPLC: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the best method for assessing purity.[10] You can easily detect unreacted pteroic acid or other impurities.

  • Mass Spectrometry (MS): LC/MS can be used to confirm the molecular weight of the synthesized compound (Exact Mass: 408.08).[10]

  • NMR: ¹H NMR can also be used for structural confirmation, although the compound's limited solubility can sometimes make this challenging.

References

"side reactions during the trifluoroacetylation of pteroic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of pteroic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing trifluoroacetylation in their workflows. Whether for analytical purposes, such as gas chromatography (GC), or as a synthetic step involving protective groups, understanding and controlling the reaction's nuances is critical for success. This document provides in-depth, experience-driven answers to common challenges and troubleshooting scenarios.

Section 1: Understanding the Core Reaction & Key Functional Groups

Trifluoroacetylation of pteroic acid is a common derivatization strategy. The primary reagent, trifluoroacetic anhydride (TFAA), is highly reactive and can interact with several functional groups on the pteroic acid molecule.[1][2] Understanding the relative reactivity of these sites is the first step in controlling the reaction outcome.

Below is the structure of pteroic acid with its primary reactive sites highlighted. The reaction's goal is typically to acylate the amino groups, increasing volatility for GC analysis or protecting them during subsequent synthetic steps.[3][4]

Caption: Key reactive sites on the pteroic acid molecule.

The primary aromatic amine (B) is the most nucleophilic and typically the most reactive site. The secondary amines (C, D) are less reactive, and the carboxylic acid (A) can react with TFAA to form a mixed anhydride, a common source of side products.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of trifluoroacetylating pteroic acid?

Trifluoroacetylation serves two main purposes. Firstly, it is a derivatization technique used to increase the volatility and thermal stability of pteroic acid for analysis by gas chromatography (GC), often with electron capture detection (ECD) due to the presence of fluorine atoms.[1][4][7] Secondly, the trifluoroacetyl group can be used as a protecting group for the amine functionalities during multi-step chemical syntheses, such as the preparation of pteroic acid conjugates.[3][8] This group is advantageous because it can often be removed under mild basic conditions.[6]

Q2: Which functional group on pteroic acid is the most reactive towards TFAA?

The primary aromatic amine on the p-aminobenzoic acid (PABA) moiety is the most nucleophilic and, therefore, the most reactive site for trifluoroacetylation under mild conditions. The secondary amines within the pteridine ring and the linker are less reactive. The carboxylic acid group can also react with TFAA, but this typically leads to a mixed anhydride intermediate rather than a stable acylated product.[5][6]

Q3: What are typical starting conditions for a standard trifluoroacetylation?

A standard protocol often involves dissolving pteroic acid in an anhydrous aprotic solvent like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF).[2] A slight excess of trifluoroacetic anhydride (TFAA) (e.g., 1.1 to 1.5 equivalents per amine group to be acylated) is added, often in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the trifluoroacetic acid byproduct that forms during the reaction.[1] The reaction is typically run at a controlled temperature, starting at 0°C and slowly warming to room temperature.

Q4: Can the carboxylic acid group be trifluoroacetylated?

Direct acylation of a carboxylic acid to form a stable product is not the typical outcome. Instead, the carboxylic acid reacts with TFAA to form a highly reactive mixed anhydride: R-C(O)-O-C(O)CF3.[9] This intermediate is a powerful acylating agent itself and can be a source of side reactions if other nucleophiles are present. During aqueous workup, this mixed anhydride is readily hydrolyzed back to the original carboxylic acid and trifluoroacetic acid.

Section 3: Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues you may encounter during your experiments, providing the underlying cause and actionable solutions.

Problem 1: Low Yield of the Desired N-Trifluoroacetylated Product
  • Probable Cause 1: Presence of Water. TFAA reacts violently and rapidly with water to form the less reactive trifluoroacetic acid (TFA), consuming your reagent.[1][5]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and store TFAA under an inert atmosphere (e.g., nitrogen or argon). It is recommended to use freshly distilled TFAA for critical reactions.[1]

  • Probable Cause 2: Insufficient Reagent. If the stoichiometry of TFAA is too low, or if side reactions (like reaction with solvent or moisture) consume the reagent, the reaction will be incomplete.

    • Solution: Use a moderate excess of TFAA (e.g., 1.5 eq. per target amine). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and add more TFAA if the reaction stalls.

  • Probable Cause 3: Poor Solubility. Pteroic acid has poor solubility in many common organic solvents, which can hinder the reaction rate.[10]

    • Solution: Use solvents known to dissolve pteroic acid and its derivatives, such as DMF or DMSO. Gentle heating may be required, but this should be done cautiously as it can also promote side reactions.

Problem 2: Multiple Spots on TLC/HPLC Indicating Over-Acylation
  • Probable Cause: Reaction Conditions are too Harsh. Pteroic acid has multiple amine groups. High temperatures, prolonged reaction times, or a large excess of TFAA can lead to the acylation of less reactive secondary amines, resulting in di- or tri-acylated products.

    • Solution: Optimize Reaction Conditions. To achieve selective mono-acylation of the primary aromatic amine, use milder conditions.

ParameterFor Selective Mono-AcylationFor Exhaustive Acylation
TFAA Equivalents 1.0 - 1.2 eq.>3 eq. (or per amine)
Temperature 0°C to Room TemperatureRoom Temperature to 40°C
Reaction Time 1-4 hours (Monitor by TLC/HPLC)12-24 hours
Base Pyridine or 2,6-LutidineTriethylamine (TEA)
Problem 3: Formation of an Unstable, Highly Reactive Intermediate

  • Probable Cause: Mixed Anhydride Formation. The carboxylic acid group of pteroic acid can react with TFAA to form a mixed carboxylic-trifluoroacetic anhydride.[5][9] This is a potent acylating agent and can lead to polymerization or other undesired intermolecular reactions.

Mixed_Anhydride_Formation Pteroic_COOH Pteroic Acid (-COOH) Mixed_Anhydride Mixed Anhydride Intermediate Pteroic-C(O)O(O)C-CF3 Pteroic_COOH->Mixed_Anhydride + TFAA TFAA TFAA (CF3CO)2O TFAA->Mixed_Anhydride Side_Reaction Side Reactions (e.g., Polymerization) Mixed_Anhydride->Side_Reaction Uncontrolled Conditions Desired_Product Regenerated Pteroic Acid (-COOH) Mixed_Anhydride->Desired_Product Controlled Quench Hydrolysis Aqueous Workup (H2O) Hydrolysis->Desired_Product

Caption: Competing pathways for the carboxylic acid group.

  • Solution 1: Controlled Workup. Quench the reaction by slowly adding it to a cold, stirred solution of water or a dilute bicarbonate solution. This will rapidly hydrolyze the mixed anhydride back to the carboxylic acid. Avoid quenching with nucleophilic alcohols (like methanol) unless ester formation is desired.

  • Solution 2: In-situ Protection. If the mixed anhydride proves highly problematic, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the trifluoroacetylation step. The ester can be hydrolyzed in a subsequent step.[3]

Problem 4: Evidence of Product Degradation (Color Change, Baseline on TLC)
  • Probable Cause: Acid-Catalyzed Degradation. The reaction generates one equivalent of trifluoroacetic acid (TFA) for every equivalent of TFAA that reacts.[1] TFA is a strong acid and can, especially with heating, lead to the degradation of the sensitive pteridine ring system.

    • Solution: Use a Scavenger Base. Include a non-nucleophilic base such as pyridine or triethylamine (TEA) in the reaction mixture (1.1 equivalents per equivalent of TFAA). The base will scavenge the TFA byproduct as it is formed, maintaining milder reaction conditions.

Section 4: Recommended Experimental Protocols

Disclaimer: These protocols are starting points. Optimization for your specific substrate and desired outcome is recommended. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[11]

Protocol 1: Selective N-Trifluoroacetylation of the Primary Aromatic Amine
  • Preparation: Under an inert atmosphere (N₂), suspend pteroic acid (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration). Add anhydrous pyridine (1.2 eq.).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) (1.1 eq.) dropwise to the stirred suspension over 15 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1) or HPLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into a beaker of cold water with vigorous stirring. The product may precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Exhaustive N-Trifluoroacetylation
  • Preparation: Under an inert atmosphere (N₂), suspend pteroic acid (1.0 eq.) in anhydrous acetonitrile. Add triethylamine (3.5 eq.).

  • Reagent Addition: Add TFAA (3.3 eq.) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 5% citric acid solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Section 5: Workflow for Troubleshooting

Troubleshooting_Workflow Start Start Trifluoroacetylation Monitor Monitor Reaction (TLC, HPLC, LC-MS) Start->Monitor Check Is Reaction Clean & Complete? Monitor->Check Workup Proceed to Workup & Purification Check->Workup Yes LowYield Problem: Low Yield / Incomplete Check->LowYield No, Low Yield MultipleProducts Problem: Multiple Products Check->MultipleProducts No, Multiple Products Degradation Problem: Degradation Check->Degradation No, Degradation Cause_Moisture Cause: Moisture Present? Reagent Stoichiometry? LowYield->Cause_Moisture Re-run Cause_Harsh Cause: Temp Too High? Time Too Long? Excess TFAA? MultipleProducts->Cause_Harsh Re-run Cause_Acid Cause: No Scavenger Base? Reaction Too Hot? Degradation->Cause_Acid Re-run Sol_Anhydrous Solution: Use Anhydrous Conditions Increase TFAA eq. Cause_Moisture->Sol_Anhydrous Re-run Sol_Mild Solution: Lower Temp (0°C) Reduce Time Use 1.1 eq. TFAA Cause_Harsh->Sol_Mild Re-run Sol_Base Solution: Add Pyridine/TEA Maintain Low Temp Cause_Acid->Sol_Base Re-run Sol_Anhydrous->Start Re-run Sol_Mild->Start Re-run Sol_Base->Start Re-run

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing the Coupling Reaction of N¹⁰-(Trifluoroacetyl)pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of amide bond formation with N10-(Trifluoroacetyl)pteroic acid.

Welcome to the technical support resource for the synthesis and optimization of coupling reactions involving N¹⁰-(Trifluoroacetyl)pteroic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate in the synthesis of folate analogs, conjugates, and other complex molecules. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to overcome common experimental hurdles.

N¹⁰-(Trifluoroacetyl)pteroic acid serves as a crucial building block, primarily in the synthesis of methotrexate and its derivatives.[1] The trifluoroacetyl group provides robust protection of the N¹⁰-amine, preventing unwanted side reactions during the activation and coupling of the C-terminal carboxylic acid.[2] However, the unique electronic properties and often limited solubility of this heterocyclic system can present challenges.[] This guide provides a systematic approach to troubleshooting and optimizing these critical coupling steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of N¹⁰-(Trifluoroacetyl)pteroic acid with a primary or secondary amine.

Q1: My coupling reaction has a very low or no yield. What are the primary causes?

Low conversion is the most frequent challenge. The root cause can typically be traced to one of five key areas: inefficient carboxylic acid activation, reactant insolubility, steric hindrance, suboptimal reaction conditions, or reagent degradation.

  • Inefficient Carboxylic Acid Activation: The carboxylate must be converted into a highly reactive intermediate to be susceptible to nucleophilic attack by the amine.[4] If the coupling reagent is inappropriate for the substrate or has degraded, activation will be incomplete. For instance, standard carbodiimides like EDC may be less effective for challenging couplings compared to more potent onium-salt reagents like HATU or HBTU.[5]

  • Poor Solubility: N¹⁰-(Trifluoroacetyl)pteroic acid and its salts have limited solubility in many common organic solvents.[] If the reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, dramatically slowing the rate and leading to incomplete conversion.

  • Steric Hindrance: If the incoming amine nucleophile is sterically bulky (e.g., a secondary amine or an amine with bulky α-substituents), its approach to the activated carboxyl group can be physically obstructed.[5] This slows the reaction rate and may require more forceful conditions or more potent activating agents.

  • Suboptimal Reaction Conditions: Factors like solvent polarity, temperature, and the presence of a suitable base are critical. The choice of base is particularly important when using aminium or phosphonium reagents, as it is required to deprotonate the incoming amine's ammonium salt and neutralize acidic byproducts.[6]

  • Reagent Degradation: Coupling reagents are often moisture-sensitive. Improper storage can lead to hydrolysis and a complete loss of activity. Similarly, the amine coupling partner should be pure and free of contaminants.

Q2: I'm observing multiple spots on my TLC/LC-MS, and my desired product is not the major one. What side reactions are occurring?

Side product formation compromises yield and complicates purification. The most common side reactions in this context are racemization, N-acylurea formation, and premature deprotection.

  • Racemization: If your amine partner is a chiral amino acid ester, racemization of the α-carbon is a significant risk during carboxyl activation.[7] This occurs via the formation of an oxazolone intermediate.[8] The use of racemization-suppressing additives is essential to prevent this.[9]

  • N-Acylurea Formation: This is a classic side reaction when using carbodiimide reagents (DCC, EDC). The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming the activated acid.[6][10] This is a primary reason for using additives.

  • Premature Deprotection: While the trifluoroacetyl group is generally stable, highly basic conditions or prolonged reaction times at elevated temperatures could potentially lead to its cleavage, exposing the N¹⁰-amine to unwanted reactions. The trifluoroacetyl group is typically removed under mild basic or solvolytic conditions after the coupling is complete.[11][12]

Q3: Which coupling reagent and additive combination is best for my system?

The optimal choice depends on the steric hindrance of your amine, the scale of your reaction, and your budget. The following table summarizes the most common choices.

Coupling Reagent Additive Activation Mechanism Pros Cons Best For...
EDC (or DIC)HOBt or Oxyma CarbodiimideCost-effective, water-soluble byproduct (EDC).[13]Forms N-acylurea byproduct without additive, lower reactivity.[6]Routine couplings with unhindered primary amines.
HATU (or HBTU)None required (contains HOAt moiety)Aminium/Uronium SaltHigh reactivity, fast reactions, low racemization.[6][14]More expensive, can cause guanidinium side product with the amine.Sterically hindered amines, difficult couplings, maximizing yield.
PyBOP None required (contains HOBt moiety)Phosphonium SaltHigh reactivity, avoids guanidinium side product, low racemization.[7]Generates carcinogenic HMPA byproduct (BOP reagent), expensive.[6]Cases where HATU fails or causes side reactions.

Expert Tip: For most applications involving N¹⁰-(Trifluoroacetyl)pteroic acid, starting with an EDC/Oxyma combination is a cost-effective first attempt. If yields are low, switching to HATU is the most common and effective solution for overcoming steric or reactivity barriers.[5]

Q4: How do I properly set up the reaction to minimize side products?

The order of addition and pre-activation time are critical. To avoid the formation of guanidinium side products (with HATU/HBTU) and to ensure efficient activation, follow this sequence:

  • Dissolve N¹⁰-(Trifluoroacetyl)pteroic acid and the coupling reagent (e.g., HATU) in an appropriate anhydrous solvent (e.g., DMF).

  • Add the base (e.g., DIPEA) to this mixture.

  • Allow the carboxylic acid to "pre-activate" for several minutes.

  • Finally, add the amine coupling partner to the activated mixture.

This ensures the highly reactive activated ester is formed before the amine is introduced, maximizing the desired reaction pathway.[15]

Q5: My product seems insoluble and difficult to purify. What is the best strategy?

Pteroic acid and its derivatives are notoriously difficult to purify due to poor solubility and a tendency to streak on silica gel.[16][17]

  • Work-up: Avoid aqueous work-ups if possible, as they can precipitate the product prematurely. A common strategy is to dilute the reaction mixture with a non-polar solvent and filter to remove urea or other insoluble byproducts.

  • Purification: Reverse-phase HPLC (High-Pressure Liquid Chromatography) is often the most effective method for purifying these compounds to a high degree.[18] If this is not available, precipitation techniques can be effective. After the reaction, the mixture can be slowly added to a stirred anti-solvent (like water or diethyl ether) to precipitate the crude product, leaving many impurities in the solution.[19]

Visualized Workflows and Protocols

General Reaction Workflow

The diagram below illustrates the central transformation in the coupling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Pteroic_Acid N¹⁰-(Trifluoroacetyl) pteroic acid Product Coupled Amide Product Pteroic_Acid->Product Carboxylic Acid Amine Amine Nucleophile (R-NH₂) Amine->Product Amine Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Product Solvent Anhydrous Solvent (e.g., DMF, NMP) Solvent->Product Base Non-nucleophilic Base (e.g., DIPEA) Base->Product

Caption: Core components of the amide coupling reaction.

Troubleshooting Decision Tree

If a reaction fails, this workflow provides a logical sequence of steps for optimization.

G Start Reaction Yield is Low Check_Reagents 1. Verify Reagent Quality - Use fresh coupling reagent - Check amine purity Start->Check_Reagents Check_Solubility 2. Assess Solubility - Are all reactants fully dissolved? - Sonicate or warm gently? Check_Reagents->Check_Solubility Reagents OK Change_Solvent Optimize Solvent - Switch to NMP or add DMSO - Use co-solvent system Check_Solubility->Change_Solvent No, poor solubility Change_Reagent 3. Use Stronger Coupling Reagent - Switch from EDC to HATU/HBTU/COMU Check_Solubility->Change_Reagent Yes, fully dissolved Change_Solvent->Change_Reagent Optimize_Conditions 4. Optimize Conditions - Increase reaction time (2-24h) - Increase temperature (40-60°C) Change_Reagent->Optimize_Conditions Double_Couple 5. Perform a Second Coupling - Add fresh reagents to the mixture Optimize_Conditions->Double_Couple Success Reaction Optimized Double_Couple->Success Yield Improves Failure Consult Specialist Double_Couple->Failure No Improvement

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: High-Yield Coupling Using HATU

This protocol is recommended for sterically hindered amines or when maximizing yield is the primary objective.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N¹⁰-(Trifluoroacetyl)pteroic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely. Sonication may be required.

  • Activation: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution may change color.

  • Coupling: Add the amine nucleophile (1.2 eq), either neat or dissolved in a minimum amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC. For very hindered couplings, the temperature can be increased to 40-50°C.[5]

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove most of the DMF.

    • Redissolve the residue in a suitable solvent for purification (e.g., DMSO/MeOH).

    • Purify the product via preparative reverse-phase HPLC.

Protocol 2: Post-Coupling N¹⁰-Trifluoroacetyl Deprotection

This protocol removes the protecting group to yield the final secondary amine, as is common in methotrexate synthesis.[11]

  • Dissolution: Dissolve the purified, coupled product (1.0 eq) in a suitable solvent like methanol or a THF/water mixture.

  • Basification: Cool the solution to 0°C in an ice bath. Add a 1M solution of a mild base, such as potassium hydroxide (KOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq), dropwise while monitoring the pH to keep it below 9.[11][20]

  • Reaction: Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring the disappearance of the starting material by LC-MS.

  • Neutralization: Carefully neutralize the reaction mixture to pH ~7 using a dilute acid (e.g., 1M HCl or acetic acid).

  • Isolation: Remove the organic solvent under reduced pressure. The product may precipitate and can be collected by filtration, or it may require extraction or purification by reverse-phase HPLC.

References

"troubleshooting guide for N10-(Trifluoroacetyl)pteroic acid purification"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of N10-(Trifluoroacetyl)pteroic acid purification, designed for chemical researchers and drug development professionals.

Technical Support Center: this compound Purification

As a Senior Application Scientist, this guide synthesizes established protocols with field-proven insights to address the common and complex challenges encountered during the purification of this compound. The N10-trifluoroacetyl protecting group is instrumental in the synthesis of folic acid derivatives and conjugates, but its successful purification is critical for downstream applications.[1][][3] This document provides a self-validating system of protocols and troubleshooting logic to ensure high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from three areas:

  • Starting Material Impurities: The purity of the initial pteroic acid is paramount. Contamination with folic acid is particularly problematic as it is very difficult to separate from the final product.[4]

  • Product Solubility and Stability: this compound has limited solubility in many common organic solvents but is soluble in polar aprotic solvents like DMSO and DMF.[] The trifluoroacetyl (TFA) group is susceptible to hydrolysis, especially under basic conditions or even in neutral aqueous buffers over time, which can lead to the reappearance of pteroic acid as an impurity.[1][4]

  • Physical Properties: Pteridines, as a class of compounds, can form very fine precipitates that are slow to filter and may clog filter media.[5]

Q2: What solvents are recommended for the purification of this compound?

The most effective purification strategies involve dissolving the crude product in a strong polar aprotic solvent and then inducing precipitation with an anti-solvent.

Solvent SystemPurposeRationaleReference
DMSO / Water Fractional Precipitation / RecrystallizationExcellent solvent for the product. Water acts as an effective anti-solvent, allowing for the controlled precipitation of the product.[4]
DMF / Alcohol (Methanol, Ethanol) PrecipitationDMF is a strong solvent for the crude material. Alcohols act as anti-solvents to precipitate the purified product.[6]
Trifluoroacetic Anhydride (TFAA) Reaction Solvent & Initial WashUsed in the synthesis reaction itself; washing the initial crude product with TFAA can remove some unreacted starting material.[7]

Q3: How should I store the purified this compound?

For long-term stability, the compound should be stored in a dry, dark environment at 4°C.[] Its hygroscopic nature and sensitivity to light and pH necessitate these precautions to prevent degradation.[8][9]

Troubleshooting Guide: Purification Issues

This section addresses specific problems encountered during the purification workflow.

Problem 1: Low Yield or No Precipitation Observed

Q: I've completed the reaction and added the anti-solvent, but the product isn't precipitating or the yield is very low. What's going wrong?

A: This is a common issue that can be attributed to several factors. The key is to understand the principles of solubility and nucleation.

Causality Analysis:

  • Insufficient Anti-solvent: You may not have reached the saturation point required for precipitation. The ratio of the primary solvent (e.g., DMSO) to the anti-solvent (e.g., water) is critical.

  • Presence of Solubilizing Impurities: Certain impurities can increase the overall solubility of the product in the solvent mixture, preventing it from crashing out.

  • Slow Nucleation: Sometimes, precipitation is kinetically slow, especially if the solution is too clean. The formation of initial seed crystals can take time, sometimes days.[5]

  • Temperature: The solubility of the compound is temperature-dependent. Cooling the solution can significantly decrease solubility and promote precipitation.[4]

Solutions Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Problem 2: Product Purity is Low After a Single Precipitation

Q: My HPLC analysis shows significant impurities, including what I suspect is starting pteroic acid, even after purification. How can I improve the purity?

A: A single precipitation is often insufficient for achieving high purity (>95%), especially if the crude material is heavily contaminated. The solution lies in a more rigorous, multi-step purification protocol.

Causality Analysis:

  • Co-precipitation: Rapid precipitation can trap impurities within the product's crystal lattice.

  • Similar Solubility Profiles: Some impurities may have solubility characteristics very similar to the desired product, causing them to precipitate under the same conditions. This is especially true for folic acid if it was present in the starting material.[4]

  • Product Degradation: As mentioned, the TFA group can hydrolyze back to pteroic acid. If your purification involves prolonged exposure to water at non-optimal pH, you may be regenerating the starting material.

Solutions:

  • Implement Fractional Precipitation: This is the most effective method. Impurities are often less soluble than the this compound in the DMSO/water mixture. By adding a portion of the water first, these impurities can be selectively precipitated and removed by filtration. The desired product is then precipitated from the cleaner filtrate by adding more water.[4] See the detailed protocol below.

  • Recrystallization: A classic technique. A patent describes recrystallizing the crude product from a mixture of DMF, methanol, and water to achieve high purity.[6]

  • Chromatography (Advanced): While precipitation is the most common method, high-resolution purification can be achieved with chromatography.

    • Anion-Exchange Chromatography: Can be effective for separating folic acid analogs based on charge differences.[10]

    • Reverse-Phase HPLC: Can be used for both analytical assessment and preparative purification, separating compounds based on polarity.[11][12]

Problem 3: Unexpected Peaks in HPLC Analysis

Q: I see a new, unexpected peak in my HPLC chromatogram when analyzing the purified product. What could it be?

A: An unexpected peak can be an impurity from the synthesis, a degradation product, or an artifact of the analysis itself.

Causality Analysis:

  • On-Column Degradation: The TFA group is known to slowly cleave when dissolved in neutral pH buffers (e.g., pH 7) for HPLC analysis.[4] This will result in a peak corresponding to pteroic acid.

  • Oxidation: Pteridines can be sensitive to oxygen.[5] The unexpected peak could be an oxidation product.

  • Isomers or Side-Products: The synthesis may have produced isomeric byproducts or other related substances.

Solutions:

  • Verify Analytical Method: To check for on-column degradation, inject the same sample again after it has been sitting in the autosampler for 1-2 hours. If the area of the unexpected peak increases while the main product peak decreases, it strongly suggests degradation under the analytical conditions.[5] Consider using a slightly acidic mobile phase to improve the stability of the TFA group.

  • Use Mass Spectrometry (LC-MS): The most direct way to identify the unknown peak is to analyze the sample by LC-MS. The mass-to-charge ratio will provide the molecular weight of the compound, allowing for its identification.

  • Re-purify: If the peak is confirmed to be a persistent impurity, a more rigorous purification method, such as preparative HPLC, may be required.

Experimental Protocols

Protocol 1: High-Purity Fractional Precipitation

This protocol is adapted from the robust methodology provided by Schircks Laboratories and is designed to systematically remove impurities.[4]

Steps:

  • Dissolution: Dissolve the crude, dry this compound in Dimethyl Sulfoxide (DMSO). A recommended ratio is 60 mL of DMSO for every 10 g of crude material.

  • First Precipitation (Impurity Removal):

    • While stirring, slowly add an initial volume of water via a dropping funnel. For 60 mL of DMSO solution, add 120 mL of water.

    • Maintain the temperature around 20°C by cooling the flask if necessary.

    • Stir for 1 hour. A precipitate, consisting mainly of less soluble impurities, should form.

    • Filter this solid (Precipitate 1) and wash the filter cake with a small amount of water. Set aside the filtrate; this contains your product.

  • Second Precipitation (Product Fraction 1):

    • To the filtrate from the previous step, slowly add a second volume of water (e.g., 130 mL).

    • Stir for 1 hour. The first fraction of your product will precipitate.

    • Filter this solid (Precipitate 2), wash with water, and dry in a vacuum desiccator over NaOH.

  • Third Precipitation (Product Fraction 2):

    • To the second filtrate, slowly add a final volume of water (e.g., 130 mL).

    • Stir for 1 hour. The final, and typically purest, fraction of the product will precipitate.[4]

    • Filter this solid (Precipitate 3), wash thoroughly with water (e.g., 300 mL), and dry under vacuum over NaOH.

  • Quality Control: Analyze all three precipitates by HPLC. Precipitate 1 often contains a late-eluting impurity. Precipitates 2 and 3 should contain the high-purity product and can be combined if they meet the required specification.

References

Technical Support Center: Stability of the Trifluoroacetyl Group on Pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-trifluoroacetylated pteroic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of the trifluoroacetyl (TFA) group on pteroic acid under various pH conditions. Our goal is to equip you with the foundational knowledge and practical insights necessary to anticipate challenges, design robust experiments, and accurately interpret your results.

Section 1: Understanding the Chemistry: Why Trifluoroacetyl Group Stability Matters

The trifluoroacetyl (TFA) group is a common protecting group in organic synthesis, valued for its strong electron-withdrawing nature. However, this property also influences its stability, particularly its susceptibility to hydrolysis. For a molecule like pteroic acid, a key structural component of folic acid, understanding the stability of the TFA group across a range of pH values is critical for:

  • Pro-drug Design and Development: If N-trifluoroacetyl pteroic acid is being investigated as a pro-drug, its conversion to the active pteroic acid must occur under specific physiological pH conditions.

  • Formulation and Storage: The pH of a formulation will directly impact the shelf-life and integrity of the compound.

  • Analytical Method Development: Understanding the degradation profile is essential for developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).

  • In Vitro and In Vivo Studies: The pH of cell culture media or physiological compartments can affect the stability of the compound, influencing experimental outcomes.

The Mechanism of Trifluoroacetyl Amide Hydrolysis

The hydrolysis of a trifluoroacetyl amide bond is a nucleophilic acyl substitution reaction. The rate of this reaction is highly dependent on the pH of the solution.

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. However, the nitrogen atom can also be protonated, which can decrease the reactivity. Generally, trifluoroacetyl amides are relatively stable in acidic media.

  • Neutral Conditions: At neutral pH, the concentration of both H+ and OH- ions is low, and the hydrolysis rate is typically at its minimum.

  • Basic Conditions: Under basic conditions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This is the primary pathway for the cleavage of the trifluoroacetyl group. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack, thus accelerating hydrolysis in basic media.

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of the trifluoroacetyl group on pteroic acid.

Q1: At what pH range should I be most concerned about the stability of the trifluoroacetyl group on pteroic acid?

A1: You should be most concerned about stability in neutral to basic conditions (pH > 7). The rate of hydrolysis of the trifluoroacetyl group increases significantly with increasing pH due to the increased concentration of the hydroxide ion, a potent nucleophile. In contrast, the trifluoroacetyl group is generally stable under acidic conditions (pH < 7).

Q2: I am observing rapid degradation of my N-trifluoroacetyl pteroic acid in a buffered solution at pH 7.4. Is this expected?

A2: While the rate of hydrolysis is fastest under strongly basic conditions, significant degradation can still occur at physiological pH (7.4), especially over extended incubation times or at elevated temperatures. The pteroic acid moiety itself has ionizable groups that can influence the local pH environment and potentially catalyze hydrolysis. It is crucial to experimentally determine the stability of your specific compound under your experimental conditions.

Q3: What are the primary degradation products I should expect to see?

A3: The primary degradation products from the hydrolysis of N-trifluoroacetyl pteroic acid are pteroic acid and trifluoroacetic acid.

Q4: How can I monitor the degradation of my compound?

A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2] This technique allows you to separate the parent compound (N-trifluoroacetyl pteroic acid) from its degradation products (pteroic acid) and quantify the amount of each over time. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for identification of degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction.[3]

Q5: Can the buffer components in my solution affect the stability?

A5: Yes, buffer components can participate in catalysis. For example, buffers containing nucleophilic species could potentially accelerate the degradation of the trifluoroacetyl group. It is advisable to use non-nucleophilic buffers when possible and to screen different buffer systems if you suspect buffer-catalyzed degradation.

Section 3: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the study of N-trifluoroacetyl pteroic acid stability.

Problem Possible Causes Recommended Solutions
Unexpectedly Rapid Degradation at Neutral pH 1. Incorrect pH of the solution. 2. Presence of catalytic impurities. 3. Elevated temperature. 4. Microbial contamination. 1. Verify the pH of your buffer solution with a calibrated pH meter. 2. Use high-purity water and reagents. Consider treating solutions with a metal chelator like EDTA if metal catalysis is suspected. 3. Conduct experiments at a controlled, lower temperature if possible. 4. Filter-sterilize your solutions and work under aseptic conditions.
Inconsistent Degradation Rates Between Experiments 1. Inaccurate preparation of solutions. 2. Fluctuations in temperature. 3. Variability in the purity of the starting material. 1. Ensure accurate and consistent preparation of all solutions, including the stock solution of your compound and the buffers. 2. Use a calibrated incubator or water bath to maintain a constant temperature. 3. Characterize the purity of your N-trifluoroacetyl pteroic acid before starting stability studies.
Poor Separation of Parent Compound and Degradation Product in HPLC 1. Inappropriate mobile phase composition or pH. 2. Unsuitable column chemistry. 3. Suboptimal gradient elution. 1. Adjust the mobile phase pH and the ratio of organic solvent to aqueous buffer. 2. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). 3. Optimize the gradient profile to improve resolution between the peaks.
Appearance of Multiple Unknown Peaks in the Chromatogram 1. Secondary degradation of pteroic acid. 2. Reaction with buffer components or impurities. 3. Photodegradation. 1. Pteroic acid itself can be unstable under certain conditions. Research the stability of pteroic acid under your experimental conditions. 2. Analyze a blank solution (buffer without the compound) to identify any peaks originating from the matrix. 3. Protect your samples from light by using amber vials or covering them with aluminum foil.

Section 4: Experimental Protocols

Protocol for a Preliminary pH Stability Study

This protocol outlines a basic experiment to assess the stability of N-trifluoroacetyl pteroic acid at three different pH values.

Materials:

  • N-trifluoroacetyl pteroic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with a suitable column (e.g., C18)

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of N-trifluoroacetyl pteroic acid (e.g., 10 mM) in DMSO.

  • Prepare three buffer solutions:

    • Acidic: 0.1 M HCl (pH ~1)

    • Neutral: PBS (pH 7.4)

    • Basic: 0.1 M NaOH (pH ~13)

  • Initiate the stability study:

    • For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~100 µM.

    • Vortex briefly to mix.

  • Incubate the samples at a controlled temperature (e.g., 37°C).

  • Collect time points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase and store at a low temperature (e.g., 4°C) until analysis.

  • Analyze the samples by HPLC:

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of the parent compound (N-trifluoroacetyl pteroic acid) and the degradation product (pteroic acid).

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).

Data Presentation: Expected Stability Profile

The following table summarizes the expected qualitative stability of the trifluoroacetyl group on pteroic acid at different pH values.

pH RangeConditionExpected StabilityPrimary Degradation Pathway
1-4AcidicHighMinimal hydrolysis
5-8Near NeutralModerate to LowBase-catalyzed hydrolysis (slow)
9-14BasicVery LowBase-catalyzed hydrolysis (rapid)

Section 5: Visualizations

pH-Dependent Hydrolysis of N-Trifluoroacetyl Pteroic Acid

cluster_acid Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_basic Basic Conditions (pH > 7) Acid_Start N-Trifluoroacetyl Pteroic Acid Acid_End Stable Acid_Start->Acid_End Slow Hydrolysis Neutral_Start N-Trifluoroacetyl Pteroic Acid Neutral_End Pteroic Acid + Trifluoroacetic Acid Neutral_Start->Neutral_End Moderate Hydrolysis Basic_Start N-Trifluoroacetyl Pteroic Acid Basic_End Pteroic Acid + Trifluoroacetic Acid Basic_Start->Basic_End Rapid Hydrolysis

Caption: pH-dependent stability of N-trifluoroacetyl pteroic acid.

Experimental Workflow for pH Stability Assessment

A Prepare Stock Solution (N-TFA-Pteroic Acid in DMSO) C Initiate Incubation (Add stock to buffers) A->C B Prepare Buffers (Acidic, Neutral, Basic) B->C D Incubate at Controlled Temperature C->D E Collect Aliquots at Time Points D->E F Quench Reaction & Store E->F G Analyze by HPLC F->G H Quantify Parent and Degradant G->H I Plot % Remaining vs. Time H->I

Caption: Workflow for pH stability analysis.

Section 6: Concluding Remarks and Further Considerations

The stability of the trifluoroacetyl group on pteroic acid is a critical parameter that dictates its suitability for various applications in drug development and biomedical research. While general principles suggest stability in acidic media and lability in basic media, it is imperative to conduct empirical studies to determine the precise kinetics of hydrolysis under your specific experimental conditions. The information and protocols provided in this technical support guide are intended to serve as a comprehensive resource for designing, executing, and troubleshooting your stability studies.

For further inquiries, please do not hesitate to contact our technical support team.

References

"cleavage of the trifluoroacetyl group from N10-protected pteroic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pteroic Acid Chemistry

Guide: Cleavage of the N10-Trifluoroacetyl Protecting Group

Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the nuances of synthetic chemistry is critical to advancing your research. This guide provides in-depth troubleshooting and frequently asked questions for a key step in folate analog synthesis: the deprotection of N10-(Trifluoroacetyl)pteroic acid. We will delve into the causality behind protocol choices to empower you with the knowledge to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoroacetyl (TFA) group used for protecting the N10-amine of pteroic acid?

The trifluoroacetyl group is an effective protecting group for the secondary amine at the N10 position for several key reasons:

  • Activation & Reactivity: The N10-amine in pteroic acid is part of an aniline-like system, making it relatively unreactive. The strong electron-withdrawing nature of the three fluorine atoms in the trifluoroacetyl group makes the amide carbonyl highly electrophilic. This facilitates its removal under conditions that might not cleave a standard acetyl or benzoyl group.

  • Stability: While readily cleavable under specific basic conditions, the N-TFA group is robust enough to withstand various other synthetic transformations, such as ester manipulations on the C-terminus of the p-aminobenzoic acid moiety.

  • Solubility: Introduction of the TFA group can sometimes improve the solubility of the pteroic acid intermediate in organic solvents, aiding in purification.[1][2]

Q2: What is the primary mechanism for cleaving the N10-trifluoroacetyl group?

The most common and effective method for cleaving the N10-trifluoroacetyl group is through basic hydrolysis. The mechanism involves a nucleophilic acyl substitution reaction.

The process begins with the attack of a hydroxide ion (or another base) on the highly electrophilic carbonyl carbon of the trifluoroacetyl group. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and cleaving the carbon-nitrogen bond. The N10-amine is thus liberated, and a trifluoroacetate salt is formed as a byproduct.

Figure 1. Mechanism of N10-TFA Cleavage.

Troubleshooting Guide

Q3: My deprotection reaction is incomplete. What are the common causes and how can I fix them?

Incomplete cleavage is a frequent issue. Several factors can contribute to this, often related to reaction conditions or reagent quality.

  • Insufficient Base: The hydrolysis is base-mediated; an inadequate amount of base will result in a stalled reaction.

    • Solution: Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.1-1.5 equivalents) is beneficial. If using a weaker base like potassium carbonate, a larger excess may be required.

  • Low Temperature: While lower temperatures are used to prevent degradation, they also slow down the rate of the desired cleavage reaction.

    • Solution: If the reaction is sluggish at 0-5°C, allow it to slowly warm to room temperature while monitoring closely for any signs of product degradation by TLC or LC-MS.

  • Poor Solubility: this compound has limited solubility in purely aqueous solutions.[1] If the substrate is not properly dissolved or suspended, the reaction will be inefficient.

    • Solution: Employ a co-solvent system. A mixture of water and a miscible organic solvent like methanol, ethanol, or THF can significantly improve solubility and reaction kinetics.

  • Short Reaction Time: Deprotection may require more time than anticipated, especially under mild conditions.

    • Solution: Monitor the reaction progress over a longer period (e.g., 2-4 hours). Take aliquots at regular intervals to assess the consumption of starting material.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Deprotection cause1 Insufficient Base? start->cause1 cause2 Temperature Too Low? start->cause2 cause3 Poor Solubility? start->cause3 cause4 Time Too Short? start->cause4 sol1 Increase base to 1.1-1.5 equivalents. cause1->sol1 sol2 Allow reaction to warm to room temperature. cause2->sol2 sol3 Add co-solvent (e.g., MeOH, THF). cause3->sol3 sol4 Increase reaction time; monitor by TLC/LC-MS. cause4->sol4 caption Figure 2. Troubleshooting Incomplete Deprotection

Figure 2. Troubleshooting Incomplete Deprotection.
Q4: I am observing significant product degradation. How can I minimize it?

Pteroic acid, like many pteridine derivatives, can be sensitive to harsh conditions, particularly pH extremes and elevated temperatures.[3]

  • Problem: Strong basic conditions (e.g., >1M NaOH) can lead to hydrolysis of other functional groups or degradation of the pteridine ring system.

    • Mitigation: Use milder basic conditions. Aqueous ammonia or a saturated solution of sodium bicarbonate can be effective alternatives to strong bases like NaOH or KOH. Alternatively, using a carbonate base in a mixed solvent system (e.g., K₂CO₃ in MeOH/H₂O) provides a buffered, moderately basic environment that is often sufficient for cleavage without causing significant degradation.

  • Problem: Prolonged reaction times, even under mild conditions, can lead to gradual decomposition.

    • Mitigation: Conduct the reaction at a reduced temperature (0-5°C) to slow the rate of degradation relative to the rate of deprotection. Once the reaction is complete, neutralize the solution promptly to a pH of ~7-8 to prevent further base-catalyzed decomposition during work-up.

Q5: How can I effectively monitor the reaction progress?

Effective monitoring is crucial to avoid incomplete reactions or excessive degradation.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method.

    • Stationary Phase: Cellulose or silica gel plates can be used.

    • Mobile Phase: A good starting point is a mixture of aqueous ammonia and water (e.g., 1:10 ammonia solution) or n-butanol/acetic acid/water systems.[3]

    • Visualization: The pteridine core is UV active, allowing for easy visualization under a UV lamp (254 nm). The product, pteroic acid, is more polar than the N-TFA protected starting material and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reverse-phase HPLC is ideal.

    • Method: Use a C18 column with a gradient of an aqueous buffer (e.g., 0.1% TFA or ammonium acetate) and an organic modifier like acetonitrile or methanol. The retention time of the product will be shorter than that of the starting material. Note that the TFA protecting group can be slowly cleaved in pH 7 buffer solutions, which should be considered during sample preparation for HPLC.[1]

Experimental Protocol: Base-Mediated Cleavage of N10-TFA

This protocol provides a reliable starting point for the deprotection. It is designed to balance reaction efficiency with the stability of the pteroic acid product.

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) for TLC mobile phase (optional)

  • Aqueous Ammonia for TLC mobile phase

Procedure:

  • Dissolution: In a round-bottom flask, suspend 1.0 equivalent of this compound in a mixture of MeOH and water (e.g., a 2:1 or 3:1 v/v ratio). Use enough solvent to create a stirrable slurry (approx. 20-30 mL per gram of substrate).

    • Rationale: A co-solvent system is used to improve the solubility of the starting material, which is critical for the reaction to proceed efficiently.[4]

  • Cooling: Cool the flask in an ice-water bath to 0-5°C.

    • Rationale: Pteridine systems can be sensitive to strong base.[3] Starting at a low temperature minimizes potential degradation side reactions.

  • Addition of Base: Add 1.5 equivalents of solid potassium carbonate (K₂CO₃) to the cooled suspension in portions over 5-10 minutes with vigorous stirring.

    • Rationale: K₂CO₃ provides a sufficiently basic environment to effect cleavage without being as harsh as NaOH, reducing the risk of side reactions.[5] A slight excess ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress every 30 minutes using TLC or LC-MS. Allow the reaction to proceed until the starting material is consumed (typically 1-3 hours). If the reaction is slow, it can be allowed to warm to room temperature.

  • Quenching and Neutralization: Once the reaction is complete, carefully add 1M HCl dropwise to the cold reaction mixture to neutralize the excess base and precipitate the product. Adjust the pH to approximately 4-5.

    • Rationale: Pteroic acid is sparingly soluble in water, especially at or near its isoelectric point.[6] Acidification causes the product to precipitate out of the solution.

  • Isolation: Isolate the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of cold methanol or ethanol (to remove any remaining soluble organic impurities).

  • Drying: Dry the purified pteroic acid product under high vacuum.

ParameterRecommended ConditionRationale
Base K₂CO₃ (1.5 eq) or aq. NH₃Mild conditions to prevent degradation.
Solvent MeOH / Water (2:1 v/v)Enhances solubility of starting material.
Temperature 0°C to Room TemperatureBalances reaction rate and product stability.
Reaction Time 1 - 3 hoursTypically sufficient for completion; must be monitored.
Work-up Acidification to pH 4-5Precipitates the amphoteric product for isolation.

References

"preventing byproduct formation in N10-(Trifluoroacetyl)pteroic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N10-(Trifluoroacetyl)pteroic Acid Synthesis

A Guide to Preventing Byproduct Formation and Maximizing Purity

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who use this compound as a critical intermediate, often in the synthesis of antifolates like methotrexate. Achieving high purity is paramount, and this guide provides in-depth, experience-based answers to common challenges, focusing on the prevention of byproduct formation.

Core Synthesis Pathway & Mechanism

The primary goal is the selective acylation of the secondary amine at the N10 position of pteroic acid using a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA). The reaction protects the N10 position, facilitating subsequent coupling reactions, for instance, with glutamate derivatives.[1]

The intended reaction proceeds as follows:

Synthesis Pathway cluster_reactants Reactants cluster_products Products PA Pteroic Acid Product This compound PA->Product N10-Acylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Product TFA Trifluoroacetic Acid (Byproduct) Product->TFA

Caption: Ideal reaction pathway for N10-trifluoroacetylation of pteroic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis and how do they form?

A1: The primary byproducts arise from acylation at unintended sites or from degradation.

  • N2-acylated byproduct: The pteridine ring contains a primary amine at the C2 position. Although it is less nucleophilic than the N10 secondary amine, it can be acylated under harsh conditions (e.g., high temperature, prolonged reaction time), leading to an N2,N10-diacylated impurity.

  • Degradation Products: Pteroic acid and related folates can be sensitive to heat, UV light, and extreme pH.[2] Forcing the reaction with excessive heat can lead to cleavage of the C9-N10 bond, breaking the molecule into pteridine and p-aminobenzoic acid fragments, which may further react or polymerize.

  • Unreacted Pteroic Acid: Incomplete reaction due to insufficient acylating agent, poor solubility, or inadequate reaction time is a common impurity. Folic acid contamination in the starting material is also a major concern as it is very difficult to separate from the final product.[3]

Q2: Why is the choice of solvent so critical?

A2: Pteroic acid's solubility is a major challenge; it is poorly soluble in water and many common organic solvents.[4] The reaction requires a solvent that can both dissolve the starting material and remain inert to the highly reactive TFAA.

  • Recommended Solvents: Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or pyridine are often used.[][6] They can effectively dissolve pteroic acid.

  • Solvents to Avoid: Protic solvents like water or alcohols will rapidly consume TFAA through hydrolysis or alcoholysis, quenching the reaction. Nonpolar solvents are generally unsuitable due to the poor solubility of pteroic acid.

Q3: What is the role of a base like pyridine in this reaction?

A3: While some procedures use TFAA as both the solvent and acylating agent[7], others may include a base like pyridine.[6] Pyridine serves two main functions:

  • Acid Scavenger: The reaction produces one equivalent of trifluoroacetic acid (TFA). Pyridine, a mild base, neutralizes this acidic byproduct, preventing potential acid-catalyzed degradation of the starting material or product.[8]

  • Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst. It reacts with TFAA to form a highly reactive N-trifluoroacetylpyridinium intermediate, which can then more efficiently acylate the N10-amine.[8]

However, excess pyridine can complicate purification, so its use must be stoichiometric or carefully controlled.

Q4: How does temperature control impact byproduct formation?

A4: Temperature is a critical parameter.

  • Low Temperatures (-18°C to 0°C): Starting the reaction at low temperatures is highly recommended.[3][6] This helps control the initial exothermic reaction between pteroic acid and the acylating agent, minimizing the risk of over-acylation at the N2 position and reducing degradation.

  • High Temperatures (Reflux): While some older procedures mention refluxing in TFAA, this is a very aggressive approach that can significantly increase the formation of degradation products and di-acylated species.[7] It should only be used if milder conditions fail and with the expectation of a more complex purification.

Troubleshooting Guide: From Impure Product to High-Purity Compound

This section addresses specific problems you might encounter during the synthesis and purification.

Problem 1: Low Yield of this compound
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze a reaction aliquot by TLC or HPLC. Look for a significant amount of remaining pteroic acid starting material.Extend the reaction time. If the reaction has stalled, consider adding a small additional charge of the acylating agent. Ensure efficient stirring, as pteroic acid solubility can be poor.[4]
Hydrolysis of Acylating Agent The acylating agent (e.g., TFAA) fumed excessively upon addition, or the reaction failed to initiate.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents. TFAA is highly reactive with atmospheric moisture.[9]
Premature Precipitation The product crashed out of the reaction solution before the reaction was complete.This can happen if the solvent volume is too low. Increase the solvent volume to maintain solubility throughout the reaction.
Loss During Workup The yield is low after precipitation and washing steps.The product has some solubility in water/solvent mixtures. Minimize the volume of water or anti-solvent used for precipitation and washing. Ensure washes are performed with cold solvent.[3]
Problem 2: Multiple Spots on TLC / Peaks in HPLC Analysis

This indicates the presence of impurities and byproducts. The key is to identify the impurity and trace it to its source.

Troubleshooting_Impurity cluster_solutions Potential Causes & Solutions start Multiple Peaks in HPLC/TLC check_sm Co-spot with Pteroic Acid SM? start->check_sm check_polarity Is impurity more or less polar than product? check_sm->check_polarity No sol_sm Cause: Incomplete Reaction Solution: Increase reaction time / Add more TFAA. check_sm->sol_sm Yes sol_diacyl Cause: Over-acylation (Di-TFA byproduct) Solution: Lower reaction temp. / Reduce reaction time. check_polarity->sol_diacyl Less Polar sol_degrade Cause: Degradation Solution: Use lower temp. / Check SM purity / Run under N2. check_polarity->sol_degrade More Polar

Caption: A logical workflow for diagnosing the source of impurities.

Problem 3: Formation of Di-acylated or Other Side-Products
Potential Cause Diagnostic Check Recommended Solution
Over-acylation (N2,N10-di-TFA) An impurity peak appears in the HPLC/LC-MS with a mass corresponding to the addition of a second trifluoroacetyl group (+96 Da).This is caused by overly harsh conditions. Reduce the reaction temperature significantly; a range of -15°C to 0°C is often effective.[6] Also, reduce the number of equivalents of TFAA used to just a slight excess (e.g., 1.1-1.2 eq).
Starting Material Impurity HPLC of your pteroic acid starting material shows multiple peaks. Folic acid is a common contaminant.Use high-purity pteroic acid. If your starting material is impure, purify it first, for example, by recrystallization.[10] Folic acid contamination is particularly problematic as it is difficult to remove later.[3]
Degradation The reaction mixture darkens significantly (more than the typical yellow/orange), and multiple, often more polar, byproducts are seen on TLC/HPLC.Degradation is often caused by heat or acid.[2] Ensure strict temperature control. If using an acid scavenger like pyridine is not already part of your protocol, consider adding it to neutralize the generated TFA.

Recommended Experimental Protocol

This protocol is synthesized from literature procedures and emphasizes mild conditions to minimize byproduct formation.[3][6]

Materials:

  • Pteroic Acid (high purity, >95%)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic Anhydride (TFAA)

  • Deionized Water (for precipitation)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: In a three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add pteroic acid (1.0 eq).

  • Dissolution: Add anhydrous DMSO (approx. 6 mL per gram of pteroic acid) and stir the suspension.

  • Cooling: Cool the flask in an ice-water or dry ice/acetone bath to an internal temperature of 0°C (or as low as -15°C).[6]

  • Addition of TFAA: Slowly, add TFAA (1.5 - 2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C. A color change to a crème-colored suspension is expected.[3]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the cooling bath and let it warm to room temperature. Continue stirring for 4-6 hours or overnight.[3]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or HPLC until the starting material is consumed.

  • Workup - Fractional Precipitation: This is a key purification step.[3]

    • To the completed reaction mixture in DMSO, slowly add deionized water (approx. 2x the volume of DMSO) while stirring. Keep the solution cool (around 20°C) with an ice bath.[3]

    • Stir for 1 hour. A precipitate will form. This first precipitate often contains less soluble impurities. Filter this solid off and discard it.[3]

    • To the filtrate, add another portion of water (equal to the first). Stir for another hour to precipitate more product. Filter this second crop.

    • Add a final portion of water to the filtrate to precipitate the remaining, and typically purest, fraction of the product.[3]

  • Drying: Wash the final product filter cake with a small amount of cold water and dry thoroughly in a vacuum desiccator over a drying agent like NaOH or P₂O₅.[3]

References

Technical Support Center: Purification of N10-(Trifluoroacetyl)pteroic Acid by Multi-Stage Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N10-(Trifluoroacetyl)pteroic acid (TFA-Pte). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the multi-stage precipitation protocol. Our goal is to equip you with the scientific understanding and practical knowledge to successfully purify this key intermediate.

Introduction: The Rationale for Multi-Stage Precipitation

This compound is a critical building block in the synthesis of various folate-based conjugates and targeted therapeutics. The trifluoroacetyl group serves as a protective moiety for the N10 amine, preventing unwanted side reactions. However, the synthesis of TFA-Pte can result in a mixture of the desired product, unreacted pteroic acid, and other impurities. One of the most challenging impurities to remove is residual folic acid, which may be present in the starting pteroic acid raw material.[1][2][3][4]

Multi-stage precipitation is an effective purification strategy that leverages subtle differences in the solubility of these compounds in a given solvent/anti-solvent system. By incrementally changing the solvent composition, we can selectively precipitate impurities in earlier stages, while enriching the desired TFA-Pte in the solution, which is then precipitated in a later stage in higher purity. The process described here utilizes dimethyl sulfoxide (DMSO) as the solvent and water as the anti-solvent.[1]

Visualizing the Workflow: Multi-Stage Precipitation of TFA-Pte

cluster_0 Step 1: Dissolution cluster_1 Step 2: Multi-Stage Precipitation cluster_2 Step 3: Final Product A Crude this compound B Dissolve in DMSO A->B C Slowly add H2O (Anti-solvent) - Stage 1 B->C D Precipitate 1 (Enriched in impurities) C->D Filter E Filtrate 1 C->E Collect F Slowly add more H2O - Stage 2 E->F G Precipitate 2 (Intermediate purity) F->G Filter H Filtrate 2 F->H Collect I Slowly add more H2O - Stage 3 H->I J Precipitate 3 (High-purity TFA-Pte) I->J Filter K Filtrate 3 (Discard) I->K Collect L Wash & Dry Precipitate 3 J->L

Caption: Workflow for the multi-stage precipitation of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the purification of this compound.[1]

Materials:

  • Crude this compound (ensure starting pteroic acid has low folic acid content)[1]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ice water bath

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum desiccator with a drying agent (e.g., NaOH pellets)

Procedure:

  • Dissolution: In a suitable round-bottom flask, dissolve 10 g of crude this compound in 60 mL of DMSO. Stir at room temperature until all solids are completely dissolved.[1]

  • Precipitation Stage 1:

    • Cool the DMSO solution to approximately 20°C using a water bath.

    • Slowly add 120 mL of deionized water through a dropping funnel while stirring. Maintain the temperature at around 20°C.

    • Continue stirring for 1 hour after the water addition is complete.

    • Filter the resulting precipitate (Precipitate 1) and wash the filter cake with a small amount of water. This fraction is expected to be enriched in less soluble impurities.[1]

    • Collect the filtrate for the next stage.

  • Precipitation Stage 2:

    • To the filtrate from the previous step, slowly add another 130 mL of deionized water through a dropping funnel with continuous stirring.

    • Stir for 1 hour.

    • Filter the precipitate (Precipitate 2) and wash the filter cake with a small amount of water.

    • Collect the filtrate.[1]

  • Precipitation Stage 3 (Product Collection):

    • To the second filtrate, slowly add an additional 130 mL of deionized water with stirring.

    • Cool the flask and continue to stir for 1 hour.

    • Filter the precipitate (Precipitate 3), which is the desired high-purity product.

    • Wash the filter cake thoroughly with a larger volume of water (e.g., 300 mL) to remove residual DMSO and water-soluble impurities.[1]

  • Drying: Dry the final product (Precipitate 3) in a vacuum desiccator over NaOH pellets until a constant weight is achieved.

ParameterStage 1Stage 2Stage 3
Initial Volume 60 mL DMSO soln.Filtrate 1Filtrate 2
Water Added 120 mL130 mL130 mL
Stirring Time 1 hour1 hour1 hour
Expected Outcome Precipitate 1 (Impurity rich)Precipitate 2 (Intermediate)Precipitate 3 (Pure Product)

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product (Precipitate 3) 1. The starting crude material has low TFA-Pte content. 2. Too much product precipitated in Stages 1 and 2. 3. The final DMSO/water ratio is not optimal for complete precipitation.1. Analyze the purity of the crude material before starting. 2. Reduce the volume of water added in the initial stages or add it at a slightly warmer temperature. 3. Add a small additional volume of water to the final filtrate and stir for an extended period to see if more product precipitates.
Product "Oils Out" Instead of Precipitating as a Solid 1. The rate of water addition is too fast, leading to rapid supersaturation. 2. The temperature of the solution is too high.1. Significantly reduce the addition rate of water. Consider using a syringe pump for precise control. 2. Ensure the solution is maintained at or slightly below 20°C. 3. If oiling occurs, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure TFA-Pte.
Precipitate is Very Fine and Clogs the Filter 1. Rapid precipitation due to fast anti-solvent addition or inadequate stirring. 2. Significant supersaturation before nucleation.1. Decrease the rate of water addition. 2. Increase the stirring speed to ensure good mixing. 3. Allow for a longer "aging" time after precipitation to allow smaller particles to agglomerate. 4. Consider using a different filter medium or a centrifuge for collection.
Final Product Purity is Low (e.g., contamination with pteroic acid or other impurities) 1. The starting pteroic acid was heavily contaminated with folic acid.[1] 2. Insufficient separation between the precipitation stages. 3. Inadequate washing of the final product.1. Source higher purity pteroic acid for the synthesis. 2. Slightly increase the volume of water in Stage 1 to precipitate more of the less soluble impurities. 3. Ensure the final precipitate is washed thoroughly with deionized water to remove any trapped mother liquor. Analyze the purity of each precipitate stage by HPLC to optimize the water volumes.

Frequently Asked Questions (FAQs)

Q1: Why is it so important for the starting pteroic acid to be free of folic acid?

A: Folic acid has a very similar core structure to pteroic acid and this compound. This structural similarity leads to comparable solubility properties, making it extremely difficult to separate from the desired product using precipitation or crystallization.[1][4] If folic acid is present during the trifluoroacetylation step, it can also potentially undergo side reactions, further complicating the purification process.

Q2: What is the scientific basis for the three-stage precipitation? Why not just add all the water at once?

A: The principle behind multi-stage precipitation is fractional crystallization. Impurities present in the crude mixture, including unreacted pteroic acid and potentially some side-products, have slightly different solubility profiles in DMSO/water mixtures compared to the desired this compound. By adding the anti-solvent (water) portion-wise, you first create conditions where the least soluble components (often impurities) precipitate out.[1] This "sacrificial" first precipitate cleans the mother liquor, which is now enriched with your target compound. Subsequent additions of water then precipitate the TFA-Pte in a much purer form. Adding all the water at once would cause everything to precipitate together, offering little to no purification.

Q3: How can I monitor the purity at each stage of the precipitation?

A: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring purity.[2][3] A reversed-phase C18 column is typically suitable. A gradient method with a mobile phase consisting of an aqueous buffer (e.g., phosphate or ammonium formate) and an organic modifier like acetonitrile or methanol would be effective for separating pteroic acid, folic acid, and TFA-Pte. UV detection at around 280 nm should provide a good response for all related compounds.[5] The Schircks Laboratories protocol notes that when dissolved in a pH 7 buffer for HPLC analysis, the TFA group may slowly be cleaved.[1]

Q4: What are the typical conditions for removing the trifluoroacetyl (TFA) protecting group after purification?

A: The trifluoroacetyl group is an amide and can be cleaved under basic conditions. Mild basic hydrolysis is often employed. While specific conditions for TFA-Pte are not extensively published, general procedures for TFA deprotection involve treatment with a mild base such as aqueous sodium bicarbonate, sodium carbonate, or dilute ammonium hydroxide at room temperature. The progress of the deprotection can be monitored by HPLC until the starting material is fully converted to pteroic acid.

Q5: Can I change the solvents used in this protocol?

A: While other polar aprotic solvents like Dimethylformamide (DMF) might also dissolve TFA-Pte, the DMSO/water system is well-documented for this specific purification.[1][] Changing the solvent system would require a complete re-optimization of the solvent/anti-solvent ratios and precipitation temperatures. The unique solubility and mixing properties of DMSO with water are key to the success of this protocol.[7]

References

Technical Support Center: Analytical Characterization of N10-(Trifluoroacetyl)pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N10-(Trifluoroacetyl)pteroic acid (TFA-Pte). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in the synthesis of folic acid analogs and targeted drug delivery systems.[1][2][3] The unique chemical nature of TFA-Pte, while beneficial for synthetic strategies, presents distinct analytical challenges. This guide provides in-depth, experience-based troubleshooting advice and validated protocols to ensure the accuracy and reliability of your characterization data.

Section 1: Foundational Knowledge - FAQs on Handling and Properties

Correctly handling and storing TFA-Pte is the first step in preventing analytical artifacts. Its physicochemical properties dictate the optimal conditions for storage and sample preparation.

Q1: What are the critical physicochemical properties of this compound that I should be aware of?

A1: Understanding the fundamental properties of TFA-Pte is crucial for designing experiments. The compound is a solid, typically appearing as a white to dark brown powder, and is known to be hygroscopic.[4][5] Key properties are summarized in the table below.

PropertyValueSignificance for Analysis
CAS Number 37793-53-6Unique identifier for database and literature searches.[1][4][6]
Molecular Formula C₁₆H₁₁F₃N₆O₄Used for exact mass calculations in mass spectrometry.[1][6]
Molecular Weight 408.29 g/mol Essential for preparing solutions of known molarity.[1][6]
Melting Point ~270 °C (with decomposition)High melting point indicates thermal stability for short-term experiments, but decomposition suggests avoiding high temperatures (e.g., in GC).[1][3][5]
Solubility Slightly soluble in DMSO and DMFDictates the choice of solvent for sample preparation. Avoid aqueous buffers for stock solutions to prevent degradation.[1][5]
Stability Hygroscopic; Trifluoroacetyl group is labile at neutral pH.Requires storage in a desiccated, inert atmosphere. Analytical methods (especially HPLC) must use appropriate pH to prevent hydrolysis.[4][5]
Storage Temp. 2-8°C or Room Temp (Inert)Recommended for long-term stability.[1][5]

Q2: My TFA-Pte powder has clumped together. Is it still usable and how should I store it to prevent this?

A2: Clumping is a clear indication of moisture absorption due to the compound's hygroscopic nature.[5] While the material may still be usable, the presence of water can accelerate the hydrolysis of the trifluoroacetyl group, especially if the material is not stored in a strictly neutral environment.

  • Expert Recommendation: Always handle TFA-Pte in a glove box or under a stream of dry, inert gas (like argon or nitrogen). For storage, place the vial inside a desiccator with a fresh desiccant at the recommended temperature (2-8°C) to minimize water uptake.[1][5]

Q3: I'm struggling to dissolve TFA-Pte for my HPLC analysis. What is the best procedure?

A3: The poor aqueous solubility of TFA-Pte is a primary challenge. Direct dissolution in aqueous mobile phase buffers is not recommended as it will lead to an incomplete solution and potential precipitation in your HPLC system.

  • Causality-Driven Protocol: The slight solubility in organic solvents like DMSO and DMF is the key.[1][5]

    • Prepare a concentrated stock solution (e.g., 1-10 mg/mL) in 100% HPLC-grade DMSO or DMF. Ensure complete dissolution by gentle vortexing or sonication.

    • For your working solution, perform a serial dilution of this stock solution into your mobile phase or a compatible solvent mixture.

    • Critical Insight: Never dilute directly into a high-percentage aqueous buffer. The "solvent shock" can cause the compound to precipitate. It is best to dilute into a mixture that closely resembles your HPLC's initial mobile phase composition. For instance, if your run starts at 95% aqueous, dilute your DMSO stock into a 50:50 mixture of your aqueous and organic mobile phases first, then bring it to the final concentration.

Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification of TFA-Pte. However, its chemical lability and potential impurities can lead to chromatographic issues.

Q1: My main peak area is decreasing with each injection, and I see a new, earlier-eluting peak growing. What is causing this instability?

A1: This is a classic symptom of on-column or in-solution hydrolysis of the N10-trifluoroacetyl group. The product of this degradation is pteroic acid itself. In a typical reversed-phase (RP) system, pteroic acid is more polar than TFA-Pte and will therefore elute earlier. This hydrolysis is significantly accelerated in neutral or basic conditions. One manufacturer explicitly notes that the TFA group is "split off slowly" in a pH 7 buffer solution.[4]

  • Self-Validating Solution: To confirm hydrolysis, spike a sample with a pteroic acid standard. If the new, growing peak co-elutes, you have confirmed its identity.

  • Preventative Protocol: Modify your mobile phase to be acidic. A pH between 2.5 and 4.0 will suppress the hydrolysis of the amide bond. The addition of 0.05% to 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic mobile phase components is standard practice for stabilizing such compounds and improving peak shape.

Q2: I'm observing significant peak tailing for my TFA-Pte peak. How do I resolve this?

A2: Peak tailing can arise from several factors, including secondary ionic interactions with the silica stationary phase, column overload, or the presence of co-eluting impurities.

  • Expert Troubleshooting Workflow: Follow this logical path to diagnose and solve the issue.

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Q3: I see multiple peaks in my chromatogram even with a high-purity standard. What are they?

A3: Besides the degradation product (pteroic acid), impurities can arise from the synthesis itself.

  • Unreacted Pteroic Acid: The direct precursor.

  • Folic Acid: If the starting pteroic acid was contaminated, this impurity is very difficult to remove from the final product.[4]

  • Synthesis Byproducts: The synthesis and purification process, which involves precipitation, can sometimes trap related impurities.[4]

Refer to Section 4 for a detailed table and characterization strategies for these impurities.

Recommended Starting Protocol for RP-HPLC Analysis

This protocol is designed for stability and robust separation.

  • Column: C18 stationary phase (e.g., Waters Spherisorb S5-ODS2, or equivalent), 4.6 x 250 mm, 5 µm.[4]

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or Diode Array Detector (DAD) to check for peak purity.[4]

  • Injection Volume: 5-10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Causality: The acidic mobile phase (pH ~2.7) ensures the trifluoroacetyl group remains stable and protonates the carboxylic acid moiety, leading to better retention and peak shape on a C18 column. The gradient allows for the elution of potential non-polar impurities.

Section 3: Mass Spectrometry (MS) Characterization

MS is indispensable for confirming the identity and fragmentation of TFA-Pte.

Q1: What are the expected molecular ions in ESI-MS?

A1: With a molecular weight of 408.29, you should target the following ions:

  • Positive Mode (ESI+): [M+H]⁺ = 409.08 (Calculated for C₁₆H₁₂F₃N₆O₄⁺)

  • Negative Mode (ESI-): [M-H]⁻ = 407.07 (Calculated for C₁₆H₁₀F₃N₆O₄⁻)

Q2: I am seeing significant fragmentation in the ion source, making it hard to identify the molecular ion. How can I prevent this?

A2: In-source fragmentation suggests that the compound is unstable under your current MS conditions. The bond between the pteroic acid moiety and the trifluoroacetyl group is susceptible to cleavage.

  • Solution: Reduce the energy in the ion source. Specifically, lower the Fragmentor Voltage (Agilent) or Cone Voltage (Waters). Start with a low value (e.g., 70-80 V) and gradually increase it until you see a stable, abundant molecular ion with minimal fragmentation.

Q3: What fragmentation pattern should I expect in an MS/MS experiment?

A3: Tandem MS (MS/MS) provides structural confirmation. The most likely fragmentation pathways involve the cleavage of the amide bonds.

Caption: Proposed MS/MS fragmentation pathway for this compound in positive ion mode.

Section 4: Identification and Management of Impurities

The purity of TFA-Pte is paramount for its use in further synthesis. A thorough understanding of potential impurities is necessary for developing robust analytical methods.

Q1: How can I definitively identify the common impurities in my sample?

A1: A combination of HPLC-UV and HPLC-MS is the most effective approach. The table below outlines the key characteristics to look for.

ImpurityMolecular FormulaMolecular WeightExpected [M+H]⁺Expected HPLC Elution (vs. TFA-Pte)Identification Rationale
Pteroic Acid C₁₄H₁₂N₆O₃312.28313.10EarlierMore polar due to the lack of the hydrophobic trifluoroacetyl group. Product of hydrolysis.
Folic Acid C₁₉H₁₉N₇O₆441.40442.15EarlierSignificantly more polar due to the glutamic acid moiety. Known to be a difficult-to-remove impurity from the pteroic acid starting material.[4]
Unidentified Long Retaining Impurity N/AN/AN/ALaterA known process impurity from some syntheses, likely more hydrophobic than TFA-Pte.[4] Requires isolation and structural elucidation (e.g., by NMR) for full characterization.

References

Validation & Comparative

"N10-(Trifluoroacetyl)pteroic acid vs. other N-protected pteroic acids in synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pteroic Acid in Targeted Therapeutics

Pteroic acid is a critical intermediate in the chemical synthesis of folic acid and its derivatives.[1] These folate analogs are indispensable tools in the development of targeted drug delivery systems, particularly in oncology.[2][3][4] Many cancer cells overexpress folate receptors, making folate-drug conjugates a highly effective strategy for delivering cytotoxic agents selectively to tumor tissues while minimizing systemic toxicity.[2][5][6]

The synthetic pathway to these complex conjugates invariably involves coupling pteroic acid with other molecules, often amino acids like glutamic acid or lysine linkers.[2][4] A key challenge in this process is the reactive secondary amine at the N10 position of the pteroic acid molecule. To prevent unwanted side reactions and ensure the regioselective formation of the desired amide bond at the carboxylic acid terminus, this N10-amine must be temporarily masked with a protecting group.

The choice of this N-protecting group is a critical decision that dictates the overall synthetic strategy, influencing reaction conditions, yields, and purification complexity. This guide provides an in-depth comparison of N10-(Trifluoroacetyl)pteroic acid against other commonly used N-protected pteroic acid derivatives, offering experimental insights to guide researchers in making the most informed choice for their specific application.

The Trifluoroacetyl (TFA) Group: A Powerful Tool for Orthogonal Synthesis

This compound has emerged as a highly valuable intermediate in folate synthesis. The trifluoroacetyl group, despite its name being abbreviated identically to trifluoroacetic acid (the deprotection reagent for Boc groups), offers a unique combination of stability and lability that makes it exceptionally well-suited for complex, multi-step syntheses.

Synthesis and Deprotection

The trifluoroacetylation of pteroic acid is typically achieved by reacting the starting material with trifluoroacetic anhydride (TFAA).[7][8] The reaction proceeds to completion, yielding the N10-protected product which can then be purified.

The primary advantage of the TFA group lies in its deprotection conditions. It is exceptionally stable under strongly acidic conditions but can be readily cleaved under mild basic conditions.[9][10][11] For instance, a common method involves simple hydrolysis at a pH of 10 or greater to regenerate the free amine.[3] This stability profile creates a powerful orthogonal relationship with acid-labile protecting groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu) esters, which are widely used to protect amino acid side chains and carboxyl groups, respectively.[3][11]

This orthogonality is the cornerstone of its utility. A synthetic intermediate bearing both a TFA-protected N10-amine and a Boc-protected lysine side-chain can be selectively deprotected at the lysine residue using trifluoroacetic acid (the acid reagent) without affecting the N10-TFA group.[3] This allows for precise, stepwise modifications that are essential for building complex drug conjugates.

Advantages and Disadvantages of this compound

Advantages:

  • Acid Stability: Fully stable to strong acids like trifluoroacetic acid (TFA), enabling perfect orthogonality with Boc and tBu protecting groups.[3][11]

  • Mild Basic Cleavage: The TFA group is removed under gentle basic conditions (e.g., aqueous base at pH >10, piperidine, or sodium hydroxide), which are compatible with many other functional groups.[3][10]

  • Atom Economy: The trifluoroacetyl group is small and efficient compared to bulkier alternatives like Fmoc, which is advantageous in terms of reagent cost and mass efficiency.[12][13]

Disadvantages:

  • Starting Material Purity: The synthesis of the initial pteroic acid can be challenging, often yielding material contaminated with folic acid, which complicates the purification of the final protected product.[2][3]

  • Semi-Orthogonality with Fmoc: As both TFA and Fmoc groups are base-labile, they are considered only "semi-orthogonal."[11][14] Selective removal requires careful optimization of reaction conditions, as the standard piperidine treatment for Fmoc removal can also cleave the TFA group over time.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[7][8]

  • Cool a round-bottom flask containing 10 g of pteroic acid (ensure it is free from folic acid contamination) in an ice-water bath.

  • Under stirring, add 30 ml of cold trifluoroacetic anhydride (TFAA) to the flask.

  • Continue stirring in the ice bath for 30 minutes.

  • Remove the flask from the ice bath and allow it to stir at room temperature for at least 4 hours, or overnight. Caution: The reaction may generate pressure; ensure adequate venting.

  • Remove the excess TFAA under reduced pressure using a rotary evaporator. Dry the resulting solid residue in a vacuum desiccator over NaOH.

  • Dissolve the crude product in a minimal amount of DMSO (e.g., 60 ml).

  • Purify by staged precipitation:

    • Slowly add 120 ml of water with stirring, keeping the temperature around 20°C.

    • After 1 hour, filter the precipitate (this fraction may contain less soluble impurities).

    • To the filtrate, slowly add another 130 ml of water to precipitate a second fraction.

    • Filter this precipitate, wash with a small amount of water, and dry in a vacuum desiccator over NaOH. This fraction typically contains the purer product.

  • Confirm purity by HPLC analysis.

Protocol 2: Deprotection of the N10-Trifluoroacetyl Group

This protocol is based on a method used in the synthesis of folate-FITC conjugates.[3]

  • Dissolve the N10-trifluoroacetyl-protected compound in water.

  • Adjust the pH of the solution to approximately 10 or greater using an aqueous base (e.g., 1M NaOH).

  • Stir the reaction mixture at room temperature and monitor the progress by HPLC until the hydrolysis of the trifluoroacetyl group is complete.

  • Upon completion, neutralize the solution and proceed with purification (e.g., reverse-phase HPLC).

Comparative Analysis with Other N-Protecting Groups

While the TFA group offers distinct advantages, other classical amine protecting groups can also be employed. The optimal choice depends entirely on the planned synthetic route.

dot

References

A Comparative Guide to the In Vitro Stability of Folate Conjugates from Different Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of targeted drug delivery, folate receptor-mediated strategies have garnered significant attention due to the overexpression of folate receptors on various cancer cells. The choice of the folate precursor for conjugation to a therapeutic payload is a critical design parameter that directly influences the stability, and consequently, the efficacy and safety profile of the resulting conjugate. This guide provides an in-depth technical comparison of the in vitro stability of folate conjugates derived from three common precursors: Folic Acid (FA), Folinic Acid (Leucovorin), and 5-Methyltetrahydrofolate (5-MTHF). By understanding the inherent chemical properties of these precursors, researchers can make more informed decisions in the design and development of novel folate-targeted therapeutics.

The Critical Role of Precursor Stability in Folate Conjugate Performance

The stability of a folate conjugate is paramount to its therapeutic success. Premature degradation of the folate targeting moiety in systemic circulation can lead to a loss of targeting ability, reducing the concentration of the therapeutic at the tumor site and potentially increasing off-target toxicity. The chemical stability of the folate precursor itself is a primary determinant of the overall stability of the conjugate. Factors such as pH, temperature, and oxidative stress can significantly impact the integrity of the folate molecule, and by extension, the entire drug conjugate.[1][2]

Folic acid, a synthetic and fully oxidized form, is known for its high chemical stability.[3] In contrast, reduced folates like folinic acid and 5-MTHF, which are more biologically active, are considerably more labile.[4][5] This guide will dissect these differences and their implications for the in vitro performance of their respective conjugates.

Chemical Structures and Inherent Stability of Folate Precursors

The stability of a folate conjugate is intrinsically linked to the chemical structure of the folate precursor used for its synthesis. The three precursors discussed here—Folic Acid, Folinic Acid, and 5-Methyltetrahydrofolate—exhibit significant differences in their pteridine ring structure, which is the primary site of degradation.

dot

Caption: Chemical structures of Folic Acid, Folinic Acid, and 5-MTHF.

Folic Acid (FA)

Folic acid is a synthetic, oxidized form of folate that is not found in nature but is widely used in supplements and fortified foods due to its exceptional stability.[6] Its fully oxidized pteridine ring makes it resistant to degradation under a wide range of pH and temperature conditions, particularly in neutral to alkaline environments.[4][7] However, it is susceptible to photodegradation.[8]

Folinic Acid (Leucovorin)

Folinic acid is a 5-formyl derivative of tetrahydrofolate and is a metabolically active form of folate.[3] While more stable than tetrahydrofolate and 5-MTHF, it is still more susceptible to degradation than folic acid, especially under acidic conditions.[7][9]

5-Methyltetrahydrofolate (5-MTHF)

5-MTHF is the most biologically active and abundant form of folate in the human body.[3] However, it is also the most labile of the three precursors.[4][5] Its reduced pteridine ring is highly susceptible to oxidation, and it degrades rapidly in acidic conditions and in the presence of oxygen.[10][11]

Comparative In Vitro Stability of Folate Conjugates

While direct comparative studies on the in vitro stability of folate conjugates derived from these different precursors are limited, we can infer their relative stability based on the known properties of the precursors and the principles of bioconjugate chemistry. The stability of the conjugate will be influenced by both the inherent stability of the folate moiety and the nature of the chemical linker used for conjugation.

Precursor Inherent Chemical Stability Expected Conjugate Stability in Plasma (pH 7.4) Expected Conjugate Stability in Lysosomes (pH ~5) Key Considerations
Folic Acid (FA) High[3][4]HighModerate to High (Degradation may be linker-dependent)Highly stable precursor leads to robust conjugates. Photodegradation is a concern during synthesis and storage.[8]
Folinic Acid Moderate[7][9]ModerateLow to Moderate (Precursor and linker are susceptible to acidic hydrolysis)Offers a balance between stability and biological activity. Conjugation chemistry is critical to preserving stability.
5-Methyltetrahydrofolate (5-MTHF) Low[4][5]Low to Moderate (Highly susceptible to oxidation)Low (Rapid degradation in acidic and oxidative environments)Use of antioxidants during synthesis and formulation is crucial. The potential for rapid degradation may limit its utility in some applications.[10][11]

Experimental Protocols for In Vitro Stability Assessment

To empirically determine the in vitro stability of folate conjugates, a series of well-defined assays should be performed. These assays simulate the physiological conditions the conjugate will encounter upon administration.

dot

References

A Senior Application Scientist's Guide to the Biological Evaluation of Drug Conjugates Synthesized with N10-(Trifluoroacetyl)pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of drug conjugates synthesized using N10-(Trifluoroacetyl)pteroic acid, offering a critical evaluation against alternative conjugation strategies. We will delve into the rationale behind experimental choices, provide detailed protocols for biological evaluation, and present comparative data to inform your drug development programs.

Introduction: The Rationale for Folate Receptor Targeting and the Role of this compound

The folate receptor (FR) is a well-established tumor biomarker, overexpressed on a wide variety of cancer cells, including those of the ovary, lung, breast, and kidney, while having limited expression in normal tissues.[1][2] This differential expression provides a strategic advantage for targeted drug delivery, enabling the selective accumulation of potent cytotoxic agents in tumor tissues and minimizing off-target toxicity.[1] Folic acid, as a high-affinity ligand for the FR, is an ideal targeting moiety due to its small size, non-immunogenicity, and straightforward conjugation chemistry.[1]

Drug conjugates utilizing folic acid as a targeting ligand, often referred to as folate-drug conjugates (FDCs), have shown significant promise in preclinical and clinical studies.[3][4][5] A key intermediate in the synthesis of many FDCs is pteroic acid, a structural component of folic acid.[6] To facilitate efficient and specific conjugation of a drug molecule to the pteroic acid scaffold, a protecting group strategy is often employed. This compound is a derivative where the N10-amino group is protected by a trifluoroacetyl (Tfa) group.[7]

Expertise & Experience: Why the Trifluoroacetyl Protecting Group?

The use of the trifluoroacetyl group is a deliberate choice rooted in principles of organic synthesis and bioconjugation.[3][8][9]

  • Enhanced Solubility: The trifluoroacetyl group increases the solubility of the pteroic acid intermediate in organic solvents, which is often necessary for efficient coupling reactions with hydrophobic drug molecules.[10]

  • Prevention of Side Reactions: By temporarily blocking the reactive N10-amino group, the Tfa group prevents unwanted side reactions during the activation of the carboxylic acid for conjugation.[11]

  • Orthogonality: The Tfa group is stable under acidic conditions but can be readily cleaved under mild basic conditions.[3][9] This orthogonality allows for selective deprotection without compromising other protecting groups or the integrity of the drug conjugate.[3]

  • Improved Yield and Purity: The prevention of side reactions and controlled deprotection ultimately lead to higher yields and purity of the final drug conjugate, simplifying downstream purification processes.[12]

Synthesis of Folate-Drug Conjugates via this compound: A Step-by-Step Workflow

The synthesis of a folate-drug conjugate using this compound is a multi-step process that requires careful execution and purification. The following is a generalized workflow, which should be optimized for each specific drug molecule.

Experimental Workflow: Synthesis of a Folate-Drug Conjugate

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Activation of Carboxylic Acid cluster_2 Step 3: Conjugation with Drug-Linker cluster_3 Step 4: Deprotection and Purification PteroicAcid Pteroic Acid Reaction1 Reaction in Anhydrous Solvent (e.g., DMF) PteroicAcid->Reaction1 TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Reaction1 N10_TFA_PteroicAcid This compound Reaction1->N10_TFA_PteroicAcid N10_TFA_PteroicAcid_input This compound Reaction2 Activation in Anhydrous Solvent (e.g., DMSO) N10_TFA_PteroicAcid_input->Reaction2 CouplingAgent Coupling Agent (e.g., EDC/NHS) CouplingAgent->Reaction2 ActivatedEster Activated N10-(TFA)pteroic Acid Ester Reaction2->ActivatedEster ActivatedEster_input Activated N10-(TFA)pteroic Acid Ester Reaction3 Coupling Reaction ActivatedEster_input->Reaction3 DrugLinker Drug-Linker Moiety (with free amine) DrugLinker->Reaction3 ProtectedConjugate Protected Folate-Drug Conjugate Reaction3->ProtectedConjugate ProtectedConjugate_input Protected Folate-Drug Conjugate Deprotection Mild Basic Conditions (e.g., aq. Ammonia) ProtectedConjugate_input->Deprotection Purification HPLC Purification Deprotection->Purification FinalConjugate Final Folate-Drug Conjugate Purification->FinalConjugate

Caption: Synthesis workflow for a folate-drug conjugate.

Detailed Protocol: Synthesis of a Folate-MMAE Conjugate

This protocol provides a representative example for the synthesis of a folate conjugate with the potent microtubule inhibitor, monomethyl auristatin E (MMAE).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MMAE-linker with a free amine group (e.g., maleimidocaproyl-valine-citrulline-p-aminobenzyl-MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ammonium Hydroxide solution

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO.

    • Add EDC and NHS (typically in a 1.5 to 2-fold molar excess to the pteroic acid derivative).

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Conjugation to MMAE-linker:

    • In a separate flask, dissolve the MMAE-linker in anhydrous DMF.

    • Add the activated this compound solution dropwise to the MMAE-linker solution.

    • Stir the reaction mixture overnight at room temperature.

  • Deprotection of the Trifluoroacetyl Group:

    • Quench the reaction by adding water.

    • Adjust the pH to approximately 9-10 using a dilute ammonium hydroxide solution.

    • Stir for 1-2 hours to cleave the trifluoroacetyl protecting group.

  • Purification and Characterization:

    • Purify the crude folate-MMAE conjugate using reverse-phase HPLC.[13][14][15] A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase system.[14][15]

    • Collect the fractions containing the desired product and lyophilize to obtain the final conjugate as a powder.

    • Characterize the final product by Mass Spectrometry to confirm the molecular weight and by HPLC to determine purity.[13][16]

Comparative Analysis: this compound vs. Alternative Conjugation Strategies

While the use of this compound offers several advantages, it is essential to compare this method with other common strategies for synthesizing targeted drug conjugates.

Comparison with EDC/NHS Coupling of Folic Acid

A widely used alternative involves the direct activation of the carboxylic acid groups of folic acid using coupling agents like EDC and NHS, followed by reaction with an amine-containing drug-linker.[10][12][17]

FeatureN10-(TFA)pteroic Acid MethodDirect Folic Acid (EDC/NHS) Method
Specificity High: Protection of the N10-amino group prevents side reactions.[11]Moderate: Potential for side reactions at the N10-position.
Yield Generally higher due to fewer side products.Can be lower due to the formation of byproducts.[12]
Purity of Final Product High, simplifying purification.[12]May require more extensive purification to remove isomers and byproducts.
Solubility of Intermediate Improved solubility in organic solvents.[10]Folic acid has poor solubility in many organic solvents, which can limit reaction conditions.
Number of Steps More steps due to protection and deprotection.Fewer overall steps.
Cost-Effectiveness Potentially higher cost due to additional reagents and steps.Generally more cost-effective in terms of reagents.

Expertise & Experience: The choice between these two methods often depends on the specific drug molecule and the desired scale of synthesis. For complex and sensitive drug payloads, the control and specificity offered by the N10-(TFA)pteroic acid method can be invaluable, justifying the additional steps. For simpler conjugations or initial screening studies, the direct EDC/NHS coupling method may be sufficient.

Comparison with Antibody-Drug Conjugates (ADCs)

Folate-drug conjugates represent a class of small molecule-drug conjugates (SMDCs) and are often compared to antibody-drug conjugates (ADCs), which utilize monoclonal antibodies for targeting.[4][18]

FeatureFolate-Drug Conjugates (FDCs)Antibody-Drug Conjugates (ADCs)
Targeting Moiety Size Small Molecule (~441 Da for folic acid)Large Protein (~150 kDa)
Tumor Penetration Potentially better penetration into solid tumors due to small size.Slower and more limited penetration into dense tumor tissue.
Pharmacokinetics Rapid clearance from circulation.Long circulation half-life.
Immunogenicity Low to negligible.[1]Potential for immunogenic responses.
Manufacturing Complexity Relatively straightforward chemical synthesis.Complex and costly manufacturing process involving cell culture and protein purification.
Payload Capacity Typically a 1:1 drug-to-ligand ratio.Can carry multiple drug molecules per antibody (drug-to-antibody ratio, DAR).
Targeting Specificity High for folate receptor-expressing cells.[1]Very high for the specific antigen targeted by the antibody.

Quantitative Comparison of In Vitro Cytotoxicity

The following table presents a comparative overview of the in vitro potency of FDCs and ADCs carrying similar cytotoxic payloads.

ConjugatePayloadCell LineIC50 (nM)Reference
Folate-Tubulysin (EC0305)Tubulysin BKB (FR+)1.5[1]
Folate-Tubulysin (EC0531)TubulysinCanine iUC~1-10[19]
αCD30-Tubulysin ADCTubulysin ML540cy (CD30+)~0.1-1[20]
Folate-DAVLBH (Vintafolide)DAVLBHKB (FR+)~10-20[21]
Trastuzumab-MMAE ADCMMAEHER2+ cell lines~0.1-1[20]

Note: IC50 values are approximate and can vary based on experimental conditions. This table is for illustrative purposes to show the general potency range.

Expertise & Experience: The choice between an FDC and an ADC strategy depends on the target indication and the specific characteristics of the tumor. For solid tumors with high FR expression, the enhanced penetration of FDCs may offer an advantage. For hematological malignancies or tumors where the target antigen is highly and homogeneously expressed, ADCs can be extremely effective.

Biological Evaluation of Folate-Drug Conjugates: A Comprehensive Guide

A thorough biological evaluation is critical to assess the efficacy and safety of a newly synthesized folate-drug conjugate. This involves a series of in vitro and in vivo assays.

Experimental Workflow: Biological Evaluation of a Folate-Drug Conjugate

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Efficacy Xenograft Tumor Model Efficacy Studies Cytotoxicity->Efficacy Competition Folate Receptor Competition Assay Biodistribution Biodistribution Studies Competition->Biodistribution Uptake Cellular Uptake Studies Uptake->Biodistribution Mechanism Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) Mechanism->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Workflow for the biological evaluation of folate-drug conjugates.

In Vitro Evaluation

a) Cytotoxicity Assays:

  • Objective: To determine the potency (IC50) of the folate-drug conjugate in cancer cell lines with varying levels of folate receptor expression.

  • Protocol (MTT Assay):

    • Seed FR-positive (e.g., KB, IGROV-1) and FR-negative (e.g., A549) cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the folate-drug conjugate, the unconjugated drug, and a vehicle control.

    • Incubate for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

b) Folate Receptor Competition Assay:

  • Objective: To confirm that the cytotoxicity of the conjugate is mediated by the folate receptor.

  • Protocol:

    • Pre-incubate FR-positive cells with a high concentration of free folic acid for 1-2 hours to block the folate receptors.

    • Add the folate-drug conjugate at various concentrations and perform a standard cytotoxicity assay as described above.

    • Expected Outcome: A significant rightward shift in the dose-response curve and an increase in the IC50 value in the presence of excess free folic acid indicates FR-mediated uptake.[22]

c) Cellular Uptake Studies:

  • Objective: To quantify the internalization of the folate-drug conjugate into cancer cells.

  • Methodology: This can be achieved using a fluorescently labeled version of the conjugate and analyzing the cells by flow cytometry or fluorescence microscopy.[23]

In Vivo Evaluation

a) Xenograft Tumor Model Efficacy Studies:

  • Objective: To evaluate the anti-tumor activity of the folate-drug conjugate in a living organism.

  • Protocol:

    • Implant FR-positive tumor cells (e.g., KB or M109) subcutaneously into immunocompromised mice (e.g., nu/nu or SCID).

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, unconjugated drug, and folate-drug conjugate at various doses.

    • Administer the treatments intravenously or intraperitoneally according to a predetermined schedule (e.g., twice weekly for 3 weeks).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

In Vivo Efficacy of Vintafolide (Folate-DAVLBH) in a KB Xenograft Model

Treatment GroupDose (µmol/kg)Dosing ScheduleTumor Growth Inhibition (%)Cures/Total AnimalsReference
Vehicle Control-TIW x 2 weeks00/5[21]
DAVLBH2TIW x 2 weeks~500/5[21]
Vintafolide (EC145)2TIW x 2 weeks>100 (regression)5/5[21]

TIW: Three times a week

b) Biodistribution Studies:

  • Objective: To determine the tissue distribution of the folate-drug conjugate and assess its tumor-targeting efficiency.

  • Methodology: This typically involves radiolabeling the conjugate (e.g., with 111In or 99mTc) and injecting it into tumor-bearing mice.[24] At various time points, the animals are euthanized, and the radioactivity in different organs and the tumor is measured using a gamma counter.[24] The results are expressed as the percentage of injected dose per gram of tissue (%ID/g).

Biodistribution of a Folate-Targeted vs. Non-Targeted Nanoparticle

TissueFolate-Targeted Nanoparticle (%ID/g)Non-Targeted Nanoparticle (%ID/g)
Tumor8.5 ± 2.13.2 ± 0.8
Liver15.2 ± 3.525.8 ± 5.1
Spleen5.1 ± 1.28.9 ± 2.3
Kidneys3.2 ± 0.92.5 ± 0.6
Blood2.5 ± 0.74.1 ± 1.1

Data are representative and compiled for illustrative purposes.[24]

Expertise & Experience: The biodistribution profile is a critical determinant of both efficacy and toxicity. High tumor uptake and low accumulation in non-target organs are desirable. The rapid clearance of FDCs from the blood can reduce systemic exposure and toxicity but may also limit the time available for tumor accumulation.

Signaling Pathways and Mechanism of Action

Folate Receptor-Mediated Endocytosis

Upon binding of the folate-drug conjugate to the folate receptor, the receptor-ligand complex is internalized into the cell via endocytosis.[25][26][27] The endocytic vesicle then fuses with other intracellular compartments, leading to a decrease in pH.[14] This acidic environment facilitates the cleavage of the linker and the release of the cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.[28]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

FDC Folate-Drug Conjugate Binding Binding FDC->Binding FR Folate Receptor FR->Binding Cell_Membrane Cell Membrane Endocytosis Endocytosis Binding->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Recycling Receptor Recycling Late_Endosome->Recycling Drug_Release Drug Release Lysosome->Drug_Release Drug Free Drug Drug_Release->Drug Target Intracellular Target (e.g., Microtubules) Drug->Target Apoptosis Apoptosis Target->Apoptosis Recycling->FR

Caption: Folate receptor-mediated endocytosis and drug release.

Conclusion and Future Perspectives

The synthesis of drug conjugates using this compound represents a sophisticated and effective strategy for targeted cancer therapy. The use of the trifluoroacetyl protecting group provides significant advantages in terms of reaction control, yield, and purity of the final product. The biological evaluation of these conjugates requires a multi-faceted approach, encompassing in vitro assays to determine potency and specificity, and in vivo studies to assess efficacy and safety.

When compared to other targeting strategies, such as direct folic acid conjugation and antibody-drug conjugates, the this compound-based approach offers a compelling balance of specificity, manufacturing feasibility, and therapeutic potential. As our understanding of tumor biology and drug delivery continues to evolve, the development of novel folate-drug conjugates, synthesized with precision and rigorously evaluated, will undoubtedly play a crucial role in the future of personalized cancer medicine.

References

A Guide to Strategic Folate Conjugation: N10-(Trifluoroacetyl)pteroic Acid vs. Activated Folic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted drug delivery and biomedical research, folic acid has emerged as a critical targeting ligand, leveraging the overexpression of folate receptors on the surface of many cancer cells. The conjugation of therapeutic agents, imaging probes, and nanoparticles to folic acid facilitates their selective uptake into these cells. However, the chemical strategy employed for this conjugation is paramount to the success of the final conjugate. This guide provides an in-depth comparison of two common approaches: the direct activation of folic acid and a more strategic, stepwise synthesis commencing with N10-(Trifluoroacetyl)pteroic acid.

The Challenge of Folic Acid Conjugation: A Tale of Two Carboxyl Groups

Folic acid possesses two carboxylic acid groups on its glutamate tail—the α- and γ-carboxyl groups. For effective binding to the folate receptor, it is widely accepted that the α-carboxylic acid should remain unmodified, making the γ-position the preferred site for conjugation. Direct activation of both carboxyl groups on folic acid, typically using carbodiimide chemistry (e.g., EDC/NHS), leads to a significant challenge: a lack of regioselectivity. This results in a mixture of α- and γ-conjugated products, which are often difficult to separate and can lead to a final product with diminished receptor binding affinity and therapeutic efficacy.[1][2]

This compound: A Superior Strategy for Regiocontrolled Synthesis

A more elegant and controlled approach involves the stepwise synthesis of the folate conjugate, starting with pteroic acid. This compound is a key intermediate in this strategy. The trifluoroacetyl group serves as a protecting group for the N10-amino group of the pteroic acid core. This protection prevents unwanted side reactions during the subsequent coupling with a suitably protected glutamic acid derivative, which will ultimately bear the molecule to be conjugated.

This stepwise construction ensures that the conjugation occurs exclusively at the desired γ-carboxylic acid of the glutamate moiety, preserving the crucial α-carboxylic acid for folate receptor recognition.[1][2] While this method involves more synthetic steps, the resulting product is a single, well-defined regioisomer, simplifying purification and ensuring consistent biological activity.

Comparative Analysis: this compound vs. Activated Folic Acid

FeatureThis compound ApproachDirect Activated Folic Acid Approach
Regioselectivity High (predominantly γ-conjugation)Low (mixture of α- and γ-isomers)
Product Purity High, single isomer productLow, mixture of isomers requiring extensive purification
Control over Synthesis High, stepwise control over each reactionLow, direct activation of both carboxyl groups
Purification Generally more straightforwardChallenging, often requires preparative HPLC
Reproducibility High, due to defined synthetic routeLow, product ratios can vary
Receptor Binding Affinity Preserved due to free α-carboxyl groupPotentially compromised due to α-conjugation
Synthetic Complexity Higher number of stepsFewer initial steps

Experimental Workflow: Synthesis of a γ-Conjugated Folate Derivative

The following diagram illustrates the conceptual difference between the two synthetic strategies.

G cluster_0 Direct Activation of Folic Acid cluster_1 Stepwise Synthesis using this compound FA Folic Acid Activated_FA Activated Folic Acid (α- and γ-activated) FA->Activated_FA EDC/NHS Mixture Mixture of α- and γ-conjugates Activated_FA->Mixture + Drug-NH2 Purification Extensive Purification (e.g., Prep-HPLC) Mixture->Purification Gamma_Product γ-conjugate Purification->Gamma_Product Alpha_Product α-conjugate (byproduct) Purification->Alpha_Product TFA_Pteroic This compound Coupling Coupling TFA_Pteroic->Coupling Protected_Glu α-protected, γ-conjugated Glutamic Acid Derivative Protected_Glu->Coupling Protected_Folate_Conj Protected Folate Conjugate Coupling->Protected_Folate_Conj Deprotection Deprotection Protected_Folate_Conj->Deprotection Final_Product Pure γ-conjugate Deprotection->Final_Product

Caption: Comparison of synthetic routes for folate conjugates.

Detailed Protocol: Regioselective Synthesis of a Folate-Drug Conjugate via the Pteroic Acid Route

This protocol outlines the key steps for the synthesis of a γ-folate-drug conjugate using this compound.

Materials:

  • This compound

  • L-glutamic acid α-tert-butyl ester γ-amine

  • Drug with a carboxylic acid functionality

  • Coupling agents (e.g., HATU, HOBt, EDC, NHS)

  • Bases (e.g., DIPEA, Triethylamine)

  • Solvents (e.g., DMF, DMSO, DCM)

  • Deprotection reagents (e.g., Trifluoroacetic acid)

  • Purification supplies (e.g., silica gel, HPLC columns)

Workflow:

Caption: Experimental workflow for regioselective folate-drug conjugation.

Detailed Steps:

  • Synthesis of the γ-Drug-Glutamate Intermediate:

    • Dissolve the drug containing a carboxylic acid in anhydrous DMF.

    • Add EDC and NHS to activate the carboxyl group and stir for 4-6 hours at room temperature.

    • In a separate flask, dissolve L-glutamic acid α-tert-butyl ester γ-amine and a base like DIPEA in DMF.

    • Add the activated drug solution to the glutamate solution and stir overnight at room temperature.

    • Purify the resulting α-protected, γ-drug conjugated glutamic acid by flash chromatography.

  • Coupling to this compound:

    • Dissolve this compound and the purified γ-drug-glutamate intermediate in anhydrous DMF.

    • Add a coupling agent such as HATU and a base like DIPEA.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) for 12-24 hours at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, purify the fully protected folate-drug conjugate.

  • Deprotection:

    • Dissolve the protected conjugate in a solution of Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).

    • Stir at room temperature for 2-4 hours to cleave both the tert-butyl ester and the N10-trifluoroacetyl group.

    • Evaporate the solvent and TFA under reduced pressure.

  • Purification:

    • Dissolve the crude product in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the final γ-folate-drug conjugate by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.[3][4][5]

Conclusion: A Clear Choice for Precision and Efficacy

While the direct activation of folic acid offers a seemingly simpler, one-pot approach, the lack of regioselectivity presents significant downstream challenges in purification and product characterization, ultimately impacting the biological performance of the conjugate. The stepwise synthesis, utilizing this compound, provides a robust and reliable method for producing pure, regiochemically defined γ-folate conjugates. For researchers and drug developers aiming for precision, reproducibility, and optimal biological activity, the strategic investment in a stepwise synthesis is unequivocally the superior choice. This approach ensures the integrity of the folate targeting moiety, a critical factor for the successful development of targeted therapies and diagnostics.

References

A Comparative Analysis of Folate Receptor Binding Affinity for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the binding affinities of various folate receptor (FR) conjugates, offering researchers, scientists, and drug development professionals a critical evaluation of different targeting strategies. By objectively comparing the performance of small molecule-drug conjugates (SMDCs), nanoparticle formulations, and peptide conjugates, this document aims to elucidate the key factors influencing FR binding and cellular uptake, thereby empowering more effective design of targeted therapeutics.

The Folate Receptor: A Gateway for Targeted Cancer Therapy

The folate receptor, particularly the FRα isoform, is a high-affinity, glycosylphosphatidylinositol (GPI)-anchored protein that is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression profile makes it an attractive target for delivering cytotoxic agents selectively to tumor cells, minimizing off-target toxicity.[3][4] The natural ligand, folic acid (FA), binds to FRα with high affinity (Kd in the sub-nanomolar range), triggering receptor-mediated endocytosis.[1][5] This process internalizes the receptor-ligand complex into endosomes, where the acidic environment facilitates the release of the conjugated payload into the cytoplasm.[1][6] The FR is then recycled back to the cell surface, ready for another round of ligand binding and internalization.[1]

The efficacy of this "Trojan Horse" strategy hinges on the binding affinity of the folate conjugate.[3] A high binding affinity is crucial for effective competition with endogenous folates and for ensuring prolonged retention on the cell surface, leading to efficient internalization. However, the affinity must also be balanced to allow for the timely release of the therapeutic payload within the endosome. This guide will delve into the binding affinities of different classes of folate conjugates and the experimental methodologies used to determine them.

Comparative Binding Affinities of Folate Receptor Conjugates

The binding affinity of a folate conjugate to the folate receptor is a critical determinant of its therapeutic efficacy. This affinity is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. The following table summarizes the reported Kd values for various classes of folate conjugates, providing a comparative overview of their performance.

Conjugate TypeSpecific ExampleKd (nM)Measurement TechniqueReference
Folic Acid (Natural Ligand) Folic Acid~0.1 - 1Radioligand Binding Assay[1]
Folic Acid0.4Radioligand Binding Assay[7][8]
Folic Acid~0.19Radioligand Binding Assay[5][9]
Folic Acid~21 (at pH 6.5)Isothermal Titration Calorimetry[10]
Small Molecule-Drug Conjugates (SMDCs) Vintafolide (EC145)High AffinityPreclinical Studies[1]
Nanoparticle Conjugates FA-conjugated Planetary Milled Nanoparticles48.3Surface Plasmon Resonance (SPR)[11]
FA-conjugated Cellulose NanocrystalsHigh AffinityFree Folate Inhibition Assay[12]
FA-conjugated Magnetic NanoparticlesHigh AffinityCellular Uptake Studies[13]
Peptide Conjugates Folate-Peptide Conjugate1.14Biolayer Interferometry (BLI)[14]

Note: The binding affinity can be influenced by several factors, including the specific cell line used, the experimental conditions (pH, temperature), and the measurement technique employed.[14] Therefore, direct comparison of absolute Kd values across different studies should be done with caution.

The Science Behind Affinity: Factors Influencing Folate Receptor Binding

The conjugation of various molecules to folic acid can significantly impact its binding affinity to the folate receptor. Several key factors contribute to this, and understanding them is paramount for designing effective folate-targeted therapies.

Causality in Experimental Design: The choice of the linker used to connect folic acid to the payload is a critical experimental variable. The length and chemical nature of the linker can influence the steric hindrance around the folate molecule, potentially affecting its interaction with the receptor's binding pocket.[1] For instance, a linker that is too short may cause the bulky payload to interfere with the binding, while an excessively long and flexible linker might allow the payload to fold back and interact with the folate moiety, again hindering receptor binding.[1]

Furthermore, the conjugation chemistry itself is a crucial consideration. Folic acid has two carboxylic acid groups (α and γ) through which it can be conjugated. While some studies suggest that conjugation through the γ-carboxyl group is preferable to maintain high affinity, other research indicates that there may not be a significant difference in binding between α- and γ-conjugated isomers.[2][15] However, the choice of conjugation site can influence the in vivo distribution and non-specific uptake of the conjugate.[2]

The multivalency of the conjugate also plays a significant role. Nanoparticles and liposomes decorated with multiple folate ligands can exhibit enhanced binding avidity to the folate receptor due to the cooperative binding of several ligands to multiple receptors on the cell surface.[16][17] This multivalent interaction can lead to a much stronger overall binding than what is observed with monovalent folate-drug conjugates.[17]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is essential for the preclinical evaluation of folate conjugates. Several robust methodologies are commonly employed, each with its own set of advantages and limitations.

Competitive Radioligand Binding Assay

This is a classic and widely used method to determine the binding affinity of an unlabeled ligand (the folate conjugate) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-folic acid) for binding to the folate receptor.

Protocol:

  • Cell Culture: Culture FR-positive cells (e.g., KB, IGROV1) to near confluency.[18]

  • Cell Harvesting and Preparation: Harvest the cells and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in a binding buffer.

  • Competition Reaction: In a series of tubes, incubate a fixed concentration of the radiolabeled folic acid with increasing concentrations of the unlabeled folate conjugate. Include control tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a large excess of unlabeled folic acid (non-specific binding).[18]

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter or by centrifugation of the cells.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined from this curve. The Ki (inhibition constant), which is a measure of the affinity of the competitor, can then be calculated using the Cheng-Prusoff equation.

Self-Validation: The inclusion of controls for total and non-specific binding is a critical self-validating aspect of this protocol. A clear dose-dependent inhibition of radioligand binding by the test conjugate validates the specificity of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, and label-free technique for studying biomolecular interactions.[11][19] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association and dissociation rate constants) from which the equilibrium dissociation constant (Kd) can be calculated.[20]

Protocol:

  • Sensor Chip Preparation: Immobilize the purified folate receptor onto the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the folate conjugate (the analyte) in a suitable running buffer.[11]

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal (measured in Resonance Units, RU) over time.[20] This provides the association phase.

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the receptor.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the receptor-analyte interaction without denaturing the immobilized receptor.

  • Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The Kd is then calculated as the ratio of kd/ka.[11]

Trustworthiness: The ability of SPR to provide real-time kinetic data adds a layer of trustworthiness to the affinity measurement. The goodness of fit of the experimental data to a specific binding model provides confidence in the determined kinetic and equilibrium constants.

Biolayer Interferometry (BLI)

BLI is another label-free optical biosensing technique that measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.[14][21] The shift in the interference pattern is proportional to the number of molecules bound to the biosensor tip.

Protocol:

  • Biosensor Preparation: Immobilize the folate receptor onto the surface of the biosensor tips.

  • Baseline: Equilibrate the biosensor tips in the running buffer to establish a stable baseline.

  • Association: Dip the biosensor tips into wells containing different concentrations of the folate conjugate and measure the change in interference over time.[14][21]

  • Dissociation: Move the biosensor tips to wells containing only the running buffer to measure the dissociation of the conjugate.

  • Data Analysis: Similar to SPR, the resulting data is fitted to a binding model to determine ka, kd, and Kd.[14][21]

Visualizing the Process: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow for a competitive binding assay and the mechanism of folate receptor-mediated endocytosis.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A FR-Positive Cells D Incubate Cells with [3H]FA + Varying Concentrations of Conjugate A->D B Radiolabeled Folate ([3H]FA) B->D C Unlabeled Folate Conjugate C->D E Separate Bound from Free Ligand (e.g., Filtration) D->E F Quantify Radioactivity E->F G Calculate IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Folate_Receptor_Endocytosis cluster_cell Cell FR Folate Receptor Complex FR-Conjugate Complex FR->Complex FC Folate Conjugate FC->FR Binding Endosome Early Endosome (pH ~6.5) Complex->Endosome Endocytosis LateEndosome Late Endosome (pH ~5.0) Endosome->LateEndosome Maturation Payload Released Payload LateEndosome->Payload Payload Release RecycledFR Recycled FR LateEndosome->RecycledFR Recycling RecycledFR->FR

Caption: Mechanism of folate receptor-mediated endocytosis.

Conclusion and Future Directions

The development of folate receptor-targeted therapies holds immense promise for the selective treatment of cancer. As this guide has detailed, the binding affinity of folate conjugates is a cornerstone of their therapeutic potential. While small molecule-drug conjugates have shown clinical success, the versatility of nanoparticle and liposomal platforms offers the advantage of delivering a wider range of therapeutic payloads and achieving higher binding avidity through multivalency.[22][23][24] Peptide conjugates also represent an exciting avenue for enhancing binding affinity through additional interactions with the receptor.[14][21][25]

Future research should focus on the rational design of linkers and the optimization of conjugation strategies to fine-tune the binding affinity for maximal therapeutic effect. Moreover, the development of standardized and robust assays for affinity determination will be crucial for the reliable comparison of different folate-targeted platforms. A deeper understanding of the structure-activity relationships governing folate receptor binding will ultimately pave the way for the next generation of highly effective and targeted cancer therapies.

References

A Comprehensive Guide to the Orthogonal Validation of N10-(Trifluoroacetyl)pteroic Acid Purity by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Purity in Folate Intermediates

N10-(Trifluoroacetyl)pteroic acid (TFA-Pte) is a key protected intermediate in the synthesis of folic acid analogs and other complex pharmaceutical compounds. The trifluoroacetyl group serves as a robust protecting group for the N10 amine, preventing unwanted side reactions during subsequent chemical transformations. The purity of this intermediate is paramount; trace impurities can lead to the formation of significant, structurally related side-products in a multi-step synthesis, complicating downstream purification and potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Therefore, a rigorous, multi-faceted approach to purity validation is not merely a quality control measure but a foundational requirement for successful drug development. This guide presents an in-depth comparison of two powerful, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity assessment of TFA-Pte. We will explore not only the "how" but the "why" behind the experimental protocols, demonstrating how these methods synergize to create a self-validating system of analysis, in line with the principles outlined by the International Council for Harmonisation (ICH).[3][4][5]

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse of pharmaceutical purity analysis, offering high-resolution separation of the main compound from its potential impurities.[1] For a molecule like TFA-Pte, which possesses both polar (carboxylic acid, pterin ring) and non-polar (benzoyl group) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6]

The Principle of Reversed-Phase HPLC for TFA-Pte

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6] TFA-Pte and its impurities are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.[6]

The challenge with polar analytes like TFA-Pte is achieving adequate retention on a standard C18 column.[7][8][9][10] To overcome this, an acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, is typically added to the mobile phase.[11] This serves two purposes:

  • Suppressing Ionization: The acidic pH ensures that the carboxylic acid moiety of TFA-Pte is protonated (in its neutral form), increasing its hydrophobicity and retention time.[9]

  • Improving Peak Shape: It minimizes undesirable interactions between the analyte and any residual, un-capped silanol groups on the silica support, resulting in sharper, more symmetrical peaks.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point.

  • Mobile Phase A: 0.1% Phosphoric Acid in Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is essential to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved.

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B (column wash)

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at 280 nm and 350 nm. A DAD is highly recommended as it allows for the acquisition of the full UV spectrum of each peak, which can help in peak tracking and identification of co-eluting impurities (peak purity analysis).

  • Sample Preparation: Accurately weigh and dissolve the TFA-Pte sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL.

Data Interpretation and Causality

Purity is typically calculated using the area percent method . The area of the main TFA-Pte peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. This method assumes that all compounds have a similar UV response at the chosen wavelength, which is a reasonable starting assumption for structurally related impurities. The use of a DAD strengthens this analysis by allowing for the selection of a wavelength where both the analyte and key impurities have significant absorbance. Potential process-related impurities could include unreacted starting materials or by-products from the synthesis of folic acid itself, such as p-aminobenzoic acid or N-4-aminobenzoyl-L-glutamic acid.[2] Degradation impurities might arise from hydrolysis of the trifluoroacetyl group or the amide linkage.[1]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While HPLC provides excellent quantitative data on purity, it reveals little about the identity of the peaks. NMR spectroscopy is an unparalleled tool for structural elucidation. It provides definitive confirmation that the main component is indeed TFA-Pte and can be used to identify the structure of impurities if they are present at sufficient levels.[12][13]

The Principle of ¹H NMR for Purity and Structure

¹H NMR spectroscopy provides detailed information about the chemical environment of every proton in the molecule. The trifluoroacetyl group itself does not have protons, but its presence will influence the chemical shifts of nearby protons. A clean ¹H NMR spectrum, with correctly assigned peaks integrating to the expected number of protons, is strong evidence of high purity. Conversely, the presence of unexpected signals indicates impurities.[13] Furthermore, ¹⁹F NMR can be used to directly observe the trifluoroacetyl group, which typically appears in a chemical shift range of -67 to -85 ppm.[14][15]

For a higher level of accuracy, Quantitative NMR (qNMR) can be employed.[16][17][18][19] This technique involves adding a certified internal standard of known purity to the sample. By comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, a highly accurate, absolute purity value can be calculated, traceable to a primary standard.[17][20][21]

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Sample Preparation: Dissolve 5-10 mg of the TFA-Pte sample in approximately 0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it is a good solvent for folic acid derivatives and has exchangeable protons (like -COOH and -NH) that are often observable.

  • Internal Standard (for qNMR): If performing qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): A long delay (e.g., 30 seconds) is crucial for qNMR to ensure complete relaxation of all protons, leading to accurate integration.[20]

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Carefully integrate the signals corresponding to the analyte and, if used, the internal standard.

Data Interpretation

The ¹H NMR spectrum of pure TFA-Pte should show characteristic signals for the pterin, p-aminobenzoyl, and glutamic acid moieties (if present in the parent structure, though pteroic acid lacks the glutamate). Specific signals to look for would be the aromatic protons on the pterin and benzoyl rings.[22][23] The absence of signals corresponding to starting materials or a free N10-amino proton confirms the success of the trifluoroacetylation. The presence of small, unidentified peaks would indicate impurities. By comparing their chemical shifts and coupling patterns to known related compounds, these impurities can often be identified.[12]

Section 3: A Self-Validating System: Comparing HPLC and NMR

The true power in purity validation comes from combining these two orthogonal techniques. "Orthogonal" means that the methods rely on different fundamental principles (physicochemical separation vs. nuclear magnetic properties). If both methods independently conclude a sample is >99% pure, the confidence in that result is exceptionally high.

Comparative Summary
FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase (hydrophobicity).[6]Detection based on the magnetic properties of atomic nuclei, providing structural information.
Information Quantitative purity (area %), retention time, impurity profile.Definitive structural confirmation, identification of impurities, quantitative purity (qNMR).[16][18]
Sensitivity High (typically ppm or ng level).Lower (impurities <0.5% may be difficult to detect without special techniques).
Specificity High for separation, but requires reference standards for peak identification.Extremely high for structural identification; absolute method.
Throughput Relatively high; automated sequences are standard.Lower; requires longer acquisition times for high-quality quantitative data.
Strengths Excellent for detecting and quantifying trace impurities.Unambiguous structure verification; qNMR is a primary ratio method.[17]
Limitations Identity of unknown peaks is not revealed. Assumes similar detector response for area % calculation.Less sensitive to trace impurities. Signal overlap can complicate analysis.

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh TFA-Pte Standard/Sample C Dissolve Sample in Diluent A->C B Prepare Mobile Phases (A & B) E Gradient Elution B->E D Inject Sample onto C18 Column C->D D->E F UV/DAD Detection E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Method) G->H I Generate Report H->I NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Analysis A Weigh TFA-Pte Sample (& Internal Standard for qNMR) B Dissolve in Deuterated Solvent (DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum (Set Long Relaxation Delay) C->D E Process Data (FT, Phase, Baseline) D->E F Integrate Signals E->F G Assign Peaks & Confirm Structure F->G H Identify/Quantify Impurities F->H

References

A Comparative Guide to Assessing the Cleavage Efficiency of the Trifluoroacetyl Group in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the strategic use of protecting groups is a cornerstone of successful molecule synthesis, particularly in the realm of peptides and complex small molecules. The trifluoroacetyl (TFA) group, an amide-based protecting group, is often employed due to its perceived stability. However, its behavior in complex biological environments is a critical parameter that dictates its suitability for a given application. This guide provides an in-depth comparison of the TFA group with other common amine protecting groups and presents a rigorous experimental framework for assessing its cleavage efficiency in biological media.

The Trifluoroacetyl Group in Context: A Double-Edged Sword

The TFA group is typically installed to mask the reactivity of primary and secondary amines. Its electron-withdrawing nature renders the protected amine significantly less nucleophilic. While robust under acidic conditions, a key characteristic is its lability to basic conditions, which is the primary mechanism for its removal.[1] This attribute, however, raises a critical question for drug development: is the TFA group stable enough to withstand the physiological pH and enzymatic activity of biological media, or will it be prematurely cleaved?

Comparison with Alternative Amine Protecting Groups

The choice of a protecting group is a strategic decision based on the overall synthetic route and the final application. The TFA group's properties are best understood in comparison to other widely used amine protecting groups, such as Boc, Cbz, and Fmoc.

Protecting GroupStructureTypical Cleavage ConditionsStability Profile & Biological Considerations
Trifluoroacetyl (TFA) R-NH-CO-CF₃Mild basic conditions (e.g., K₂CO₃/MeOH, dilute NH₄OH).Generally stable to strong acids.[1] Susceptible to cleavage by esterases and amidases present in plasma and other biological fluids. The rate of cleavage can be species-dependent.
tert-Butoxycarbonyl (Boc) R-NH-CO-O-tBuStrong acids (e.g., neat trifluoroacetic acid, HCl in dioxane).[2][3]Stable to a wide range of nucleophiles and bases. Generally considered stable in biological media, though prolonged exposure to acidic microenvironments could lead to cleavage.
Carboxybenzyl (Cbz or Z) R-NH-CO-O-CH₂-PhCatalytic hydrogenation (e.g., H₂/Pd-C).[2]Stable to acidic and basic conditions. Cleavage via hydrogenation is orthogonal to many other deprotection strategies but may not be suitable for molecules with other reducible functional groups. Generally stable in biological systems.
9-Fluorenylmethoxycarbonyl (Fmoc) R-NH-CO-O-CH₂-FmocMild base (e.g., piperidine in DMF).[2][4]Stable to acidic conditions. Its lability to bases makes it potentially susceptible to cleavage in biological media, though often at a slower rate than TFA.

This comparison highlights that while the TFA group offers orthogonality to acid-labile groups like Boc, its susceptibility to basic and potentially enzymatic hydrolysis in biological systems requires careful experimental validation.[1]

Experimental Assessment of TFA Cleavage in Biological Media

To ensure the integrity of a TFA-protected molecule in a biological context, a robust stability assay is essential. The following protocol provides a framework for quantifying the cleavage of the TFA group in matrices such as plasma, serum, or cell culture media.

Core Principle: The assay involves incubating the TFA-protected compound in the biological matrix of interest and monitoring the disappearance of the parent compound and the appearance of the cleaved product over time using a suitable analytical technique, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Sample Processing & Analysis prep_compound Prepare stock solution of TFA-protected compound spike Spike compound into media and controls (t=0) prep_compound->spike prep_media Thaw and prepare biological media (e.g., plasma) prep_media->spike prep_controls Prepare controls: - Heat-inactivated plasma - Buffer control (pH 7.4) prep_controls->spike incubate Incubate at 37°C spike->incubate aliquot Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min) incubate->aliquot quench Quench reaction (e.g., add cold Acetonitrile with internal standard) aliquot->quench precipitate Protein precipitation (vortex, centrifuge) quench->precipitate extract Collect supernatant precipitate->extract analyze Analyze by LC-MS/MS extract->analyze

Caption: Workflow for assessing TFA cleavage in biological media.

Detailed Step-by-Step Protocol

Materials:

  • TFA-protected test compound

  • Reference standard of the deprotected compound

  • Biological matrix (e.g., human plasma, mouse serum, cell culture medium)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS): a structurally similar, stable compound

  • Centrifuge tubes, autosampler vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the TFA-protected compound in DMSO.

    • Prepare a 1 mg/mL stock solution of the deprotected compound reference standard for analytical method development.

    • Prepare a working solution of the Internal Standard in ACN (e.g., 100 ng/mL).

  • Preparation of Biological Matrix and Controls:

    • Thaw the biological matrix (e.g., plasma) on ice.

    • Expert Insight: To differentiate between enzymatic and chemical hydrolysis, prepare a heat-inactivated control by incubating an aliquot of the plasma at 60°C for 30 minutes before the experiment.

    • Prepare a buffer control using PBS (pH 7.4) to assess baseline chemical hydrolysis.

  • Incubation:

    • Pre-warm aliquots of the biological matrix, heat-inactivated matrix, and PBS control to 37°C.

    • Initiate the reaction (t=0) by spiking the TFA-protected compound stock solution into each matrix to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid affecting enzyme activity.

    • Incubate the samples at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume of cold ACN with the internal standard (e.g., 200 µL). The cold ACN stops enzymatic activity and precipitates proteins.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Analyze the samples by a validated LC-MS/MS method. Monitor the ion transitions for both the parent TFA-protected compound and the expected deprotected product.

Data Analysis and Interpretation

The stability of the TFA-protected compound is typically expressed as the percentage of the compound remaining at each time point relative to the amount at t=0.

Hypothetical Data Summary:

Time (min)% Parent Remaining (Human Plasma)% Parent Remaining (Heat-Inactivated Plasma)% Parent Remaining (PBS pH 7.4)
0100100100
15859899
30689698
60459397
120228895
24088192

Interpretation of Results:

  • Rapid decline in active plasma: The significant decrease in the parent compound in normal human plasma suggests cleavage is occurring.

  • Stability in heat-inactivated plasma: The much slower decline in the heat-inactivated control indicates that the cleavage is primarily enzymatic, as the heat treatment denatures most enzymes.

  • Stability in PBS: The high stability in the buffer control confirms that simple chemical hydrolysis at physiological pH is minimal under these conditions.

Mechanism of Cleavage and Key Considerations

The cleavage of the trifluoroacetyl group in a biological setting can occur through two primary pathways:

  • Chemical Hydrolysis: This is a base-catalyzed process where hydroxide ions attack the carbonyl carbon of the TFA group. At physiological pH (~7.4), this process is generally slow for most trifluoroacetamides.

  • Enzymatic Hydrolysis: This is often the more significant pathway in biological media. Enzymes such as carboxylesterases or other amidases, which are abundant in plasma and liver microsomes, can recognize the trifluoroacetamide linkage and catalyze its hydrolysis.

Cleavage Mechanism Diagram

G cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Hydrolysis (pH 7.4) Parent R-NH-CO-CF₃ (TFA-Protected Amine) Product R-NH₂ (Free Amine) + ⁻OOC-CF₃ (Trifluoroacetate) Parent->Product Active Site Catalysis Enzyme Esterase / Amidase Enzyme->Parent Binds Parent_chem R-NH-CO-CF₃ Product_chem R-NH₂ + ⁻OOC-CF₃ Parent_chem->Product_chem Nucleophilic Attack (Generally Slow) OH OH⁻ OH->Parent_chem Attacks

Caption: Pathways for TFA group cleavage in biological media.

Conclusion and Recommendations

The trifluoroacetyl group can be a useful amine protecting group, particularly when orthogonality with acid-labile groups is required. However, its application in biological systems must be approached with caution. The experimental evidence often reveals a significant susceptibility to enzymatic cleavage, which can vary between species and biological matrices.

Key Takeaways for Researchers:

  • Do Not Assume Stability: The stability of a TFA-protected compound in biological media cannot be assumed and must be determined experimentally.

  • Use Appropriate Controls: Heat-inactivated plasma and buffer controls are crucial for elucidating the mechanism of cleavage (enzymatic vs. chemical).

  • Consider Alternatives: If high stability in biological media is paramount, alternative protecting groups such as Boc or Cbz should be considered, as they are generally more resistant to enzymatic and chemical hydrolysis under physiological conditions.[2]

  • Analytical Rigor is Key: The use of a sensitive and specific analytical method, such as LC-MS/MS, is essential for accurately quantifying the parent compound and its cleavage products.[5]

By following the principles and protocols outlined in this guide, researchers can confidently assess the stability of their TFA-protected molecules, leading to more informed decisions in the design and development of novel therapeutics and research compounds.

References

A Head-to-Head Comparison of Drug Delivery Systems Utilizing N10-TFA-Pteroic Acid Derivatives for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for precision in cancer therapy is paramount. Targeted drug delivery systems offer a promising strategy to enhance therapeutic efficacy while minimizing the debilitating side effects of conventional chemotherapy.[1] At the forefront of this endeavor is the exploitation of the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2] This guide provides an in-depth, head-to-head comparison of three leading classes of nanocarriers—liposomes, polymeric micelles, and dendrimers—functionalized with N10-TFA-pteroic acid derivatives for FR-targeted drug delivery.

N10-(Trifluoroacetyl)pteroic acid is a key precursor for synthesizing folate-based targeting ligands.[3][4] Its strategic use allows for the conjugation of a folate moiety to various drug delivery platforms, enabling them to selectively bind to and be internalized by cancer cells that overexpress the folate receptor. This targeted approach promises to concentrate the therapeutic payload at the tumor site, thereby improving treatment outcomes.

This comprehensive guide will delve into the synthesis, characterization, and performance of these three distinct drug delivery systems. We will explore their comparative advantages and disadvantages, supported by experimental data from peer-reviewed studies, to provide a clear and objective analysis for your research and development endeavors.

The Central Strategy: Folate Receptor-Mediated Endocytosis

The underlying principle of this targeted approach is the hijacking of a natural cellular uptake mechanism. Folate, an essential vitamin, is taken up by cells via folate receptor-mediated endocytosis. Cancer cells, with their high metabolic rate, often overexpress the folate receptor to meet their increased demand for this vitamin. By attaching a folate analogue, derived from N10-TFA-pteroic acid, to a drug-loaded nanocarrier, we can trick the cancer cells into recognizing the nanocarrier as a beneficial molecule and internalizing it.

Section 1: Liposomes - The Versatile Vesicles

Liposomes are artificially prepared vesicles composed of a lipid bilayer.[5] Their amphiphilic nature allows them to encapsulate both hydrophilic and hydrophobic drugs, making them a highly versatile drug delivery platform.[5] For FR-targeted delivery, a folate-conjugated lipid is incorporated into the liposome's lipid bilayer.

Experimental Protocol: Preparation of FR-Targeted Liposomes

A common method for preparing FR-targeted liposomes is the thin-film hydration technique.[2][6]

  • Lipid Film Formation: The constituent lipids, including a folate-conjugated lipid (e.g., folate-PEG-DSPE), are dissolved in an organic solvent like chloroform. The solvent is then evaporated under reduced pressure to form a thin lipid film on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer, often containing the hydrophilic drug to be encapsulated, at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To achieve a uniform size distribution and produce unilamellar vesicles (ULVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[2]

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration & Encapsulation cluster_2 Size Reduction A Lipids + Folate-Lipid in Organic Solvent B Thin Lipid Film A->B Evaporation C Aqueous Buffer + Drug D Multilamellar Vesicles (MLVs) C->D Hydration E Unilamellar Vesicles (ULVs) D->E Extrusion/Sonication

Figure 1: Workflow for the preparation of FR-targeted liposomes.

Performance Data: FR-Targeted Liposomes
ParameterDocetaxel-Loaded FR-Liposomes[2]Doxorubicin-Loaded FR-Liposomes[4]
Composition ePC/Chol/mPEG-DSPE/folate-PEG-CHEMSSpHL-Fol
Mean Particle Size 110-120 nm~130 nm
Drug Encapsulation Drug-to-lipid ratio of 1:20 (wt/wt)Not specified
In Vitro Cytotoxicity 4.4-fold greater than non-targeted liposomes in KB cellsSignificantly higher in MDA-MB-231 (FR+) cells
In Vivo Performance Longer terminal half-life (4.92 h) than free docetaxel (1.09 h)Decreased systemic toxicity of doxorubicin

Section 2: Polymeric Micelles - The Self-Assembling Core-Shell Structures

Polymeric micelles are nanosized, self-assembled structures formed from amphiphilic block copolymers in an aqueous solution. They consist of a hydrophobic core, which can encapsulate poorly water-soluble drugs, and a hydrophilic shell that provides stability and stealth properties in the bloodstream. For FR-targeting, the hydrophilic block of the copolymer is conjugated with a folate derivative.

Experimental Protocol: Preparation of FR-Targeted Polymeric Micelles

The thin-film hydration method is also applicable to the preparation of polymeric micelles.[1]

  • Polymer Film Formation: The amphiphilic block copolymer (with a folate-conjugated hydrophilic block) and the hydrophobic drug are dissolved in a suitable organic solvent. The solvent is then removed by evaporation to form a thin polymer-drug film.

  • Hydration and Self-Assembly: The film is hydrated with an aqueous solution, leading to the self-assembly of the block copolymers into micelles, with the hydrophobic drug partitioned into the core.

  • Purification: The micellar solution is typically filtered to remove any non-encapsulated drug or polymer aggregates.

Micelle_Preparation cluster_0 Polymer Film Formation cluster_1 Hydration & Self-Assembly cluster_2 Purification A Folate-Polymer + Drug in Organic Solvent B Thin Polymer-Drug Film A->B Evaporation C Aqueous Solution D FR-Targeted Micelles C->D Hydration E Purified Micelles D->E Filtration

Figure 2: Workflow for the preparation of FR-targeted polymeric micelles.

Performance Data: Polymeric Micelles (Docetaxel-Loaded Example)

While a direct FR-targeted polymeric micelle study with N10-TFA-pteroic acid was not found, the following data for docetaxel-loaded Pluronic P123 micelles provides a relevant baseline for comparison of the carrier itself.[7][8]

ParameterDocetaxel-Loaded Pluronic P123 Micelles[7]Docetaxel/Triptolide-Loaded Micelles[1]
Composition Pluronic P123Not specified
Mean Particle Size 50.7 nm178.58 nm
Zeta Potential -12.45 mV+1.19 mV
Drug Loading / Efficiency 2.12% / 86.34%5.21% / 89.43%
In Vitro Cytotoxicity Higher cytotoxicity against HepG2, A549, and B16 cells compared to commercial formulationSignificantly higher than free drugs
In Vivo Performance Tumor inhibition rate of 91.6% vs 76.3% for commercial formulation in B16 tumor-bearing miceNot specified

Section 3: Dendrimers - The Precisely Engineered Nanopolymers

Dendrimers are highly branched, synthetic macromolecules with a well-defined, three-dimensional structure.[9] Their unique architecture consists of a central core, interior layers of repeating branched units, and a high density of functional groups on their surface. This surface can be readily modified to attach targeting ligands, such as folate derivatives, and therapeutic agents.

Experimental Protocol: Synthesis of FR-Targeted Dendrimer Conjugates

The synthesis of a dendrimer-drug conjugate is a multi-step process involving covalent chemical reactions.[10]

  • Dendrimer Surface Modification: The surface functional groups of the dendrimer (e.g., amine groups on a PAMAM dendrimer) are partially acetylated to control the number of sites for subsequent conjugation.

  • Folate Conjugation: A folate derivative is activated and then reacted with the remaining surface amine groups of the dendrimer to form a stable amide bond.

  • Drug Conjugation: The therapeutic agent (e.g., methotrexate) is also activated and conjugated to the dendrimer surface.

  • Purification: The final dendrimer conjugate is purified using techniques like dialysis or size exclusion chromatography to remove any unreacted molecules.

Dendrimer_Synthesis A PAMAM Dendrimer B Partially Acetylated Dendrimer A->B Acetylation C Folate-Conjugated Dendrimer B->C Folate Activation & Conjugation D FR-Targeted Dendrimer-Drug Conjugate C->D Drug Activation & Conjugation

References

A Senior Application Scientist's Guide to Evaluating the In Vivo Performance of Folate Conjugates Derived from N10-(Trifluoroacetyl)pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vivo performance of folate conjugates, with a particular focus on those synthesized using N10-(Trifluoroacetyl)pteroic acid. It is intended for researchers, scientists, and professionals in drug development who are actively engaged in advancing targeted cancer therapies. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that inform experimental design, ensuring a robust and self-validating approach to your research.

Introduction: The Rationale for Folate-Targeted Therapies

Folate, an essential B vitamin, has emerged as a key player in targeted cancer therapy. This is due to the overexpression of the folate receptor alpha (FRα) on the surface of a wide array of cancer cells, including those of the ovaries, lungs, and breast, while its expression in healthy tissues is significantly limited.[1] This differential expression presents a strategic window for delivering cytotoxic payloads directly to malignant cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[1]

The fundamental mechanism of folate-targeted drug delivery hinges on the natural uptake pathway of folate. A therapeutic agent conjugated to folic acid binds to FRα, and the resulting complex is internalized by the cell through endocytosis.[1] Once inside the endosome, a change in pH facilitates the release of the therapeutic payload, leading to apoptosis of the cancer cell.[1]

This compound is a crucial precursor in the synthesis of various folic acid derivatives.[2][] Its chemical structure allows for the selective modification of the glutamic acid moiety of folic acid, enabling the attachment of a wide range of molecules, including chemotherapeutic drugs, imaging agents, and nanoparticles, without significantly compromising the conjugate's binding affinity for FRα.[4][5]

The Synthesis Workflow: From Precursor to Conjugate

The synthesis of folate conjugates is a critical step that dictates the ultimate in vivo performance of the therapeutic agent. The use of this compound allows for a controlled and regioselective conjugation.

Folate_Conjugate_Synthesis cluster_0 Precursor Activation cluster_2 Conjugation & Deprotection Pteroic_Acid Pteroic Acid N10_TFA_Pteroic_Acid N10-(Trifluoroacetyl) pteroic acid Pteroic_Acid->N10_TFA_Pteroic_Acid Trifluoroacetylation Conjugation Amide Coupling N10_TFA_Pteroic_Acid->Conjugation Payload Therapeutic/Imaging Payload with Linker Payload->Conjugation Deprotection Removal of Protecting Groups Conjugation->Deprotection Final_Conjugate Folate-Payload Conjugate Deprotection->Final_Conjugate

Caption: Synthesis workflow for folate-payload conjugates.

The trifluoroacetyl group on the N10 position of the pteroic acid serves as a protecting group, allowing for the specific activation of the γ-carboxyl group of the glutamic acid moiety for conjugation. This is crucial as conjugation at the α-carboxyl position can lead to a significant decrease in binding affinity to the folate receptor.[5]

Comparative In Vivo Performance Metrics

The ultimate success of a folate conjugate is determined by its performance in vivo. A comprehensive evaluation requires a multi-faceted approach, assessing its biodistribution, pharmacokinetics, and therapeutic efficacy.

Biodistribution: Where Does the Conjugate Go?

Biodistribution studies are essential to determine the localization of the folate conjugate within the body. The ideal conjugate will exhibit high accumulation in tumor tissue with minimal uptake in healthy organs, particularly the kidneys, which also express folate receptors.[6]

Table 1: Comparative Biodistribution of Different Folate Conjugates

Conjugate TypePrimary Excretion RouteTumor Accumulation (%ID/g)Kidney Accumulation (%ID/g)Liver Accumulation (%ID/g)Reference
68Ga-DOTA-FolateRenal~3.32~1.49Low[7]
18F-FDG-FolateRenal~3.30< 4Low[8]
Folate-FITC (immunized)Hepatic & RenalHigh (Dose-dependent)ModerateHigh[9][10]
FA-F87-PLGA/TPGS NPsNot Specified2.01 times higher than free drugLower than free drug5.7-11.6 times higher than free drug[11][12]

%ID/g: Percentage of injected dose per gram of tissue.

The choice of the conjugated payload and the linker can significantly impact biodistribution. For instance, modifying folate radioconjugates with a (HE)2 tag has been shown to reduce kidney accumulation by 2-4 times without compromising tumor uptake.[13]

Pharmacokinetics: How Long Does the Conjugate Last?

Pharmacokinetic studies measure the absorption, distribution, metabolism, and excretion (ADME) of the folate conjugate over time. A longer circulation half-life is often desirable to maximize the opportunity for the conjugate to reach the tumor site.

Table 2: Comparative Pharmacokinetics of Folate Conjugates

ConjugateHalf-life (t½)Area Under the Curve (AUC)Key FindingReference
Folate-FITC (in immunized mice)Significantly extended~173-fold increaseImmune complex formation dramatically increases exposure.[9][10]
FPA/EPI Nanoparticles1.57 times longer than free drug3.95 times higher than free drugNanoparticle formulation enhances systemic circulation.[11]
FA-nanoATV/rNot specifiedUp to 200-fold higher than native drugEnhanced and sustained plasma and tissue concentrations.[14]

The data clearly indicates that the formulation of the folate conjugate plays a pivotal role in its pharmacokinetic profile. For instance, the formation of immune complexes with a folate-hapten conjugate led to a 173-fold increase in drug exposure.[9] Similarly, nanoparticle-based formulations can significantly extend the half-life and increase the AUC of the conjugated drug.[11][12]

Therapeutic Efficacy: Does the Conjugate Inhibit Tumor Growth?

The ultimate goal of a therapeutic folate conjugate is to effectively inhibit or eradicate tumor growth. This is typically assessed in tumor-bearing animal models.

Table 3: Comparative Therapeutic Efficacy of Folate Conjugates

ConjugateAnimal ModelKey Efficacy OutcomeReference
Folate-Targeted Magnetic Doxorubicin Delivery SystemXenografted nude miceSignificantly more effective tumor shrinkage than free doxorubicin.[15][16][17][18]
Folate-Hapten Conjugate ImmunotherapyM109 tumor-bearing miceEnhanced antitumor response with extended treatment and subsaturating doses.[9][10]
Folate-4Atp-AuNP with IPLHeLa cell xenografts (in vitro data suggests in vivo potential)~98% cell killing in FR-positive cells vs. ~9% in FR-low cells.[19][20][21]

IPL: Intense Pulsed Light

These studies demonstrate that folate-targeted delivery can significantly enhance the therapeutic efficacy of anticancer agents compared to the free drug.[15][16] The targeting mechanism concentrates the cytotoxic payload at the tumor site, leading to improved outcomes.[1]

Experimental Protocols: A Guide to Best Practices

Rigorous and well-controlled experimental protocols are the bedrock of reliable in vivo data. The following sections provide detailed methodologies for key experiments.

In Vivo Biodistribution Study Protocol

This protocol outlines the steps for determining the tissue distribution of a radiolabeled folate conjugate.

Biodistribution_Workflow cluster_0 Animal Preparation cluster_1 Conjugate Administration cluster_2 Sample Collection & Analysis Tumor_Implantation Implant FR-positive tumor cells (e.g., KB, SKOV-3) subcutaneously in mice. Tumor_Growth Allow tumors to reach a palpable size (e.g., 50-100 mm³). Tumor_Implantation->Tumor_Growth Animal_Grouping Randomize mice into experimental groups. Tumor_Growth->Animal_Grouping Injection Inject a defined dose of the radiolabeled conjugate intravenously. Radiolabeling Radiolabel folate conjugate (e.g., with 18F, 68Ga, 177Lu). Radiolabeling->Injection Euthanasia Euthanize mice at pre-determined time points. Tissue_Harvest Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys). Euthanasia->Tissue_Harvest Weighing Weigh each tissue sample. Tissue_Harvest->Weighing Radioactivity_Measurement Measure radioactivity in a gamma counter. Weighing->Radioactivity_Measurement Data_Analysis Calculate %ID/g for each tissue. Radioactivity_Measurement->Data_Analysis

Caption: Workflow for an in vivo biodistribution study.

  • Animal Model: Utilize immunodeficient mice (e.g., nude mice) bearing xenografts of folate receptor-positive cancer cells (e.g., KB, IGROV-1).[6][22] A folate-deficient diet may be necessary to enhance the binding of folate conjugates, as high serum folate can compete for receptor binding.[14]

  • Radiolabeling: The folate conjugate is labeled with a suitable radionuclide (e.g., 18F for PET, 177Lu for SPECT and therapy).[8][22]

  • Administration: A known amount of the radiolabeled conjugate is administered to the animals, typically via intravenous injection.

  • Tissue Harvesting: At various time points post-injection, animals are euthanized, and major organs and the tumor are excised.

  • Measurement and Analysis: The radioactivity in each organ is measured using a gamma counter, and the results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Pharmacokinetic Study Protocol

This protocol details the procedure for assessing the pharmacokinetic profile of a folate conjugate.

  • Animal Model: Healthy or tumor-bearing mice are used, depending on the study's objective.

  • Administration: The folate conjugate is administered, and blood samples are collected at multiple time points.

  • Sample Processing: Blood samples are processed to separate plasma or serum.

  • Quantification: The concentration of the conjugate in the plasma/serum is determined using a validated analytical method (e.g., LC-MS/MS for small molecules, ELISA for larger constructs).

  • Data Analysis: The concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Therapeutic Efficacy Study Protocol

This protocol describes how to evaluate the anti-tumor activity of a therapeutic folate conjugate.

  • Animal Model: Immunodeficient mice with established folate receptor-positive tumors are used.

  • Treatment Groups: Animals are randomized into several groups:

    • Vehicle control

    • Free drug

    • Non-targeted conjugate (if applicable)

    • Folate-targeted conjugate

  • Dosing Regimen: The treatment is administered according to a pre-defined schedule (e.g., daily, weekly).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Animal body weight and general health are also monitored.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to compare the efficacy of the different treatments.

Conclusion: A Pathway to Clinical Translation

The strategic use of this compound provides a robust platform for the synthesis of a diverse array of folate conjugates for targeted cancer therapy and imaging. A thorough and systematic in vivo evaluation, encompassing biodistribution, pharmacokinetics, and therapeutic efficacy, is paramount to identifying lead candidates for clinical development. By understanding the intricate relationship between the chemical structure of the conjugate and its biological performance, researchers can rationally design and optimize the next generation of folate-targeted therapies, ultimately improving outcomes for cancer patients.

References

Safety Operating Guide

A Guide to the Proper Disposal of N10-(Trifluoroacetyl)pteroic Acid: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of specialized reagents like N10-(Trifluoroacetyl)pteroic acid are fundamental to advancing therapeutic innovation. This compound, a key intermediate in the synthesis of folic acid derivatives for targeted cancer therapies, demands meticulous handling not only during its use but, just as critically, through its final disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in the principles of chemical safety, regulatory adherence, and scientific integrity. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring a safe working environment and safeguarding our ecosystem.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is paramount. This compound presents a multi-faceted hazard profile that dictates the stringent disposal protocols required.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with multiple hazard statements, underscoring the need for caution.[3][4] Key hazards include:

  • Carcinogenicity (H350): The compound is suspected of causing cancer, placing it in a category of particularly hazardous substances that require specialized handling and disposal procedures.[4][5][6]

  • Acute Toxicity (H302, H312, H332): It is harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Irritation (H315, H319, H335): It causes skin, serious eye, and respiratory irritation.[3][4]

Chemically, this compound is a halogenated organic compound . The presence of the trifluoroacetyl group places it within a category of chemical waste that is subject to specific environmental regulations due to the potential for the formation of persistent and toxic byproducts upon improper disposal.[7]

Key Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₁F₃N₆O₄[1]
Molecular Weight 408.29 g/mol [3][4]
Appearance Solid[3]
Melting Point 270 °C (decomposes)[3][8][9][10]
Storage Temperature 2-8°C[8]

The Disposal Workflow: A Step-by-Step Guide

The following procedures are designed to ensure the safe and compliant disposal of this compound from a laboratory setting. This workflow emphasizes waste minimization, proper segregation, and clear documentation.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. Given the compound's hazard profile, this is non-negotiable.

  • Hand Protection: Wear nitrile gloves. If there is a risk of direct, prolonged contact, consider double-gloving or using a more robust chemical-resistant glove.[5][11]

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.[11]

  • Body Protection: A fully fastened laboratory coat should be worn.[1][12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge is necessary. All manipulations of the solid compound should ideally be performed in a certified chemical fume hood.[5]

Step 2: Waste Segregation - The Cornerstone of Proper Disposal

Proper segregation is the most critical step in chemical waste management. Due to its chemical nature, this compound waste must be handled as follows:

  • Designated Waste Stream: This compound must be disposed of as halogenated organic solid waste .[7] Never mix it with non-halogenated waste streams. Mixing halogenated and non-halogenated waste can complicate and significantly increase the cost of disposal, as non-halogenated solvents can often be recycled as fuel, while halogenated waste requires incineration.[13]

  • No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[10][12] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.

  • Solid Waste Only: Do not attempt to dissolve the solid waste in a solvent for disposal unless it is already in a solution from your experimental work. In that case, the entire solution is considered halogenated organic liquid waste.

Step 3: Container Selection and Labeling

The choice of container and its labeling are crucial for safety and regulatory compliance.

  • Container Type: Use a designated, leak-proof, and chemically compatible container for halogenated organic solid waste. High-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.[13]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste ".[2][13]

    • The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[8]

    • The appropriate hazard pictograms: Health Hazard, Irritant, and potentially others depending on local regulations .[4]

    • An accumulation start date (the date the first piece of waste is placed in the container).

Step 4: Managing Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Personal Protective Equipment: Used gloves, disposable lab coats, and any other contaminated PPE should be placed in the designated halogenated organic solid waste container.

  • Labware and Supplies: Weighing boats, contaminated filter paper, pipette tips, and any disposable labware must be disposed of in the same container.

  • Glassware: Contaminated glassware should be decontaminated before being washed for reuse. A triple rinse with a suitable solvent (one that will solubilize the compound, such as DMSO or DMF, followed by a solvent like acetone or ethanol) is a common practice. The rinse solvent must be collected and disposed of as halogenated organic liquid waste .

Step 5: Storage and Collection
  • Satellite Accumulation Area: Hazardous waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be clearly marked and located at or near the point of generation.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8][13] Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.

  • Waste Pickup: Once the container is full, or if the waste has been accumulating for a period defined by your institution's policies (often 6-12 months), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[14]

The Rationale Against On-site Neutralization

While the trifluoroacetamide group can be susceptible to hydrolysis under strong acidic or basic conditions, attempting to neutralize or degrade this compound as a disposal method in a standard laboratory setting is strongly discouraged .[15][16][17][18] The reasons for this are rooted in safety and practicality:

  • Incomplete Reactions: Ensuring the complete destruction of a carcinogenic compound requires specialized equipment and analytical verification, which are not typically available for waste treatment in a research lab.

  • Hazardous Byproducts: The reaction itself could produce unknown and potentially more hazardous byproducts.

  • Increased Exposure Risk: Handling the compound for a neutralization procedure increases the risk of personal exposure.

For small quantities of this compound, the safest and most compliant method of disposal is as solid chemical waste without any attempt at chemical alteration.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, use a chemical spill kit with an absorbent material appropriate for solid chemicals to contain the spill. Do not use water.

  • Decontaminate: Once the bulk of the material is collected, the area should be decontaminated. This may involve wiping the area with a cloth dampened with a suitable solvent, with the cleaning materials also being disposed of as hazardous waste.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Waste Generate this compound waste IsSolid Is the waste solid this compound? Waste->IsSolid IsContaminated Is it a contaminated item (glove, paper, etc.)? IsSolid->IsContaminated No SolidWaste Place in 'Halogenated Organic Solid Waste' container IsSolid->SolidWaste Yes IsLiquid Is it a solution containing the compound? IsContaminated->IsLiquid No IsContaminated->SolidWaste Yes LiquidWaste Place in 'Halogenated Organic Liquid Waste' container IsLiquid->LiquidWaste Yes Label Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Date SolidWaste->Label LiquidWaste->Label Store Store in Satellite Accumulation Area (SAA) Label->Store EHS Arrange for pickup by EHS/ Licensed Waste Contractor Store->EHS

References

A Senior Application Scientist's Guide to Safe Handling of N10-(Trifluoroacetyl)pteroic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical synthesis, the integrity of your work and your personal safety are paramount. N10-(Trifluoroacetyl)pteroic acid, a key intermediate in the synthesis of folic acid derivatives, demands meticulous handling due to its hazardous properties.[1][2] This guide provides a direct, field-tested operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Compound

This compound is a trifluoroacetamide derivative of pteroic acid. The introduction of the trifluoroacetyl group significantly impacts its chemical properties and toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazards.[3]

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Irritant: Causes significant skin and serious eye irritation.[3][4][5]

  • Respiratory Hazard: May cause respiratory irritation upon inhalation of its dust or aerosols.[3][4][5]

  • Chronic Toxicity: May cause cancer.[3]

The signal word for this chemical is "Danger".[3][4] The trifluoroacetyl group is related to Trifluoroacetic Acid (TFA), a highly corrosive and volatile liquid.[6] While this compound is a solid, potential decomposition or hydrolysis (especially in non-neutral pH) could liberate substances with similar corrosive properties, justifying a highly cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure being performed. The following tables outline the minimum required PPE.

Table 1: PPE for Handling Solid this compound (e.g., Weighing, Transfers)

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldRationale: Protects against accidental splashes of powders or dust. Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 (US) or EN 166 (EU) standards.[7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Rationale: Provides a barrier against dermal absorption, which is a known route of toxicity.[3] Nitrile offers good resistance to a range of chemicals.[8] Always double-glove if handling larger quantities or for extended periods. Dispose of contaminated gloves immediately.[7]
Respiratory NIOSH-approved Particulate Respirator (e.g., N95) or P3 (EN 143) respirator cartridgesRationale: The compound is harmful if inhaled and can cause respiratory irritation.[3][4] This is critical when handling the powder outside of a certified fume hood or if dust generation is possible.
Body Laboratory CoatRationale: Protects skin and personal clothing from contamination.[7]

Table 2: Enhanced PPE for Preparing Solutions or Risk of Aerosol Generation

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes/Face Face Shield worn over Safety GogglesRationale: Provides full-face protection from splashes when handling the compound in solution. The trifluoroacetyl group presents a corrosive hazard similar to TFA.[6]
Hands Heavy-duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Rationale: When working with solvents, particularly if the chemical's solubility and permeation data are unknown, a more robust glove material like butyl rubber is recommended for extended protection.[8]
Respiratory Full-Face Respirator with Acid Gas/Organic Vapor CartridgesRationale: If working outside a fume hood or with heated solutions, vapors may be generated. A full-face respirator provides a higher protection factor for both respiratory and eye exposure.[8][9]
Body Chemical-Resistant Apron or Acid-Resistant SuitRationale: An additional layer of protection over the lab coat is necessary to guard against spills of solutions that may be corrosive or toxic.[8]

Operational Plan: From Receipt to Disposal

Adherence to a standardized operational plan is critical for minimizing risk.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and all GHS hazard pictograms.

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area designated for toxic and carcinogenic substances. It should be segregated from strong bases, oxidizing agents, and other incompatible materials.[6]

Step 2: Handling and Preparation
  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to control dust and potential vapors.[5][7]

  • Avoid Dust: Use techniques that minimize dust generation, such as careful scooping rather than pouring.[7] For preparing solutions, add the solid slowly to the solvent to prevent splashing.

  • Grounding: When transferring large quantities of the powder, ground and bond containers and receiving equipment to prevent static discharge.[5]

Step 3: Spill Response

A prepared response is key to managing accidents effectively.

  • Small Dry Spill (<1g):

    • Ensure proper PPE is worn (minimum from Table 1).

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the material into a labeled, sealable container for hazardous waste.[5][7]

    • Clean the spill area with a damp cloth (wetted with a suitable solvent like water, if compatible), and place the cloth in the hazardous waste container.

  • Large Spill or Spill of Solution:

    • Evacuate: Alert all personnel in the immediate area and evacuate the laboratory.

    • Isolate: Close the laboratory doors and post a warning sign.

    • Report: Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Ventilate: Ensure the area is well-ventilated, if safe to do so.

    • Do not attempt to clean up a large spill without specialized training and equipment, including a full-body protective suit and appropriate respiratory protection.[6]

Step 4: Waste Disposal

Improper disposal poses a risk to both personnel and the environment. The trifluoroacetyl group suggests that the waste should be treated with the same caution as Trifluoroacetic Acid (TFA) waste.[10][11]

  • Segregation: All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[10]

  • Containerization: Use sturdy, leak-proof glass or plastic containers with tight-fitting lids. Do not mix with other waste streams unless directed by your EHS office.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[10]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal service.[10][12] Empty containers must be thoroughly decontaminated (e.g., triple-rinsed with a suitable solvent) before disposal; the rinsate must also be collected as hazardous waste.[6]

Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Immediately move to a safety shower and flush the affected area with large amounts of water while removing all contaminated clothing. Seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration (if trained) and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Workflow Visualization

The following diagram outlines the decision-making process for the safe handling of this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operations cluster_post Post-Operation start Task: Handle This compound assess Assess Task: Solid or Solution? Risk of Dust/Aerosol? start->assess ppe_solid Standard PPE (Table 1) - Goggles - Nitrile Gloves - Lab Coat - N95 Respirator assess->ppe_solid Solid, low dust ppe_solution Enhanced PPE (Table 2) - Face Shield & Goggles - Butyl Gloves - Chem-Resistant Apron - Full-Face Respirator assess->ppe_solution Solution or high dust/aerosol risk handle Perform Task in Chemical Fume Hood ppe_solid->handle ppe_solution->handle decon Decontaminate Workspace & Remove PPE Correctly handle->decon spill Spill Occurs? spill->decon No spill_response Follow Spill Protocol: Small: Absorb & Collect Large: Evacuate & Call EHS spill->spill_response Yes decon->spill waste Segregate All Waste (Solid, Liquid, PPE) into Labeled Container decon->waste dispose Store Waste in Satellite Accumulation Area for EHS Pickup waste->dispose spill_response->waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N10-(Trifluoroacetyl)pteroic acid
Reactant of Route 2
N10-(Trifluoroacetyl)pteroic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.